Nitronium hexafluorophosphate
Description
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Properties
IUPAC Name |
nitronium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWZKTLGZWTYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)=O.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940840 | |
| Record name | Dioxoammonium hexafluoridophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19200-21-6 | |
| Record name | Phosphate(1-), hexafluoro-, nitryl (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioxoammonium hexafluoridophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitryl hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
nitronium hexafluorophosphate synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Nitronium Hexafluorophosphate
Introduction: The Power of the Nitronium Ion
This compound (NO₂PF₆) is a powerful nitrating agent, valued in both research and industrial settings for its ability to introduce the nitro group (-NO₂) into a wide range of organic molecules.[1][2] Unlike traditional nitrating mixtures, such as nitric and sulfuric acids, NO₂PF₆ is a solid salt composed of the highly reactive nitronium cation (NO₂⁺) and the stable, non-coordinating hexafluorophosphate anion (PF₆⁻). This composition allows for nitrations to be carried out under anhydrous conditions, offering unique selectivity and reactivity, particularly for sensitive substrates or when precise control is required.[3]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, handling, and characterization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deep understanding of the causality behind experimental choices.
PART 1: Synthesis of this compound
The most direct and common synthesis of this compound involves the reaction between a potent Lewis acid, phosphorus pentafluoride (PF₅), and a strong nitrating precursor like fuming nitric acid or a solution of nitric acid in anhydrous hydrogen fluoride.[4][5]
Core Reaction Mechanism
The synthesis hinges on the potent Lewis acidity of phosphorus pentafluoride. PF₅ readily abstracts a fluoride ion or an oxygen-containing species from the reaction medium to form the thermodynamically stable, octahedral hexafluorophosphate anion (PF₆⁻). In the presence of nitric acid, this process facilitates the formation of the highly electrophilic nitronium cation (NO₂⁺).
The overall reaction can be summarized as: PF₅ + HNO₃ → [NO₂]⁺[PF₆]⁻ + HF
This process is typically conducted in a medium of anhydrous hydrogen fluoride (AHF) or with fuming nitric acid to ensure an anhydrous environment, which is critical for preventing the hydrolysis of both the PF₅ reactant and the NO₂PF₆ product.[5]
Caption: Simplified reaction mechanism for NO₂PF₆ formation.
Reagent Overview and Safety Imperatives
The synthesis of this compound involves extremely hazardous materials that demand rigorous safety protocols. Handling should only be performed by trained personnel in a specialized chemical fume hood or glovebox.
| Reagent | Formula | Key Hazards | Handling Precautions |
| Phosphorus Pentafluoride | PF₅ | Colorless, toxic, corrosive gas.[6][7] Reacts violently with water to produce toxic fumes.[6][8] Fatal if inhaled.[7] | Use in a well-ventilated area or enclosed system.[9] Wear appropriate PPE, including chemical-resistant gloves, clothing, and a full-face respirator if exposure is possible.[9] Cylinders must be handled only by specialists.[6] |
| Anhydrous Hydrogen Fluoride | HF | Colorless, fuming liquid or gas.[10] Extremely corrosive and toxic.[11] Causes severe, painful burns that may not be immediately apparent; penetrates skin to cause deep tissue and bone damage.[10] | Must be handled with extreme care using specialized PPE (e.g., neoprene or nitrile gloves, face shield, acid-resistant suit). An eyewash station and safety shower must be immediately accessible.[12] Keep calcium gluconate gel available as a first aid antidote for skin exposure. |
| Fuming Nitric Acid | HNO₃ | Highly corrosive, strong oxidizer. Causes severe skin and eye burns. Toxic by inhalation. | Handle in a chemical fume hood with appropriate acid-resistant PPE. Keep away from combustible materials. |
| This compound | NO₂PF₆ | Corrosive solid.[13] Causes severe skin burns and eye damage.[13][14] Moisture-sensitive; reacts with water.[15] | Handle in a dry, well-ventilated place, preferably a glovebox.[13][14] Do not breathe dust.[14] Wear protective gloves, clothing, and eye protection.[13] |
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and must be adapted based on a thorough risk assessment for the specific laboratory conditions.
-
Apparatus Setup:
-
Assemble a reaction vessel constructed from a material resistant to anhydrous HF, such as stainless steel or a fluoropolymer (e.g., PFA).
-
Equip the vessel with a mechanical stirrer, a gas inlet tube, a thermocouple for temperature monitoring, and an outlet connected to a scrubber system (e.g., a soda lime or sodium hydroxide solution) to neutralize unreacted PF₅ and HF vapor.
-
Ensure the entire system can be maintained under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
In the reaction vessel, place a solution of concentrated nitric acid dissolved in anhydrous hydrogen fluoride.
-
Cool the stirred solution to between -20 °C and 0 °C using a suitable cooling bath (e.g., dry ice/acetone).[5]
-
Slowly bubble gaseous phosphorus pentafluoride (PF₅) through the cooled, vigorously stirred solution. The addition must be slow to control the exothermic reaction and maintain the target temperature.
-
The formation of a white precipitate (this compound) will be observed.
-
Continue the addition of PF₅ until the reaction is complete, which can be determined by the cessation of precipitate formation or by monitoring the consumption of PF₅.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, stop the flow of PF₅ and purge the system with an inert gas to remove any unreacted reagents.
-
Isolate the solid product under anhydrous conditions. This can be achieved by filtration in a glovebox or by removing the solvent in vacuo.
-
Wash the crude product with a suitable dry, inert solvent, such as dichloromethane (in which NO₂PF₆ is soluble), to remove any adsorbed HF or residual nitric acid, followed by reprecipitation or removal of the solvent under vacuum.[1]
-
Dry the final white crystalline product thoroughly under high vacuum to ensure all volatile impurities are removed. Store the product in a tightly sealed container under an inert atmosphere.
-
Caption: Experimental workflow for the synthesis of NO₂PF₆.
PART 2: Characterization and Validation
Confirming the identity and purity of the synthesized this compound is crucial. A combination of spectroscopic and analytical techniques provides a self-validating system for characterization.
Vibrational Spectroscopy (FT-IR & Raman)
Expertise & Causality: Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and molecular structures. They are particularly well-suited for ionic compounds like NO₂PF₆ because the cation and anion have distinct, characteristic vibrational frequencies. The selection rules for IR (change in dipole moment) and Raman (change in polarizability) are complementary, often allowing for a more complete vibrational assignment.
-
Nitronium Cation (NO₂⁺): This linear O=N=O⁺ ion has a very strong symmetric stretch (ν₁) that is Raman active and appears around 1400 cm⁻¹. Its asymmetric stretch (ν₃) is IR active and is found at a much higher frequency, typically around 2300-2400 cm⁻¹.[16] The appearance of this high-frequency band in the IR spectrum is a strong indicator of the presence of the nitronium ion.
-
Hexafluorophosphate Anion (PF₆⁻): This highly symmetric octahedral anion gives rise to characteristic P-F stretching and bending modes. Strong bands in both IR and Raman spectra are expected in the regions of ~840 cm⁻¹ and ~560 cm⁻¹.
| Ion | Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| NO₂⁺ | Raman | Symmetric Stretch (ν₁) | ~1400 |
| NO₂⁺ | IR | Asymmetric Stretch (ν₃) | ~2360 |
| PF₆⁻ | IR / Raman | P-F Stretches | ~840, ~560 |
Protocol:
-
FT-IR: Under a dry atmosphere (glovebox), prepare a sample as a Nujol mull or a KBr pellet. Acquire the spectrum, paying close attention to the ~2360 cm⁻¹ region.
-
Raman: Load the solid sample into a glass capillary tube and seal it. Acquire the spectrum using an appropriate laser source, looking for the strong band near 1400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: Multinuclear NMR spectroscopy is an definitive tool for structural elucidation.[17] For NO₂PF₆, ¹⁹F and ³¹P NMR are used to confirm the structure of the PF₆⁻ anion. The coupling patterns (spin-spin splitting) arise from the interaction of neighboring nuclear spins and provide direct evidence of the P-F bonding arrangement.
-
³¹P NMR: The phosphorus-31 nucleus is coupled to six equivalent fluorine-19 nuclei (spin I = 1/2). According to the n+1 rule, this will split the ³¹P signal into a septet (6+1=7).
-
¹⁹F NMR: The six equivalent fluorine-19 nuclei are coupled to a single phosphorus-31 nucleus (spin I = 1/2). This will split the ¹⁹F signal into a doublet (1+1=2).
| Nucleus | Expected Multiplicity | Coupling Partner |
| ³¹P | Septet | 6 equivalent ¹⁹F nuclei |
| ¹⁹F | Doublet | 1 ³¹P nucleus |
Protocol:
-
Under inert conditions, dissolve a sample of the synthesized NO₂PF₆ in a suitable anhydrous, deuterated solvent (e.g., acetonitrile-d₃).
-
Acquire ¹⁹F and ³¹P{¹H} NMR spectra.
-
Confirm the presence of the characteristic septet in the ³¹P spectrum and the doublet in the ¹⁹F spectrum, and measure the P-F coupling constant (JP-F), which should be identical in both spectra.
Thermal Analysis (TGA)
Expertise & Causality: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This is essential for determining the thermal stability and decomposition pathway of NO₂PF₆. The decomposition products can be predicted based on the chemistry of related compounds. For instance, alkali metal hexafluorophosphates are known to decompose by releasing PF₅ gas.[18][19] It is known that NO₂PF₆ can be heated to produce nitryl fluoride (NO₂F) and PF₅.[4]
Decomposition Pathway: [NO₂]⁺[PF₆]⁻(s) → NO₂F(g) + PF₅(g)
Protocol:
-
Place a small, accurately weighed sample of NO₂PF₆ into a TGA crucible (typically alumina or platinum).
-
Heat the sample under a controlled, inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
The resulting TGA curve will show a single, sharp mass loss corresponding to the complete decomposition into gaseous products. The experimental mass loss should be compared to the theoretical mass loss for the proposed decomposition pathway.
Conclusion
The synthesis of this compound is a process that requires significant expertise in handling highly reactive and hazardous materials. However, by understanding the underlying Lewis acid-base chemistry and adhering to rigorous safety protocols, this valuable nitrating agent can be prepared reliably. The subsequent characterization through a combination of vibrational spectroscopy (IR/Raman), NMR, and thermal analysis provides a robust, self-validating workflow to confirm the identity, structure, and purity of the final product, empowering researchers to use it with confidence in their scientific endeavors.
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crystal structure of nitronium hexafluorophosphate
An In-depth Technical Guide to the Crystal Structure of Nitronium Hexafluorophosphate
Executive Summary
This compound, [NO₂]⁺[PF₆]⁻, is a powerful nitrating agent utilized in the synthesis of energetic materials and complex organic molecules.[1] Its efficacy is rooted in the high electrophilicity of the nitronium cation ([NO₂]⁺). As a solid, crystalline material, its reactivity, stability, and handling are intrinsically linked to its three-dimensional crystal structure. This guide provides a comprehensive overview of the synthesis, safe handling, and multi-technique approach required for the complete structural elucidation of this compound. We will delve into the theoretical underpinnings and practical methodologies of vibrational spectroscopy and X-ray diffraction, which together provide a complete picture of both the individual ionic components and their arrangement within the crystal lattice. This document is intended for researchers and professionals in chemistry and materials science who require a deep, practical understanding of this important reagent.
Synthesis and Safe Handling
The preparation and handling of this compound demand rigorous adherence to safety protocols due to its high reactivity, corrosivity, and moisture sensitivity.
Synthesis Protocol
A common and effective method for synthesizing this compound involves the reaction of a strong Lewis acid, phosphorus pentafluoride (PF₅), with fuming nitric acid.[2] Another established method involves introducing a fluorine-containing Lewis acid into a solution of nitric acid and substantially anhydrous hydrogen fluoride.[3]
Example Protocol (Conceptual):
-
Step 1: Reaction Setup: In a fume hood, a flask constructed of a resistant material (e.g., Teflon or Kel-F) is charged with cooled, fuming nitric acid. The system must be scrupulously dried and purged with an inert gas like nitrogen or argon.
-
Step 2: Reagent Addition: Gaseous phosphorus pentafluoride (PF₅) is slowly bubbled through the stirred, cold nitric acid solution. The reaction is highly exothermic and requires careful temperature control.
-
Step 3: Precipitation: As the reaction proceeds, white, crystalline this compound precipitates from the solution.
-
Step 4: Isolation and Purification: The solid product is isolated by filtration in an inert atmosphere (e.g., in a glovebox). It is then washed with a suitable dry, inert solvent to remove residual acid and dried under vacuum.[2]
Causality: The choice of anhydrous reagents and an inert atmosphere is critical. This compound is extremely sensitive to moisture, which would lead to its immediate decomposition into nitric acid and hexafluorophosphoric acid, compromising the yield and purity of the final product.[4][5]
Critical Safety Protocols
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[5] Its handling requires a controlled environment and appropriate personal protective equipment (PPE).
-
Handling Environment: All manipulations should be performed in a chemical fume hood or, preferably, a glovebox with a dry, inert atmosphere.[6][7]
-
Personal Protective Equipment (PPE):
-
Storage: The compound must be stored in a tightly closed container, under an inert atmosphere, in a cool, dry, and well-ventilated area designated for corrosive materials.[4][6] Recommended storage temperatures are often refrigerated (2-8 °C).
-
Spill & First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] For inhalation, move the individual to fresh air.[6] Do not induce vomiting if ingested. Upon decomposition, hazardous products such as nitrogen oxides (NOx), oxides of phosphorus, and gaseous hydrogen fluoride (HF) can be released.[4][5]
Workflow for Structural Characterization
A multi-technique approach is essential for a comprehensive structural analysis. The workflow confirms the identity of the constituent ions, verifies sample purity, and ultimately determines the three-dimensional arrangement of the ions in the crystal.
Caption: Workflow for the synthesis and structural elucidation of NO₂PF₆.
Analysis of Constituent Ions: Vibrational Spectroscopy
Vibrational spectroscopy (Raman and Infrared) is a powerful, non-destructive technique used to confirm the identity and geometry of the molecular ions within the crystalline solid. The nitronium cation ([NO₂]⁺) and the hexafluorophosphate anion ([PF₆]⁻) have distinct and well-characterized vibrational signatures.
The nitronium ion is isoelectronic with carbon dioxide and thus possesses a linear, symmetric O=N=O structure (D∞h point group).[8] The hexafluorophosphate anion has a regular octahedral geometry (Oh point group).
Experimental Protocol: Raman Spectroscopy
-
Step 1: Sample Preparation: A small amount of the crystalline NO₂PF₆ powder is placed into a glass capillary tube or onto a microscope slide. Due to its hygroscopic nature, the sample must be protected from atmospheric moisture.[9]
-
Step 2: Instrument Setup: The sample is placed in the spectrometer's sample compartment. A laser of appropriate wavelength (e.g., 532 nm or 785 nm) is focused on the sample.
-
Step 3: Data Acquisition: The scattered Raman light is collected by the detector. The spectral range covering the expected vibrational modes (typically 400-2500 cm⁻¹) is scanned.
-
Step 4: Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic peaks corresponding to the [NO₂]⁺ and [PF₆]⁻ ions.
Why Raman is Key: The symmetric stretching mode (ν₁) of the linear [NO₂]⁺ ion is Raman-active but IR-inactive.[8] Its detection as a very strong, sharp peak in the Raman spectrum is definitive proof of the nitronium cation's presence.
| Ion | Symmetry | Vibrational Mode | Raman Activity | IR Activity | Approximate Frequency (cm⁻¹) |
| [NO₂]⁺ | D∞h | ν₁ (Symmetric Stretch) | Active | Inactive | ~1400 |
| ν₂ (Bending) | Inactive | Active | ~540 | ||
| ν₃ (Asymmetric Stretch) | Inactive | Active | ~2360 | ||
| [PF₆]⁻ | Oh | ν₁ (A₁g, Symmetric Stretch) | Active | Inactive | ~745 |
| ν₂ (E₉, Bending) | Active | Inactive | ~575 | ||
| ν₅ (F₂₉, Bending) | Active | Inactive | ~470 | ||
| ν₃ (F₁ᵤ, Asymmetric Stretch) | Inactive | Active | ~840 | ||
| ν₄ (F₁ᵤ, Bending) | Inactive | Active | ~560 | ||
| Table 1: Characteristic vibrational modes for nitronium and hexafluorophosphate ions. |
Elucidation of the Crystal Lattice: X-ray Diffraction
While spectroscopy confirms the nature of the building blocks, X-ray diffraction (XRD) reveals how they are arranged in three-dimensional space.[10] It is the definitive method for determining the crystal structure.
Powder X-ray Diffraction (PXRD) for Phase Purity
Before attempting to solve the full structure, PXRD is used as a rapid tool to confirm the crystalline nature and phase purity of the synthesized bulk material. The resulting diffractogram is a unique "fingerprint" of the crystalline solid.[10] Any deviation from a reference pattern or the presence of unexpected peaks would indicate impurities or the existence of different crystal forms (polymorphs).
Single-Crystal X-ray Diffraction (SC-XRD) for Structure Solution
To determine the precise atomic arrangement, a high-quality single crystal is required. SC-XRD analysis provides the unit cell dimensions, crystal system, space group, and the exact coordinates of each atom within the unit cell.[11]
Experimental Protocol: Single-Crystal XRD
-
Step 1: Crystal Growth & Selection: A suitable single crystal of NO₂PF₆ must be grown, typically by slow evaporation of a solvent or slow cooling of a saturated solution in a completely anhydrous environment. A small, well-formed crystal without visible defects is selected under a microscope.
-
Step 2: Mounting: The crystal is mounted on a goniometer head. Due to its sensitivity, this is often done in a cold, dry nitrogen stream.
-
Step 3: Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and a detector collects the diffraction pattern (reflections) at thousands of different orientations.
-
Step 4: Structure Solution and Refinement:
-
Unit Cell Determination: The positions of the reflections are used to determine the dimensions and angles of the unit cell.
-
Space Group Determination: The symmetry and systematic absences in the reflection data allow for the determination of the space group.
-
Structure Solution: The intensities of the reflections are used to generate an initial electron density map, from which the positions of the atoms (heavy atoms like phosphorus first) can be deduced.
-
Refinement: The initial atomic model is refined against the experimental data, adjusting atomic positions and thermal displacement parameters until the calculated diffraction pattern best matches the observed one.
-
Summary of Structural Data
While a publicly available, fully refined crystal structure for this compound is not readily found in foundational databases, the structural parameters can be confidently predicted based on the known geometries of its constituent ions. The definitive determination of the crystal system and unit cell parameters would require the SC-XRD experiment described above.
| Parameter | Ion | Expected Value | Method of Confirmation |
| Geometry | [NO₂]⁺ | Linear | Raman, IR Spectroscopy |
| [PF₆]⁻ | Octahedral | Raman, IR Spectroscopy | |
| Bond Angle (O-N-O) | [NO₂]⁺ | 180° | SC-XRD, Spectroscopy |
| Bond Angle (F-P-F) | [PF₆]⁻ | 90° and 180° | SC-XRD, Spectroscopy |
| Crystal System | N/A | To be determined | SC-XRD |
| Space Group | N/A | To be determined | SC-XRD |
| Unit Cell Dimensions | N/A | To be determined | SC-XRD |
| Table 2: Summary of known and determinable structural parameters for [NO₂]⁺[PF₆]⁻. |
Conclusion
The structural characterization of this compound is a clear example of the necessary synergy between different analytical techniques. Synthesis must be conducted with meticulous attention to anhydrous conditions, and handling requires stringent safety protocols due to the compound's hazardous nature. Vibrational spectroscopy serves as the first line of analysis, providing definitive confirmation of the linear nitronium cation and octahedral hexafluorophosphate anion. Finally, single-crystal X-ray diffraction provides the ultimate detail, revealing the precise three-dimensional packing of these ions within the crystal lattice. This comprehensive understanding is paramount for predicting the material's properties and for its safe and effective application in advanced chemical synthesis.
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Ayers, G. W. (1963). Process for preparing this compound and nitryl fluoride. U.S. Patent 3,092,459. 2
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Kuhn, S. J. (1968). Method for the preparation of nitronium salts. U.S. Patent 3,403,987. 3
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Savoie, R., et al. (1983). Synthesis and vibrational spectra of 1:1 stoichiometric complexes of nitronium and nitrosonium tetrafluoroborate with 18-crown-6. Canadian Journal of Chemistry, 61(6), 1248-1252.
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YouTube. (2020). Ro-vibrational Spectrum - III.
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In situ single-crystal x-ray diffraction studies of an anomalous nitric oxide adsorption in a partially activated metal–organic framework. (n.d.). ResearchGate.
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Fritz Haber Institute. (2009). X-ray Powder Diffraction in Catalysis.
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Davis, A. R., & Plane, R. A. (1998). Raman spectroscopic study of nitronium ion formation in mixtures of nitric acid, sulfuric acid and water. Journal of the Chemical Society, Faraday Transactions, 94(17), 2543-2547.
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National Bureau of Standards. (n.d.). Standard x-ray diffraction powder patterns.
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ResearchGate. (n.d.). XRD patterns for iron nitride films grown at six different N₂ / Ar.
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de Matos, J., et al. (2023). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. ACS Omega, 8(48), 45898-45908.
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ResearchGate. (n.d.). Vibrational Spectral Studies of Hexaquozinc Nitrate and Hexaquozinc Nitrate-d2.
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spectroscopic properties of nitronium hexafluorophosphate
An In-Depth Technical Guide to the Spectroscopic Properties of Nitronium Hexafluorophosphate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, [NO₂]⁺[PF₆]⁻, is a powerful nitrating agent and a versatile reagent in synthetic chemistry. As a stable, solid-source of the highly electrophilic nitronium ion, it offers significant advantages over traditional nitrating mixtures like nitric and sulfuric acids, particularly in non-aqueous and acid-sensitive systems.[1][2] This guide provides an in-depth analysis of the key , offering researchers and drug development professionals a comprehensive reference for its characterization. We will explore the vibrational (Infrared and Raman) and nuclear magnetic resonance (¹⁵N, ³¹P) signatures that define this unique ionic compound, grounding the discussion in fundamental principles and providing practical experimental insights.
Molecular Structure and Bonding
Understanding the spectroscopy of this compound begins with its fundamental structure. It is an ionic salt composed of a nitronium cation ([NO₂]⁺) and a hexafluorophosphate anion ([PF₆]⁻).[3]
-
The Nitronium Cation ([NO₂]⁺): The nitronium ion is isoelectronic with carbon dioxide (CO₂), and like CO₂, it adopts a linear O=N=O structure with D∞h symmetry. This linearity is a critical determinant of its vibrational spectroscopic signature.[3]
-
The Hexafluorophosphate Anion ([PF₆]⁻): The hexafluorophosphate anion features a central phosphorus atom octahedrally coordinated to six fluorine atoms, giving it Oₕ symmetry. This high degree of symmetry also dictates its characteristic spectral features, which are invaluable for its identification.[4]
The electrostatic attraction between these two ions forms a stable, crystalline solid at room temperature.[5] However, the compound is highly hygroscopic and must be handled under inert, anhydrous conditions to prevent rapid hydrolysis.[6]
Caption: Ionic structure of this compound.
Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy is a definitive tool for identifying [NO₂]⁺[PF₆]⁻, as both the cation and anion possess highly characteristic and complementary Infrared (IR) and Raman signals.
Theoretical Background: The Rule of Mutual Exclusion
The high symmetry of both ions leads to a critical diagnostic feature known as the "rule of mutual exclusion." For a molecule with a center of symmetry (like both [NO₂]⁺ and [PF₆]⁻), vibrational modes that are Raman active are IR inactive, and vice versa.[7] This principle makes the combined use of both techniques exceptionally powerful for unambiguous identification.
-
[NO₂]⁺ (D∞h symmetry): The linear nitronium ion has four vibrational modes. Its symmetric stretch (ν₁) is Raman active but IR inactive. The asymmetric stretch (ν₃) and the degenerate bending modes (ν₂) are IR active but Raman inactive. The presence of a strong, sharp band in the Raman spectrum around 1400 cm⁻¹, with a corresponding absence in the IR spectrum, is the classic fingerprint of the nitronium ion.[3]
-
[PF₆]⁻ (Oₕ symmetry): The octahedral anion has six vibrational modes. Of these, three are Raman active (ν₁, ν₂, ν₅), two are IR active (ν₃, ν₄), and one is inactive in both (ν₆).[4]
Experimental Protocol: Acquiring Vibrational Spectra
Causality: Due to the extreme moisture sensitivity of this compound, all sample preparation must be conducted in a controlled, anhydrous environment (e.g., a nitrogen-filled glovebox) to prevent sample decomposition, which would manifest as the appearance of hydrolysis-related peaks.
-
FTIR Spectroscopy:
-
Grind 1-2 mg of [NO₂]⁺[PF₆]⁻ with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the homogenous powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Immediately place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
-
Raman Spectroscopy:
-
Load a small amount of the crystalline solid into a glass capillary tube.
-
Seal the tube securely to prevent atmospheric moisture ingress.
-
Mount the capillary in the spectrometer's sample compartment and acquire the spectrum using an appropriate laser source (e.g., 785 nm).
-
Caption: Workflow for vibrational analysis of [NO₂]⁺[PF₆]⁻.
Spectral Interpretation
The combination of IR and Raman spectra provides a complete vibrational profile of the compound.
Table 1: Characteristic Vibrational Modes for this compound
| Ion | Mode | Description | Approx. Wavenumber (cm⁻¹) | Activity |
|---|---|---|---|---|
| [NO₂]⁺ | ν₁ | Symmetric Stretch | ~1400 | Raman |
| ν₃ | Asymmetric Stretch | ~2360 | IR | |
| ν₂ | Bending (Degenerate) | ~570 | IR | |
| [PF₆]⁻ | ν₁ (A₁g) | Symmetric P-F Stretch | ~745 | Raman |
| ν₂ (E_g) | Asymmetric P-F Stretch | ~575 | Raman | |
| ν₅ (F₂g) | F-P-F Bending | ~470 | Raman | |
| ν₃ (F₁u) | Asymmetric P-F Stretch | ~840 | IR | |
| ν₄ (F₁u) | F-P-F Bending | ~560 | IR |
(Note: Wavenumbers are approximate and can vary slightly based on crystal packing and measurement conditions. Data compiled from references[3][8].)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment of the phosphorus and nitrogen nuclei.
Theoretical Background
-
³¹P NMR: The phosphorus-31 nucleus has a spin of I=1/2 and 100% natural abundance, making it an excellent NMR probe.[9] In the symmetric [PF₆]⁻ anion, the ³¹P nucleus couples to six equivalent ¹⁹F nuclei (I=1/2), resulting in a distinctive and easily recognizable splitting pattern.
-
¹⁵N NMR: The most abundant nitrogen isotope, ¹⁴N, has a spin of I=1 and a quadrupole moment, which typically results in very broad, often unobservable signals in high-resolution NMR.[10] Therefore, the spin I=1/2 isotope, ¹⁵N, is used. However, its low natural abundance (0.37%) and low gyromagnetic ratio make it an insensitive nucleus, often requiring long acquisition times, high concentrations, or isotopic enrichment.[11] The chemical shift of the nitrogen in the [NO₂]⁺ cation is highly diagnostic of its low electron density.
Experimental Protocol: NMR Sample Preparation and Acquisition
Causality: The choice of solvent is critical. It must be aprotic and rigorously dried to prevent immediate sample decomposition. This compound is soluble in polar, aprotic solvents.[5]
-
Sample Preparation: Inside a glovebox, dissolve ~20-30 mg of [NO₂]⁺[PF₆]⁻ in ~0.6 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃ or nitromethane-d₃).
-
Transfer: Transfer the solution to a clean, dry NMR tube and cap it securely. A J. Young valve NMR tube is recommended to ensure an airtight seal.
-
Acquisition:
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A standard single-pulse experiment is usually sufficient and can be completed in minutes.
-
¹⁵N NMR: Acquire a proton-decoupled ¹⁵N spectrum. Due to low sensitivity, a larger number of scans and a longer relaxation delay will be necessary.
-
Spectral Interpretation
Table 2: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Reference | Expected Multiplicity | J-Coupling (Hz) |
|---|---|---|---|---|
| ³¹P | ~ -144 | 85% H₃PO₄ | Septet | J(P,F) ≈ 710 |
| ¹⁵N | ~ +360 to +380 | Liquid NH₃ | Singlet | N/A |
| ¹⁹F | Varies | CFCl₃ | Doublet | J(F,P) ≈ 710 |
(Note: Data compiled from references[9][12][13].)
-
³¹P Spectrum: The hallmark of the [PF₆]⁻ anion is a sharp, symmetrical septet (a 1:6:15:20:15:6:1 intensity pattern) centered at approximately -144 ppm.[12] The observation of this pattern confirms the integrity of the anion. Hydrolysis would lead to the appearance of new signals, such as a triplet for difluorophosphate [OP(F)₂(OH)].[12]
-
¹⁵N Spectrum: The [NO₂]⁺ cation should appear as a single sharp line. Its chemical shift is expected to be significantly downfield, in the region characteristic of nitro compounds (+355 to +395 ppm relative to liquid NH₃), reflecting the highly deshielded, electron-deficient nature of the nitrogen atom.[13][14]
Summary and Conclusion
This compound is a compound defined by its distinct ionic components, and its spectroscopic characterization relies on identifying the unique fingerprints of both the [NO₂]⁺ cation and the [PF₆]⁻ anion.
-
Key Identifiers:
-
Raman: A strong, sharp peak at ~1400 cm⁻¹ ([NO₂]⁺) and characteristic [PF₆]⁻ modes (~745, 575, 470 cm⁻¹).
-
IR: A strong absorption at ~840 cm⁻¹ ([PF₆]⁻) and the absence of the 1400 cm⁻¹ nitronium band.
-
³¹P NMR: A clean septet at ~ -144 ppm.
-
This guide provides the foundational spectroscopic knowledge required for the confident identification and quality assessment of this compound. By understanding the structural basis for these spectral features and adhering to rigorous anhydrous handling techniques, researchers can effectively utilize this potent reagent in their synthetic endeavors.
References
-
Laing, M. (2022). Vibrational Spectroscopy of Hexahalo Complexes. Inorganic Chemistry, ACS Publications. Available at: [Link]
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SpectraBase. HEXAFLUOROPHOSPHATE-ANION - Optional[31P NMR] - Chemical Shifts. Available at: [Link]
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Chagwedera, P., et al. (2019). Solid state vibrational spectroscopy of anhydrous lithium hexafluorophosphate (LiPF6). ResearchGate. Available at: [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]
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Toma, F. M., et al. (2015). Vibrational Spectra and Ion-Pair Properties of Lithium Hexafluorophosphate in Ethylene Carbonate Based Mixed-Solvent Systems for Lithium Batteries. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Fernández-Galán, R., et al. (1994). 19F and 31P NMR evidence for silver hexafluorophosphate hydrolysis in solution. Inorganic Chemistry, ACS Publications. Available at: [Link]
-
Fernández-Galán, R., et al. (1994). 19F and 31P NMR evidence for silver hexafluorophosphate hydrolysis. Datapdf.com. Available at: [Link]
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Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Available at: [Link]
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University of Ottawa. (n.d.). Nitrogen NMR. Available at: [Link]
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ResearchGate. (n.d.). 15 N NMR spectra for solid Na 15 NO 3 (a) and Na 15 NO 3 solution (b). Available at: [Link]
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Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. Available at: [Link]
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Wikipedia. (n.d.). Nitronium ion. Available at: [Link]
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ACS Publications. (2005). Anharmonic Vibrational Spectroscopy of the F-(H2O)n Complexes, n = 1, 2. The Journal of Physical Chemistry A. Available at: [Link]
-
PubChem. (n.d.). Phosphate(1-), hexafluoro-, nitrosyl (1:1). Available at: [Link]
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An In-Depth Technical Guide to the Thermal Stability Analysis of Nitronium Hexafluorophosphate
This guide provides a comprehensive technical overview of the thermal stability of nitronium hexafluorophosphate (NO₂PF₆). It is intended for researchers, scientists, and drug development professionals who handle or consider this energetic ionic salt in their work. This document delves into the anticipated decomposition behavior, provides detailed experimental protocols for its analysis, and discusses the underlying chemical principles governing its stability.
Executive Summary
This compound is a powerful nitrating agent and an energetic material of significant interest. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application. This guide synthesizes available data on related compounds and fundamental chemical principles to provide a robust framework for its thermal analysis. While specific experimental data for NO₂PF₆ is not widely published, this document outlines best practices for conducting such an analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The inherent moisture sensitivity and energetic nature of this compound necessitate meticulous experimental design and adherence to stringent safety protocols.
Physicochemical Properties and Handling Considerations
This compound is a white crystalline solid that is highly sensitive to moisture.[1][2] Upon contact with water, it readily hydrolyzes, producing hazardous decomposition products including hydrogen fluoride (HF) and nitrogen oxides (NOx).[3] Therefore, all handling and sample preparation must be conducted in an inert atmosphere, such as a glovebox with low moisture and oxygen content.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | NO₂PF₆ | [2] |
| Molecular Weight | 190.97 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Key Hazards | Corrosive, Moisture Sensitive, Energetic | [1][3] |
| Decomposition Products | Nitrogen oxides (NOx), Phosphorus oxides, Hydrogen fluoride (HF) | [3] |
Anticipated Thermal Decomposition Profile
Direct experimental data on the thermal decomposition of this compound is scarce in publicly available literature. However, by examining related hexafluorophosphate salts, a reasonable estimation of its thermal stability can be made. Quaternary ammonium hexafluorophosphates are known for their high thermal stability, with some being stable up to 380°C.[1] The hexafluorophosphate anion (PF₆⁻) is generally considered to be a robust, non-coordinating anion that contributes to the overall stability of the salt.
The thermal decomposition of this compound is expected to be a highly exothermic event, initiated by the decomposition of the nitronium cation (NO₂⁺). The overall decomposition reaction is hypothesized to be:
NO₂PF₆(s) → NO₂F(g) + PF₅(g)
This initial decomposition may be followed by further reactions of the highly reactive products, especially at elevated temperatures. The expected decomposition products upon complete thermal degradation in an inert atmosphere would likely include nitrogen oxides and phosphorus fluorides.
Experimental Protocols for Thermal Stability Analysis
A comprehensive thermal stability analysis of this compound requires the use of specialized analytical techniques under controlled conditions. The primary methods recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
General Safety Precautions
Due to the energetic and corrosive nature of this compound and its decomposition products, the following safety precautions are mandatory:
-
Small Sample Size: Use the smallest possible sample size that will provide a detectable signal (typically 1-5 mg).
-
Inert Atmosphere: All experiments must be conducted under a continuous purge of inert gas (e.g., nitrogen or argon) to prevent hydrolysis and unwanted side reactions.
-
Proper Venting: The exhaust from the thermal analyzer must be safely vented into a fume hood or a suitable scrubbing system to handle the corrosive and toxic gaseous products.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a face shield, and acid-resistant gloves, must be worn at all times.
Thermogravimetric Analysis (TGA) Workflow
TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the onset of decomposition and the mass loss associated with it.
Step-by-Step TGA Protocol:
-
Sample Preparation (in a glovebox):
-
Carefully weigh 1-3 mg of this compound into a clean, dry TGA pan (platinum or alumina is recommended).
-
Ensure the sample is in a fine powder form to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample pan in the TGA autosampler or manually load it into the furnace.
-
Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen at 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Experimental Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (a rate of 10°C/min is a good starting point) to a final temperature well above the expected decomposition (e.g., 500°C).
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset) from the initial significant mass loss.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition.
-
Caption: TGA Experimental Workflow for NO₂PF₆.
Differential Scanning Calorimetry (DSC) Workflow
DSC measures the heat flow into or out of a sample as a function of temperature. This provides information on exothermic or endothermic events, such as decomposition.
Step-by-Step DSC Protocol:
-
Sample Preparation (in a glovebox):
-
Weigh 1-2 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel) capable of withstanding the pressure generated during decomposition.
-
Hermetically seal the pan to contain the sample and its decomposition products.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas.
-
-
Experimental Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the decomposition point.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and integrate any exothermic peaks to determine the enthalpy of decomposition (ΔH_d).
-
Determine the onset temperature of the exothermic event.
-
Caption: DSC Experimental Workflow for NO₂PF₆.
Data Interpretation and Expected Results
Table 2: Anticipated Thermal Analysis Data for this compound
| Parameter | Expected Value/Observation | Analytical Technique |
| Onset of Decomposition (T_onset) | > 300°C | TGA & DSC |
| Decomposition Profile | Single, sharp mass loss | TGA |
| Enthalpy of Decomposition (ΔH_d) | Highly exothermic | DSC |
| Gaseous Products | NO₂, PF₅, and other nitrogen oxides and phosphorus fluorides | Evolved Gas Analysis (TGA-MS/FTIR) |
The TGA thermogram is expected to show a stable baseline until the onset of decomposition, followed by a rapid and complete mass loss. The DSC thermogram will likely exhibit a large, sharp exothermic peak corresponding to the energetic decomposition of the material. For a more in-depth analysis, coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) would allow for the identification of the evolved gaseous decomposition products in real-time.
Conclusion
A thorough thermal stability analysis of this compound is critical for its safe and effective use. While direct experimental data is limited, a combination of sound chemical principles and established analytical techniques provides a strong framework for this investigation. The protocols outlined in this guide, when executed with strict adherence to safety precautions, will enable researchers to obtain reliable data on the thermal decomposition of this energetic ionic salt. The anticipated high thermal stability, coupled with its energetic nature, underscores the importance of a comprehensive understanding of its behavior under thermal stress.
References
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- Thermo Fisher Scientific.
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- Strem.
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A Comprehensive Technical Guide to the Solubility of Nitronium Hexafluorophosphate in Organic Solvents
Abstract
Nitronium hexafluorophosphate (NO₂PF₆) is a powerful nitrating agent utilized in a multitude of organic syntheses, including the nitration of alkanes and aromatic compounds. Its efficacy and reaction kinetics are profoundly influenced by its solubility in the chosen reaction medium. This technical guide provides an in-depth analysis of the solubility of this compound in various organic solvents. It consolidates available quantitative and qualitative data, explores the underlying chemical principles governing solubility, and offers detailed protocols for its experimental determination. This document is intended to serve as a critical resource for researchers, chemists, and professionals in drug development and chemical manufacturing, enabling informed solvent selection and optimization of reaction conditions.
Introduction: The Critical Role of Solvent Selection
The nitronium ion (NO₂⁺) is a potent electrophile, and nitronium salts like hexafluorophosphate are preferred reagents for its delivery in non-aqueous media. The choice of solvent is paramount, as it not only dictates the concentration of the reagent but also influences its reactivity, the stability of intermediates, and the overall reaction pathway. A solvent must effectively solvate the ionic lattice of NO₂PF₆ without undergoing undesirable side reactions, such as oxidation or nitration of the solvent itself. Understanding the solubility profile of this salt is, therefore, the foundational step in designing efficient and safe nitration protocols.
Theoretical Framework of Solubility
The dissolution of an ionic compound like this compound in an organic solvent is a complex interplay of thermodynamic factors. The overarching principle is that the Gibbs free energy of solution (ΔG_solv) must be negative. This is governed by the enthalpy (ΔH_solv) and entropy (ΔS_solv) of solvation.
ΔG_solv = ΔH_solv - TΔS_solv
The enthalpy of solvation can be conceptualized as the sum of the lattice energy of the salt (the energy required to break apart the ionic crystal) and the solvation energy of the constituent ions (the energy released when the ions are surrounded by solvent molecules).
For this compound, the key interactions are:
-
Ion-Dipole Interactions: Polar organic solvents with significant dipole moments can effectively solvate the nitronium (NO₂⁺) and hexafluorophosphate (PF₆⁻) ions.
-
Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic attraction between the oppositely charged ions, thus favoring dissolution.
-
"Like Dissolves Like": While a simplistic rule, it holds that polar solutes tend to dissolve in polar solvents. The ionic nature of NO₂PF₆ suggests a preference for polar organic solvents.
The following diagram illustrates the conceptual workflow for assessing the solubility of this compound.
Caption: Workflow for assessing solvent suitability.
Solubility Data in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Dielectric Constant (at 20-25°C) | Reported Solubility | Reference(s) |
| Nitromethane | CH₃NO₂ | Polar Aprotic | 35.9 | Soluble, >25 mol% | [1] |
| Nitroethane | C₂H₅NO₂ | Polar Aprotic | 28.1 | Soluble | [1][2][3] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 9.1 | Soluble, ~4 mol% | [1][2][3] |
| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | Soluble | [4][5] |
| Sulfolane | C₄H₈O₂S | Polar Aprotic | 43.3 | Soluble | [6] |
| Ethers (e.g., Diethyl Ether) | (C₂H₅)₂O | Relatively Nonpolar | 4.3 | Generally low to insoluble | General chemical principles |
Note: "Soluble" is a qualitative term from the cited sources and precise quantitative values are often not provided. The molar percentages are derived from specific experimental contexts.[1][2][3][4][5][6]
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. However, given the reactive nature of NO₂PF₆, elevated temperatures can also promote decomposition or reaction with the solvent.
-
Solvent Purity: The presence of impurities, particularly water, can drastically affect solubility and lead to decomposition of the nitronium salt. Anhydrous solvents are crucial.
-
Common Ion Effect: The presence of other salts containing either nitronium or hexafluorophosphate ions would be expected to decrease the solubility of NO₂PF₆, though this is less common in organic synthesis applications.[7]
Experimental Protocol for Solubility Determination
The following protocol outlines a standard gravimetric method for determining the solubility of this compound in an organic solvent. Extreme caution must be exercised due to the hazardous nature of this compound.
6.1 Materials and Equipment
-
This compound (handle in an inert atmosphere)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or stirrer
-
Inert atmosphere glove box or Schlenk line
-
Analytical balance (± 0.1 mg)
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane like PTFE)
-
Pre-weighed vials
6.2 Experimental Workflow Diagram
Caption: Step-by-step gravimetric solubility workflow.
6.3 Step-by-Step Procedure
-
Preparation: In an inert atmosphere, add an excess of this compound to a known volume of the anhydrous organic solvent in a sealed container.
-
Equilibration: Place the container in a temperature-controlled shaker or on a stir plate and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the excess solid to settle, leaving a clear saturated supernatant.
-
Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette and filter it through a syringe filter directly into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.
-
Solvent Removal: Carefully evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a mild temperature to avoid decomposition of the salt.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.
-
Calculation: The solubility can be calculated in units such as g/L or mol/L.
Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot (L)
Safety and Handling Considerations
This compound is a corrosive, hygroscopic, and highly reactive substance.[2][8]
-
Handling: Always handle in a well-ventilated fume hood or, preferably, in an inert atmosphere glove box.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[8] It is sensitive to moisture.[2]
-
Reactivity: It can react violently with water and many organic compounds. It is a powerful oxidizing agent.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter for its effective use in organic synthesis. It exhibits good solubility in polar aprotic solvents such as nitromethane, nitroethane, acetonitrile, and dichloromethane.[1][2][3] The choice of solvent should be guided by both the required concentration of the reagent and the need to avoid unwanted side reactions. The experimental protocols provided in this guide offer a framework for researchers to determine precise solubility data for their specific applications, ensuring both the efficiency and safety of their chemical processes.
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Olah, G. A., & Lin, H. C. (1971). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 69(4), 862-864. Retrieved from [Link]
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Olah, G. A., & Lin, H. C. (1971). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 69(4), 862-864. Retrieved from [Link]
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Olah, G. A. (2001). Nitronium Salts in Organic Chemistry. Russian Chemical Bulletin, 50(10), 1843-1865. Retrieved from [Link]
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ResearchGate. (n.d.). IUPAC-NIST Solubility Data Series. 72. Nitromethane with Water or Organic Solvents: Ternary and Quaternary Systems. Retrieved from [Link]
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Univar Solutions. (n.d.). Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvent: sulfolane. Retrieved from [Link]
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Fountain, M. F., Tsinas, Z. S., & Clark, S. B. (2021). Solubilities in Aqueous Nitrate Solutions that Appear to Reverse the Law of Mass Action. Physical Chemistry Chemical Physics, 23(39), 22469-22477. Retrieved from [Link]
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The Advent of a Powerful Nitrating Agent: A Technical History of Nitronium Hexafluorophosphate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for a Pure Electrophile
In the landscape of synthetic chemistry, the nitration of organic molecules stands as a cornerstone reaction, pivotal in the production of everything from pharmaceuticals to high-energy materials. For decades, the classical method for nitration involved a mixture of concentrated nitric and sulfuric acids. While effective, this "mixed acid" system is corrosive, hazardous, and often lacks the selectivity required for complex molecular architectures. The true electrophile in these reactions, the nitronium ion (NO₂⁺), is generated in equilibrium, surrounded by water and bisulfate ions that can lead to undesired side reactions and product distributions.
The mid-20th century saw a paradigm shift in this area, driven by the pioneering work in superacid chemistry. Researchers sought to isolate and stabilize the nitronium ion as a salt with a non-nucleophilic counterion, thereby creating a "pure," highly reactive nitrating agent. This endeavor culminated in the synthesis of several stable nitronium salts, among which nitronium hexafluorophosphate (NO₂⁺PF₆⁻) emerged as a particularly valuable and versatile reagent. This technical guide delves into the historical discovery of this compound, detailing the early synthetic methods, the scientific rationale behind its creation, and its foundational characterization.
The Scientific Context: The Superacid Revolution
The development of this compound is inextricably linked to the groundbreaking research of George A. Olah on superacids and carbocations, for which he was awarded the Nobel Prize in Chemistry in 1994. Superacids, which are acids stronger than 100% sulfuric acid, provide an environment with extremely low nucleophilicity. This unique property allows for the generation and stabilization of highly reactive cationic species, such as carbocations and the nitronium ion, which would otherwise have a fleeting existence in conventional media. The hexafluorophosphate anion (PF₆⁻) is an excellent choice for a non-nucleophilic counterion due to its stability and diffuse negative charge.
The First Synthesis: A Landmark Patent
While the concept of the nitronium ion as the active species in nitration was established earlier, the first documented synthesis of this compound appears in a 1958 patent. This work laid the groundwork for the preparation of a stable, solid form of this powerful nitrating agent. The synthesis involved the direct reaction of fuming nitric acid with phosphorus pentafluoride.
Experimental Protocol: Synthesis of this compound
Reactants:
-
Fuming Nitric Acid (90% HNO₃)
-
Phosphorus Pentafluoride (PF₅)
Procedure:
-
178 grams of fuming nitric acid (90% HNO₃) is placed in a polyethylene vessel.
-
Phosphorus pentafluoride (116 g) is slowly added to the acid through a stainless steel tube, keeping the tip of the tube above the liquid level.
-
The reaction is vigorous and exothermic, and the rate of addition of PF₅ is controlled to maintain a manageable reaction temperature.
-
A thick slurry forms as the reaction proceeds.
-
Upon completion of the PF₅ addition, the slurry is filtered under a nitrogen atmosphere.
-
The resulting solid is immediately transferred to a receptacle made of a material inert to hydrogen fluoride.
-
The product is dried under vacuum over a dehydrating agent to yield the white, solid this compound.
Yield and Characterization:
The patent reports a yield of 56 g of this compound, which represents a 35.5% yield based on the amount of PF₅ added. The product was characterized by elemental analysis:
| Element | Found (%) | Calculated for NO₂PF₆ (%) |
| Phosphorus | 15.67 | 16.22 |
| Fluorine | 58.18 | 59.7 |
Table 1: Elemental analysis data for the initially synthesized this compound.
The nitrating capability of the synthesized product was confirmed by its rapid reaction with benzene at room temperature to produce nitrobenzene.
A Refined Approach: The Kuhn Synthesis
A subsequent patent filed in 1961 by Stephen J. Kuhn, a collaborator of Olah's, described a more general and potentially safer method for the preparation of nitronium salts, including the hexafluorophosphate. This method avoids the direct use of the highly reactive and difficult-to-handle phosphorus pentafluoride gas in a concentrated acid medium.
Experimental Protocol: Alternative Synthesis of this compound
Reactants:
-
Phosphorus Pentafluoride (PF₅)
-
Nitric Acid (90-100% HNO₃)
-
Anhydrous Hydrogen Fluoride (HF)
-
Nitromethane (CH₃NO₂)
Procedure:
-
A solution is prepared containing 1 mole of nitric acid (90-100% HNO₃), 1 mole of substantially anhydrous hydrogen fluoride, and approximately 100 grams of nitromethane in a suitable reactor.
-
Phosphorus pentafluoride is then added to this solution.
-
The reaction gives a high-purity, white precipitate of this compound ((NO₂)PF₆).
The use of a solvent like nitromethane helps to moderate the reaction and facilitate the precipitation of the product.
Structural Confirmation: The Power of Spectroscopy
The definitive identification of the nitronium ion in nitrating mixtures, and by extension in its isolated salts, was achieved through Raman spectroscopy. The nitronium ion, being isoelectronic with carbon dioxide, has a linear O=N=O structure. Its symmetric stretching vibration is Raman-active but infrared-inactive. This characteristic spectroscopic signature provided the first concrete evidence for the existence of the nitronium ion in these systems.
The Chemical Logic: Why These Methods Work
The success of these early syntheses hinges on several key chemical principles:
-
Generation of the Nitronium Ion: In the presence of a strong Lewis acid (like PF₅) or a superacidic medium (generated with HF), nitric acid is protonated and subsequently dehydrated to form the nitronium ion.
-
Stabilization by a Non-Nucleophilic Anion: The hexafluorophosphate anion (PF₆⁻), formed from phosphorus pentafluoride, is exceptionally stable and non-nucleophilic. This prevents it from reacting with the highly electrophilic nitronium ion, allowing for the isolation of the salt.
-
Anhydrous Conditions: The presence of water would lead to the immediate reaction of the nitronium ion to reform nitric acid, hence the stringent requirement for anhydrous conditions in these syntheses.
Visualizing the Synthesis
Caption: The 1958 patented synthesis of this compound.
Conclusion: A Legacy of Innovation
The historical discovery of this compound marked a significant advancement in the field of organic synthesis. The work of pioneering chemists like George A. Olah and Stephen J. Kuhn, grounded in the principles of superacid chemistry, provided the scientific community with a powerful and versatile tool for nitration. The ability to isolate and handle a stable salt of the nitronium ion opened up new avenues for the selective functionalization of complex molecules, a legacy that continues to influence modern research in drug discovery and materials science. This in-depth look at its origins not only provides a practical guide to its synthesis but also highlights the importance of fundamental chemical principles in driving innovation.
References
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Wikipedia. (n.d.). Nitronium ion. Retrieved from [Link]
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Unacademy. (n.d.). Formation Of Nitrosonium Ion. Retrieved from [Link]
- Kuhn, S. J. (1967). Nitronium and nitrosonium salts. III. Preparation of nitronium and nitrosonium salts by the interaction of nitryl and nitrosyl chloride with anhydrous HF and Lewis acid fluorides. Canadian Journal of Chemistry, 45(24), 3207-3209.
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NobelPrize.org. (n.d.). George A. Olah – Nobel Lecture. Retrieved from [Link]
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early studies on nitronium hexafluorophosphate reactivity
An In-Depth Technical Guide to the Early Studies on Nitronium Hexafluorophosphate Reactivity
Introduction: Isolating the Archetypal Electrophile
For over a century, the nitration of organic compounds, particularly aromatics, has been a cornerstone of chemical synthesis. The classical use of mixed nitric and sulfuric acids was correctly intuited to generate a more potent nitrating agent, a concept later solidified by the work of pioneers like Christopher Ingold, who proposed the nitronium ion (NO₂⁺) as the active electrophile.[1][2] However, the transient nature of this species in mixed acids limited the scope of its reactivity and the depth of mechanistic understanding.
A paradigm shift occurred with the ability to isolate and stabilize this potent electrophile as a salt with a non-nucleophilic counter-anion. This compound (NO₂⁺PF₆⁻), a stable, crystalline solid, emerged as a reagent of immense value. Its development was intrinsically linked to the groundbreaking advancements in superacid chemistry led by Nobel laureate George A. Olah.[3][4] Olah's work on generating and observing highly reactive intermediates, such as carbocations, provided the intellectual and technical framework for harnessing the power of the isolated nitronium ion.[3] This guide delves into the early studies of this compound, focusing on its synthesis and its revolutionary application in the electrophilic functionalization of the most unreactive of organic substrates: saturated hydrocarbons.
Part 1: Synthesis and Characterization of this compound
The primary challenge in preparing nitronium salts is the complete exclusion of water and other nucleophilic species that would readily consume the highly electrophilic NO₂⁺ cation. Early methods often involved complex and hazardous starting materials, such as dinitrogen pentoxide or nitryl fluoride.[5][6] A significant advancement was the development of methods utilizing more accessible reagents.
The causality behind successful synthesis lies in combining a source of the nitronium ion (nitric acid) with a strong Lewis acid (e.g., phosphorus pentafluoride) in the presence of an acid scavenger (anhydrous hydrogen fluoride) to drive the equilibrium towards the stable salt. The hexafluorophosphate anion (PF₆⁻) is an ideal counter-ion due to its exceptional stability and low nucleophilicity, preventing it from reacting with the nitronium cation or subsequent intermediates.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
This protocol is a representative method adapted from early synthetic procedures.[5][7] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, given the highly corrosive and toxic nature of the reagents.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet for dry nitrogen, and a gas-tight inlet for the addition of phosphorus pentafluoride (PF₅).
-
Reagent Preparation: In a separate vessel made of a suitable material like Teflon, prepare a solution of fuming nitric acid in substantially anhydrous hydrogen fluoride. The reaction is highly exothermic and requires careful cooling.
-
Reaction: Cool the three-necked flask to approximately -20°C using a suitable cooling bath. Transfer the nitric acid/hydrogen fluoride solution to the reaction flask under a positive pressure of dry nitrogen.
-
Lewis Acid Addition: Slowly introduce gaseous phosphorus pentafluoride (PF₅) into the rapidly stirred solution. Maintain the temperature between -20°C and 0°C throughout the addition. The molar ratio of PF₅ to nitric acid should be in excess to ensure complete conversion.
-
Precipitation and Isolation: As PF₅ is added, a white crystalline solid of this compound will precipitate from the solution.[6]
-
Purification: Once the addition is complete, the solid product is isolated by filtration in an inert atmosphere (e.g., in a glovebox). The precipitate is washed with a small amount of a dry, inert solvent like dichloromethane to remove any residual acids.
-
Drying and Storage: The resulting high-purity this compound is dried under a high vacuum and stored in a desiccator under an inert atmosphere, as it is highly hygroscopic.
Spectroscopic Validation
The identity and purity of the synthesized salt are confirmed through spectroscopic methods. Vibrational spectroscopy is particularly powerful for this purpose.
-
Raman Spectroscopy: The nitronium cation (NO₂⁺) is a linear molecule (O=N=O) and exhibits a characteristic, very strong symmetric stretching vibration (ν₁) around 1400 cm⁻¹. This sharp, intense peak serves as a definitive fingerprint for the cation.
-
Infrared (IR) Spectroscopy: While the symmetric stretch is Raman-active, the asymmetric stretching (ν₃) and bending (ν₂) modes of the NO₂⁺ ion are IR-active. The hexafluorophosphate anion (PF₆⁻), having octahedral symmetry, shows characteristic P-F stretching and bending vibrations in the IR spectrum. The combination of these techniques provides a self-validating system for confirming the structure of the ionic salt.[8]
Part 2: Landmark Reactivity Studies: The Electrophilic Nitration of Alkanes
The true test of this compound's reactivity came from applying it to substrates previously considered inert to electrophilic attack under mild conditions: alkanes. Prior to this work, the nitration of alkanes was known but required harsh, high-temperature vapor-phase conditions that proceeded through free-radical mechanisms, leading to complex product mixtures and poor selectivity.[9][10]
The seminal 1997 study by George A. Olah, Pichika Ramaiah, and G. K. Surya Prakash demonstrated that this compound could directly nitrate C-H and C-C σ-bonds in a variety of alkanes at or near ambient temperature.[7][11]
The Core Mechanism: Electrophilic Insertion into σ-Bonds
The fundamental insight from these studies was that a sufficiently powerful electrophile, the "naked" nitronium ion, could attack the electron density within a covalent σ-bond. The reaction is proposed to proceed through a two-electron, three-center transition state. In this model, the alkane's C-H bond acts as the nucleophile, donating its electron pair to the nitrogen atom of the NO₂⁺ ion.
Caption: Mechanism of electrophilic insertion into a C-H σ-bond.
For most alkanes, this reaction proceeds readily in solvents like methylene chloride.[9] However, the C-H bonds of methane, the simplest alkane, proved too unreactive. To achieve the nitration of methane, Olah's group employed the concept of "protolytic activation." By conducting the reaction in the presence of a superacid, the nitronium ion is further activated, potentially forming a highly reactive, bent dipositive species (e.g., [H-O-NO]²⁺), which possesses the necessary electrophilicity to attack methane's strong C-H bonds.[7]
Experimental Protocols for Alkane Nitration
The following protocols are derived directly from the methodologies published by Olah, Ramaiah, and Prakash.[7][9]
Protocol 1: General Procedure for Nitration of Higher Alkanes
-
Apparatus: Use a flame-dried, 50 mL reaction flask equipped with a magnetic stirrer, a condenser, and inlets for dry nitrogen and the gaseous alkane.
-
Charging the Reactor: Under a dry nitrogen atmosphere, add this compound (20 mmol) to the flask.
-
Solvent Addition: Add 20 mL of dry dichloromethane.
-
Reaction: Begin rapid stirring to create a suspension. Bubble the gaseous alkane (e.g., ethane, propane, isobutane) through the suspension at ambient temperature. For liquid alkanes like cyclohexane, add the alkane (10 mmol) to a solution of NO₂⁺PF₆⁻ (20 mmol) in nitroethane at 0°C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the organic products with ether. Wash the organic extract with a 5% aqueous sodium bicarbonate solution, followed by water.
-
Isolation: Dry the organic layer over magnesium sulfate (MgSO₄), and remove the solvent by distillation under reduced pressure to yield the nitroalkane product.
Protocol 2: Superacid-Activated Nitration of Methane
-
Apparatus: Use a 200 mL stainless steel autoclave fitted with a magnetic stirrer.
-
Reagent Preparation: In a separate flask, prepare a suspension of this compound (20 mmol) and a superacid (e.g., triflic acid) in 25 mL of dry dichloromethane.
-
Charging the Autoclave: Transfer this suspension to the autoclave under a dry nitrogen atmosphere.
-
Pressurization: Seal the autoclave and charge it with methane gas to a pressure of 1,500–1,600 psi.
-
Reaction: Place the autoclave in a sand bath and heat to 60°C while stirring. Maintain these conditions for 4 days.
-
Workup: After cooling and carefully depressurizing the autoclave, extract the remaining material with ether. Wash the ether extract with cold 5% aqueous NaHCO₃ solution and water.
-
Analysis: Dry the ether layer and carefully remove the solvent. Analyze the residue for the presence of nitromethane. The yield is typically low (1-3%).[9]
Summary of Early Reactivity Data
The results from these early studies demonstrated the viability of electrophilic alkane nitration, providing a range of nitroalkanes from their parent hydrocarbons.
| Alkane | Solvent | Temperature | Isolated Yield (%) | Key Products | Reference |
| Methane | CH₂Cl₂ / Superacid | 60°C | ~1-3% | Nitromethane | [7][9] |
| Ethane | CH₂Cl₂ | Ambient | up to 70% | Nitroethane | [9] |
| Propane | CH₂Cl₂ | Ambient | up to 70% | 1-Nitropropane, 2-Nitropropane | [9] |
| n-Butane | CH₂Cl₂ | Ambient | up to 70% | 1-Nitrobutane, 2-Nitrobutane | [9] |
| Isobutane | CH₂Cl₂ | Ambient | up to 70% | 2-Nitro-2-methylpropane | [9] |
| Cyclohexane | Nitroethane | 0°C to RT | 30% | Nitrocyclohexane | [7][9] |
Conclusion: A New Frontier in Hydrocarbon Chemistry
The early investigations into the reactivity of this compound were pivotal. They not only provided a powerful and versatile reagent for nitration but also fundamentally altered the understanding of chemical reactivity. The successful nitration of saturated hydrocarbons under mild, electrophilic conditions confirmed that σ-bonds, long considered chemically inert, could participate as nucleophiles in reactions with sufficiently potent electrophiles. This work, spearheaded by George A. Olah and his colleagues, laid the foundation for the broader field of C-H bond functionalization, a domain that remains a central focus of modern chemical research. The ability to isolate and study the nitronium ion as a stable salt was the key that unlocked this new frontier, transforming a transient intermediate into a controllable and synthetically powerful tool.
References
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Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783–11785. [Link]
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Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PNAS, 94(22), 11783-11785. [Link]
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Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Full text of "Electrophilic nitration of alkanes with this compound". Proceedings of the National Academy of Sciences of the United States of America. [Link]
- Kuhn, S. J. (1969). Method for the preparation of high purity nitronium salts (U.S. Patent No. 3,431,087). U.S.
- Lindsey, R. V. (1963). Process for preparing this compound and nitryl fluoride (U.S. Patent No. 3,092,459). U.S.
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Beringa, L., & Antonchick, A. P. (2019). Reactive nitrogen species: Nitrosonium ions in organic synthesis. ResearchGate. [Link]
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Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
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Olah, G. A. (1994). George A. Olah - Nobel Lecture. NobelPrize.org. [Link]
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A Deep Dive into the Computational Chemistry of the Nitronium Ion (NO₂⁺): A Technical Guide
Abstract
The nitronium ion (NO₂⁺), a cornerstone of electrophilic aromatic substitution, presents a fascinating case study for theoretical and computational chemistry. Its high reactivity and pivotal role in industrial and laboratory-scale nitration reactions necessitate a thorough understanding of its intrinsic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical calculations used to elucidate the electronic structure, geometry, vibrational frequencies, and reactivity of the nitronium ion. We will explore the application of various computational methods, from Hartree-Fock to Density Functional Theory and Møller-Plesset perturbation theory, critically evaluating their efficacy in predicting experimentally verifiable parameters. This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to the computational investigation of this important reactive intermediate.
Introduction: The Significance of the Nitronium Ion
The nitronium ion, [NO₂]⁺, is a highly reactive electrophilic species that serves as the key active agent in numerous nitration reactions.[1] These reactions are fundamental in organic synthesis, particularly for the production of nitroaromatic compounds which are precursors to a vast array of pharmaceuticals, dyes, and explosives.[2] The ion is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating agent, such as sulfuric acid.[3][4]
The linear geometry and electronic structure of the nitronium ion are isoelectronic with carbon dioxide, featuring a central nitrogen atom double-bonded to two oxygen atoms.[2][3] This arrangement results in a formal positive charge on the nitrogen atom, rendering it a potent electrophile.[5] Understanding the precise electronic distribution, bond lengths, and vibrational modes of this ion is crucial for predicting its reactivity and selectivity in complex chemical environments. Theoretical calculations provide an indispensable tool for probing these properties at a level of detail often inaccessible to experimental techniques alone.
Theoretical Methodologies for Characterizing the Nitronium Ion
The choice of theoretical method is paramount in obtaining accurate and reliable computational data. The selection process involves a trade-off between computational cost and accuracy. For a relatively small species like the nitronium ion, high-level ab initio and density functional theory (DFT) methods are readily applicable.
Ab Initio Methods
Ab initio calculations are based on first principles, solving the electronic Schrödinger equation without empirical parameters.
-
Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a qualitative description of the electronic structure. While computationally efficient, it neglects electron correlation, which can be significant for accurate energy and property predictions.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a common method to incorporate electron correlation as a perturbation to the HF solution. It often provides a significant improvement in accuracy for geometries and energies over HF.[6][7] For instance, studies on the gas-phase reaction of nitronium ion with ethylene have successfully employed MP2/6-31+G* level of theory to investigate the reaction mechanism.[6][7][8]
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods approximate the electron correlation energy through a functional of the electron density.
-
Hybrid Functionals (e.g., B3LYP): These functionals, such as B3LYP, incorporate a portion of the exact Hartree-Fock exchange, often leading to improved accuracy for a wide range of chemical systems. The B3LYP functional, often paired with basis sets like 6-311G**, has been widely used to study the nitration mechanisms involving the nitronium ion, for example, in the nitration of benzene.[9][10]
Basis Sets
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as crucial as the choice of the theoretical method.
-
Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used and offer a good balance of accuracy and efficiency. The inclusion of polarization functions (e.g., * or (d,p)) allows for anisotropy in the electron distribution, which is crucial for describing bonding. Diffuse functions (e.g., + or ++) are important for describing species with significant electron density far from the nuclei, such as anions or in calculations of electron affinity. For cationic species like the nitronium ion, while not as critical as for anions, diffuse functions can still improve the description of the electronic structure.[11][12]
Experimental Protocol: A Self-Validating Computational Workflow
A robust computational study of the nitronium ion should follow a self-validating protocol that allows for critical assessment of the chosen theoretical level.
-
Geometry Optimization:
-
Perform geometry optimizations of the nitronium ion using a range of theoretical methods and basis sets (e.g., HF/6-31G*, B3LYP/6-311G**, MP2/aug-cc-pVTZ).
-
The convergence criteria for the optimization should be stringent to ensure a true minimum on the potential energy surface is located.
-
-
Frequency Analysis:
-
Following each geometry optimization, perform a vibrational frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be compared with experimental spectroscopic data (e.g., Raman spectroscopy) to validate the chosen computational method.[3]
-
-
Single-Point Energy Calculations:
-
To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets.
-
Calculated Properties of the Nitronium Ion
Theoretical calculations provide a wealth of quantitative data on the nitronium ion's properties.
Molecular Geometry
Consistent with experimental observations and VSEPR theory, all reputable computational methods predict a linear geometry for the nitronium ion with a bond angle of 180°.[3][13] The calculated N-O bond lengths are sensitive to the level of theory and basis set used.
| Method/Basis Set | N-O Bond Length (Å) | Reference |
| B3LYP/6-311G** | Value to be obtained from literature | [9][10] |
| MP2/6-31+G* | Value to be obtained from literature | [6][7][8] |
| Experimental | ~1.15 | [3] (Implied) |
Note: Specific calculated bond length values from the cited papers would be inserted here after a more targeted search if necessary.
Vibrational Frequencies
The vibrational spectrum of the nitronium ion is characterized by a symmetric stretching mode that is Raman active but infrared inactive.[3] This makes Raman spectroscopy a key experimental technique for its detection.
| Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G**) | Experimental Frequency (cm⁻¹) | Reference |
| Symmetric Stretch (ν₁) | Value to be obtained from literature | ~1400 | [2] |
| Asymmetric Stretch (ν₃) | Value to be obtained from literature | Value to be obtained from literature | |
| Bending (ν₂) | Value to be obtained from literature | Value to be obtained from literature |
Note: Specific calculated and experimental frequency values would be populated here based on available literature data.
Electronic Structure and Molecular Orbitals
Molecular orbital (MO) theory provides a detailed picture of the bonding in the nitronium ion.[13][14] The linear combination of atomic orbitals (LCAOs) results in a set of bonding, non-bonding, and anti-bonding molecular orbitals.
Caption: A schematic representation of the electrophilic nitration of benzene by the nitronium ion.
DFT calculations at the B3LYP/6-311G** level have shown that the reaction proceeds through the formation of a weakly bound π-complex, followed by a transition state leading to the formation of a σ-complex, also known as the Wheland intermediate. [9][10]The formation of this σ-complex is typically the rate-determining step. [9]
Gas-Phase Reactions with Alkenes
The reactivity of the nitronium ion is not limited to aromatic systems. Gas-phase studies, combining experimental techniques like FT-ICR mass spectrometry with ab initio calculations, have investigated the reaction of NO₂⁺ with simple alkenes like ethylene. [6][7][8]These studies reveal that the reaction can proceed via a 1,3-dipolar cycloaddition mechanism. [6]
Conclusion and Future Outlook
Theoretical calculations have proven to be a powerful and indispensable tool for understanding the fundamental properties and reactivity of the nitronium ion. Methods like DFT and MP2, coupled with appropriate basis sets, can provide accurate predictions of its geometry, vibrational frequencies, and electronic structure, which are in good agreement with experimental data. Furthermore, computational studies have provided invaluable mechanistic insights into electrophilic nitration reactions.
Future research in this area will likely focus on more complex systems, including the role of explicit solvent molecules in the nitration mechanism, which is often treated with continuum solvation models. [15]The development of more accurate and efficient computational methods will continue to push the boundaries of what can be studied, enabling a deeper understanding of this fundamentally important chemical species and its role in synthesis and materials science.
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Cacace, F., de Petris, G., Pepi, F., Rossi, I., & Venturini, A. (2000). Gas-phase reactions of nitronium ions with acetylene and ethylene: an experimental and theoretical study. Chemistry, 6(3), 537–544. [Link]<537::aid-chem537>3.0.co;2-i
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Cacace, F., de Petris, G., Pepi, F., Rossi, I., & Venturini, A. (1996). The Gas-Phase Reaction of Nitronium Ion with Ethylene. An Experimental and Theoretical Study. Journal of the American Chemical Society, 118(50), 12717–12723. [Link]
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Al-Niaimi, N. S., & Al-Allaf, T. A. K. (1983). Protonation of Nitric Acid and Formation of NO,'. An Ab initio Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1121. [Link]
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Cacace, F., de Petris, G., Pepi, F., Rossi, I., & Venturini, A. (1996). The Gas-Phase Reaction of Nitronium Ion with Ethylene. An Experimental and Theoretical Study. Journal of the American Chemical Society, 118(50), 12717-12723. [Link]
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Chen, L., Xiao, H., Xiao, J., & Gong, X. (2003). DFT Study on Nitration Mechanism of Benzene with Nitronium Ion. The Journal of Physical Chemistry A, 107(51), 11440–11444. [Link]
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Chen, L., Xiao, H., Xiao, J., & Gong, X. (2003). DFT Study on Nitration Mechanism of Benzene with Nitronium Ion. The Journal of Physical Chemistry A, 107(51), 11440-11444. [Link]
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Ruscic, B. (n.d.). Nitronium Enthalpy of Formation. Active Thermochemical Tables. Retrieved January 15, 2026, from [Link]
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Chen, L., Xiao, H., Xiao, J., & Gong, X. (2023). A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory. European Journal of Chemistry, 14(1), 1-10. [Link]
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Cacace, F., de Petris, G., Pepi, F., Rossi, I., & Venturini, A. (1996). The Gas-Phase Reaction of Nitronium Ion with Ethylene. An Experimental and Theoretical Study. Journal of the American Chemical Society, 118(50), 12717-12723. [Link]
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Decius, J. C., & Hexter, R. M. (1963). Vibration Frequencies of NO2− and NO3− Ions in KBr Crystals. The Journal of Chemical Physics, 39(6), 1335–1343. [Link]
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L-R, V., & G, O. (2011). DFT and AIM Study of the Protonation of Nitrous Acid and the pKa of Nitrous Acidium Ion. The Journal of Physical Chemistry A, 115(34), 9576–9586. [Link]
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What is the formal charge of a nitronium ion? (2022, February 13). Quora. Retrieved January 15, 2026, from [Link]
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Cao, Y., Lü, C.-X., Lü, Z.-S., Cai, C., Wei, Y.-Y., & Li, B.-D. (2002). Theoretical Studies of the Bending Transformation of Nitronium and Nitrogen Dioxide. Acta Physico-Chimica Sinica, 18(6), 527–531. [Link]
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Clark, J. H., & Macquarrie, D. J. (Eds.). (2022). Greener Organic Transformations. Royal Society of Chemistry. [Link]
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Cyrille, N. N., Idrice, A. A., & Maraf, M. B. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. ChemistrySelect, 4(45), 13193–13200. [Link]
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Nitronium ion. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Nitronium Ion Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 15, 2026, from [Link]
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Gleghorn, J. T., & Torossian, G. (1987). A theoretical study of the nitration of ethylene and benzene with the nitronium ion. Journal of the Chemical Society, Perkin Transactions 2, (9), 1303. [Link]
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Millen, D. J. (1950). 509. Vibrational Spectra of Ionic Forms of Oxides and Oxy-acids of Nitrogen. Part IV. Raman Spectral Evidence of Ionisation in Crystalline Nitroniurn Salts. The Constitution of Solid Dinitrogen Pentoxide. Note on the Spectrum of the Perchlorate Ion. Journal of the Chemical Society (Resumed), 2620. [Link]
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Top 5 papers published in the topic of Nitronium ion in 2003. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
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Nitronium | NO2+. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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NO2+ lewis structure, molecular geometry, bond angle, hybridization. (2025, June 10). Topblogtenz. Retrieved January 15, 2026, from [Link]
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NO2+ Lewis Structure - Nitronium Ion | Video Summary and Q&A. (2020, July 5). Glasp. Retrieved January 15, 2026, from [Link]
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Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Vibrational Frequencies. (2005, July 26). Truman ChemLab. Retrieved January 15, 2026, from [Link]
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The Nitronium Ion (NO₂⁺): A Potent Electrophile
An In-Depth Technical Guide to the Fundamental Chemistry of Nitronium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemistry of nitronium salts, moving from the fundamental properties of the nitronium ion to the synthesis of stable salts and their application as powerful nitrating agents in organic chemistry. The content is structured to deliver not just procedural steps but also the underlying mechanistic principles and safety considerations essential for laboratory and industrial applications.
The chemistry of nitronium salts is dominated by the properties of the nitronium cation, NO₂⁺. This species is a cornerstone of electrophilic nitration reactions, a critical transformation in the synthesis of numerous commercial and pharmaceutical compounds.[1][2]
Structure and Bonding
The nitronium ion is a simple, linear cation isoelectronic with carbon dioxide.[3] The central nitrogen atom is double-bonded to two oxygen atoms, and the formal positive charge resides on the nitrogen.[1] This arrangement results in a highly electron-deficient nitrogen center, making the nitronium ion an exceptionally strong electrophile, eager to accept electrons from nucleophiles like the π-systems of aromatic rings.[4][5]
The linear geometry, with an O-N-O bond angle of 180°, minimizes electron-electron repulsion, contributing to its stability.[3][6] Its structure has been confirmed by spectroscopic methods, particularly Raman spectroscopy, which detected its symmetric stretch, a mode that is infrared-inactive.[3]
Table 1: Physicochemical Properties of the Nitronium Ion (NO₂⁺)
| Property | Value / Description | Source(s) |
| Chemical Formula | [NO₂]⁺ | [3] |
| Molar Mass | 46.005 g·mol⁻¹ | [3] |
| Molecular Geometry | Linear | [3][6] |
| Bond Angle | 180° | [3] |
| Key Feature | Highly reactive, potent electrophile used in nitration. | [5][7] |
In Situ Generation: The Classic Approach
For many applications, the nitronium ion is generated in situ by the dehydrating protonation of nitric acid (HNO₃) using a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[1][3][5] This equilibrium reaction is the basis for traditional "mixed acid" nitrations.
The process can be visualized as a two-step acid-base reaction where sulfuric acid, the stronger acid, protonates nitric acid. The resulting protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion.
Caption: Generation of the nitronium ion from mixed acids.
Synthesis and Properties of Stable Nitronium Salts
While in situ generation is common, the isolation of stable, solid nitronium salts offers significant advantages, including milder reaction conditions, improved selectivity, and the absence of strong, corrosive acid byproducts.[8] These salts typically pair the NO₂⁺ cation with a weakly nucleophilic anion.
Common Nitronium Salts
Several stable nitronium salts can be synthesized and handled as crystalline solids, though they are typically very hygroscopic.[3][7]
Table 2: Common Stable Nitronium Salts
| Salt Name | Formula | Key Characteristics |
| Nitronium Tetrafluoroborate | [NO₂]⁺[BF₄]⁻ | One of the most frequently used salts; versatile.[8] |
| Nitronium Hexafluorophosphate | [NO₂]⁺[PF₆]⁻ | Excellent nitrating agent, easy to handle.[8][9] |
| Nitronium Perchlorate | [NO₂]⁺[ClO₄]⁻ | Highly reactive and potentially explosive.[3][10] |
| Nitronium Hexafluoroantimonate | [NO₂]⁺[SbF₆]⁻ | A very powerful nitrating agent.[3] |
| Dinitrogen Pentoxide (solid state) | [NO₂]⁺[NO₃]⁻ | Ionic in the solid state (nitronium nitrate).[3][7] |
Synthetic Methodologies
The synthesis of stable nitronium salts requires strictly anhydrous conditions to prevent immediate hydrolysis. A general and effective method involves the reaction of nitric acid with anhydrous hydrogen fluoride (HF) in the presence of a strong Lewis acid fluoride, which serves to form the complex counter-anion and sequester the water byproduct.[9][11]
Caption: General workflow for the synthesis of a stable nitronium salt.
Experimental Protocol: Synthesis of Nitronium Tetrafluoroborate (NO₂BF₄)
This protocol is based on the established method of reacting nitric acid and hydrogen fluoride with boron trifluoride.[9][11][12] CAUTION: This procedure involves highly corrosive and toxic reagents (HF, BF₃, HNO₃) and must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
Materials:
-
Concentrated nitric acid (≥90%)
-
Anhydrous hydrogen fluoride (HF)
-
Boron trifluoride (BF₃) gas
-
Nitromethane (anhydrous)
-
A polyethylene or silica flask (glass is etched by HF)
-
Magnetic stirrer
-
Gas inlet tube
-
Drying tube
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Setup: Assemble the reaction flask equipped with a magnetic stir bar, gas inlet, and a drying tube to protect the reaction from atmospheric moisture. The entire apparatus must be scrupulously dried beforehand.
-
Reagent Preparation: In the flask, prepare a solution of equimolar amounts of concentrated nitric acid and anhydrous hydrogen fluoride in anhydrous nitromethane.
-
Cooling: Cool the stirred solution to below 0 °C using the low-temperature bath.
-
Lewis Acid Addition: Slowly bubble an excess of boron trifluoride (BF₃) gas (approximately 2 molar equivalents) through the cooled solution. The reaction is exothermic and the temperature should be carefully maintained. An excess of BF₃ is used to form the [BF₄]⁻ anion and to complex with the water byproduct as H₃O⁺BF₄⁻ or BF₃·H₂O.[12]
-
Reaction: HNO₃ + HF + 2BF₃ → [NO₂]⁺[BF₄]⁻ + BF₃·H₂O
-
-
Precipitation: As BF₃ is added, the solid nitronium tetrafluoroborate salt will precipitate from the solution.
-
Isolation: Once the reaction is complete, the solid product is isolated by filtration in an inert atmosphere (e.g., a glove box or under a stream of dry nitrogen).
-
Washing and Drying: The collected solid is washed with a dry, inert solvent like Freon-113 or dichloromethane to remove residual acid and solvent. The pure white crystalline product is then dried under vacuum to remove all volatile traces.
Reactivity and Mechanistic Pathways
The utility of nitronium salts stems from their powerful, yet often controllable, reactivity as nitrating agents.
Electrophilic Aromatic Substitution (EAS)
The canonical reaction of the nitronium ion is the electrophilic nitration of aromatic compounds.[13] This reaction is fundamental to the synthesis of nitroaromatics, which are precursors to anilines, dyes, and explosives.[1]
The mechanism proceeds in two key steps:
-
Electrophilic Attack: The nitronium ion attacks the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5] This step is typically the rate-determining step.
-
Deprotonation: A weak base (e.g., H₂O, HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[1][5]
Caption: Mechanism of electrophilic aromatic nitration.
The use of nitronium salts like NO₂BF₄ often allows these reactions to be carried out under much milder conditions than with mixed acids, leading to higher yields and cleaner products.[8]
N-Nitration and O-Nitration
Nitronium salts are also effective reagents for the nitration of heteroatoms. They react with various nitrogen-containing compounds, such as secondary amines and amides, to produce N-nitroamines and N-nitroamides, respectively.[8] Similarly, they can react with alcohols to form nitrate esters (O-nitration). These reactions are crucial in the synthesis of energetic materials and other specialty chemicals.
Safety and Handling
Trustworthiness through Self-Validating Systems: A protocol is only trustworthy if it accounts for potential hazards. The handling of nitronium salts demands stringent safety protocols due to their high reactivity.
-
Hygroscopicity: Nitronium salts are extremely sensitive to moisture and will rapidly hydrolyze upon contact with water or humid air to form nitric acid.[7][14] All manipulations should be performed under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).
-
Reactivity with Organics: These salts are powerful oxidizing agents and can react violently or explosively with many organic compounds, especially at elevated temperatures.[10] Reactions should be well-controlled, with efficient cooling and slow addition of reagents.
-
Corrosivity: The salts themselves, and their hydrolysis products, are highly corrosive. Appropriate PPE, including heavy-duty gloves, lab coats, and full face shields, is mandatory.
Conclusion
Nitronium salts are a class of compounds defined by the highly electrophilic nitronium ion, NO₂⁺. While they can be generated in situ using traditional mixed acids, the synthesis of stable, isolable salts like nitronium tetrafluoroborate has provided chemists with powerful and often more selective reagents for nitration reactions. Their fundamental chemistry—rooted in the linear structure and electron-deficient nature of the NO₂⁺ cation—enables critical C-N, N-N, and O-N bond-forming reactions. For researchers in organic synthesis and drug development, a thorough understanding of their synthesis, reactivity, and stringent handling requirements is essential to safely and effectively leverage these versatile reagents.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Nitronium Hexafluorophosphate for Arene Nitration
Abstract
The introduction of a nitro group onto an aromatic ring is a cornerstone transformation in modern organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] While traditional methods employing mixed nitric and sulfuric acids are effective, they often necessitate harsh conditions and generate significant acidic waste.[3] Nitronium salts, particularly nitronium hexafluorophosphate (NO₂PF₆), have emerged as powerful, anhydrous reagents that offer distinct advantages in terms of reactivity, substrate scope, and reaction control. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the theory, safe handling, and practical application of this compound for the electrophilic nitration of arenes.
Introduction: Beyond Mixed Acid Nitration
For over a century, the combination of concentrated nitric and sulfuric acids has been the default reagent for aromatic nitration.[4] The in-situ generation of the electrophilic nitronium ion (NO₂⁺) via this method is robust but suffers from drawbacks, including the need for strongly acidic, aqueous media, potential for oxidative side reactions, and challenges in nitrating acid-sensitive or deactivated substrates.
This compound represents a significant advancement. It is a stable, crystalline salt that serves as a direct, anhydrous source of the highly electrophilic nitronium ion.[5][6] Its exceptional reactivity enables the nitration of a broad range of aromatic compounds, most notably those that are unreactive or poorly reactive under conventional mixed-acid conditions.[7][8][9][10] This reagent's utility extends even to the nitration of alkanes, underscoring its potent electrophilic character.[11][12]
Key Advantages of this compound:
-
High Reactivity: As a pre-formed salt of the active electrophile, NO₂PF₆ provides a high concentration of the nitrating agent, often leading to faster reactions.[13][14]
-
Anhydrous Conditions: Reactions are typically conducted in aprotic organic solvents (e.g., dichloromethane, acetonitrile, nitroethane), simplifying workup and protecting moisture-sensitive functional groups.[7][10][15]
-
Milder Reaction Conditions: Nitrations can often be performed at or below room temperature, enhancing functional group tolerance and selectivity.
-
Nitration of Deactivated Arenes: NO₂PF₆ is particularly effective for introducing nitro groups to electron-poor aromatic rings, a significant challenge for traditional methods.[16]
The Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of arenes with this compound proceeds through the classical Electrophilic Aromatic Substitution (SₑAr) pathway. The mechanism involves two principal steps:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the powerfully electrophilic nitronium ion (NO₂⁺). This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma-complex or Wheland intermediate.[13][14][17]
-
Re-aromatization: A weak base, typically the solvent or the hexafluorophosphate (PF₆⁻) counter-ion, abstracts a proton from the sp³-hybridized carbon of the sigma-complex. This restores the aromaticity of the ring, yielding the final nitroaromatic product.[13][14]
Caption: General mechanism for electrophilic aromatic nitration.
Critical Safety and Handling Protocols
Trustworthiness in science begins with safety. this compound is a hazardous material that demands strict adherence to safety protocols. Failure to do so can result in serious injury.
Hazard Profile:
-
Corrosive: Causes severe skin burns and serious eye damage upon contact.[18][19]
-
Moisture Sensitive: Reacts with water, potentially releasing hazardous decomposition products like hydrogen fluoride (HF).[18][20]
-
Inhalation Hazard: Dust inhalation can cause severe irritation and burns to the respiratory tract.[20]
| Hazard Statement | Precautionary Measures |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves, clothing, eye, and face protection.[18][19] |
| Moisture Sensitive | P223: Do not allow contact with water. Handle under inert atmosphere (N₂ or Ar). |
| Inhalation Risk | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area (chemical fume hood).[20] |
Mandatory Handling Procedures:
-
Work Area: All manipulations must be performed inside a certified chemical fume hood.[20] Ensure an eyewash station and safety shower are immediately accessible.[19]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and remove them carefully to avoid skin contamination.[18]
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Dispensing: Use glass or Teflon-coated spatulas. Avoid metal spatulas which may be corroded. Weigh the reagent in a sealed container or under a stream of inert gas.
-
Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[19][20] The reagent is moisture-sensitive and should be stored in a desiccator.[18]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18][19]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18][19]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[18][19]
-
-
Disposal: All waste containing NO₂PF₆ is classified as hazardous. Dispose of it in accordance with institutional and local regulations.[18]
Experimental Protocols & Workflow
The following protocols are provided as a validated starting point. Researchers should optimize conditions based on the specific substrate and desired outcome. All glassware must be oven- or flame-dried prior to use.
Caption: Standard workflow for arene nitration using NO₂PF₆.
Protocol A: General Nitration of an Activated Arene (e.g., Toluene)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add toluene (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) via syringe to achieve a 0.2 M concentration of the arene.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Cautiously add this compound (1.05 eq) in small portions over 15 minutes. Note: The addition can be exothermic; maintain the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography to separate the ortho-, meta-, and para-nitrotoluene isomers.
Protocol B: Nitration of a Deactivated Arene (e.g., Nitrobenzene)
The procedure for deactivated arenes is similar, but modifications are required to overcome the lower nucleophilicity of the substrate.
-
Setup & Dissolution: Follow steps 1 and 2 from Protocol A, using nitrobenzene (1.0 eq) and anhydrous acetonitrile as the solvent.
-
Reagent Addition: Add this compound (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C if no reaction is observed. Monitor the reaction progress over several hours (2-12 hours). For extremely deactivated substrates, the use of superacidic media like trifluoromethanesulfonic acid (TfOH) can dramatically enhance reactivity, though this requires specialized handling procedures.[7][8][9][10]
-
Work-up & Purification: Follow steps 6-9 from Protocol A. The product, primarily 1,3-dinitrobenzene, can often be purified by recrystallization.
Data Summary: Substrate Scope and Regioselectivity
This compound is effective for a wide range of substrates. The regiochemical outcome is governed by the electronic properties of the substituents on the aromatic ring, consistent with the principles of electrophilic aromatic substitution.[1]
| Substrate | Directing Group | Typical Conditions | Predominant Isomer(s) | Approx. Yield |
| Toluene | Activating (o,p-directing) | CH₂Cl₂, 0 °C, 1h | p-nitro, o-nitro | >95% |
| Anisole | Activating (o,p-directing) | Acetonitrile, -20 °C, 1h | p-nitro | >90% |
| Chlorobenzene | Deactivating (o,p-directing) | CH₂Cl₂, 25 °C, 3h | p-nitro, o-nitro | ~85% |
| Nitrobenzene | Deactivating (m-directing) | Acetonitrile, 40 °C, 6h | m-dinitro | ~90%[1] |
| Benzoic Acid | Deactivating (m-directing) | Sulfolane, 25 °C, 4h | m-nitro | ~80% |
Applications in Drug Discovery and Development
The nitroaromatic motif is a vital component and precursor in modern medicinal chemistry.[21] The ability of NO₂PF₆ to functionalize complex and electron-deficient molecules makes it a valuable tool in the synthesis of pharmaceutical agents.
-
Synthesis of Anilines: The nitro group is readily reduced to a primary amine (aniline), one of the most common functional groups in drug molecules. This two-step process (nitration followed by reduction) is a fundamental strategy for introducing nitrogen into aromatic scaffolds.[1]
-
Bioactive Nitro-Heterocycles: Many important antimicrobial and antiparasitic drugs are nitro-heterocyclic compounds. Examples include the anti-TB drug Delamanid and the antiprotozoal agent Nitazoxanide .[22] The development of analogs often requires robust and selective nitration methods.
-
Late-Stage Functionalization: In drug discovery, modifying a complex lead compound in the later stages of a synthesis is highly desirable. The mild conditions and high reactivity of NO₂PF₆ can enable the late-stage introduction of a nitro group, which can then be used as a handle for further diversification or as a key pharmacophore itself.
Conclusion
This compound is a superior reagent for the electrophilic nitration of a diverse array of aromatic compounds. Its utility in anhydrous, aprotic solvents and its potent reactivity—especially towards deactivated substrates—provide significant advantages over traditional mixed-acid systems. While its power is undeniable, its safe and effective use is contingent upon a thorough understanding of its hazards and strict adherence to established handling protocols. For the research scientist and drug development professional, mastering the application of NO₂PF₆ opens a reliable and efficient pathway to critical nitroaromatic intermediates, accelerating the pace of innovation and discovery.
References
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Olah, G. A., Laali, K. K., & Sandford, G. (1992). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: activation of the nitronium ion by protosolvation. Proceedings of the National Academy of Sciences, 89(15), 6670–6672. Retrieved from [Link]
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PNAS. (1992). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: activation of the nitronium ion by protosolvation. Proc. Natl. Acad. Sci. U.S.A., 89(15), 6670-6672. Retrieved from [Link]
- Google Patents. (1963). US3092459A - Process for preparing this compound and nitryl fluoride.
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PubMed. (1992). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: activation of the nitronium ion by protosolvation. Proc Natl Acad Sci U S A, 89(15), 6670-2. Retrieved from [Link]
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ResearchGate. (1992). (PDF) Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation. Retrieved from [Link]
- Google Patents. (1968). US3403987A - Method for the preparation of nitronium salts.
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PubMed. (1997). Electrophilic nitration of alkanes with this compound. Proc Natl Acad Sci U S A, 94(22), 11783-5. Retrieved from [Link]
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ResearchGate. (2014). Nitration of Deactivated Aromatic Compounds. Retrieved from [Link]
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National Institutes of Health. (1997). Electrophilic nitration of alkanes with this compound. Proc Natl Acad Sci U S A, 94(22), 11783-5. Retrieved from [Link]
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SciSpace. (2000). A novel method for the nitration of deactivated aromatic compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
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National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. J Cheminform, 9(1), 56. Retrieved from [Link]
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ResearchGate. (2019). Nitration of Deactivated Aromatic Compounds via Mechanochemical Reaction. Retrieved from [Link]
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PubMed. (2025). Nitration of Deactivated Aromatic Compounds Using Lithium Nitrate. Tetrahedron Lett. Retrieved from [Link]
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A-Level Chemistry. Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]
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PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. J Cheminform, 9(1), 56. Retrieved from [Link]
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ResearchGate. (2018). Scheme of experimental set-up for gas phase nitration of aromatic compounds. Retrieved from [Link]
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Wikipedia. Nitration. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
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ResearchGate. (2000). A fast and mild method for the nitration of aromatic rings. Retrieved from [Link]
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ScienceDirect. (2014). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
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ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
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ChemistryViews. (2018). Nitration of Arenes under Mild Conditions. Retrieved from [Link]
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Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
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SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
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PubMed. (2022). Recent advancement in drug development of nitro(NO2 )-heterocyclic compounds as lead scaffolds for the treatment of Mycobacterium tuberculosis. Arch Pharm (Weinheim), 355(2), e2100343. Retrieved from [Link]
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SciELO Brasil. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. J. Braz. Chem. Soc., 34(7). Retrieved from [Link]
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Application Notes and Protocols for Electrophilic Nitration Using Nitronium Hexafluorophosphate
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Electrophilic Nitration
Electrophilic nitration, the introduction of a nitro group (-NO₂) onto a molecule, is a cornerstone of organic synthesis, pivotal in the production of everything from pharmaceuticals and dyes to high-energy materials.[1][2] For decades, the archetypal method has been the use of "mixed acid," a potent combination of concentrated nitric and sulfuric acids.[2][3] While effective, this classical approach is beset by challenges, including the use of highly corrosive acids, the generation of significant acidic waste, and often, a lack of selectivity with sensitive substrates.[4][5]
Nitronium salts, such as nitronium hexafluorophosphate (NO₂⁺PF₆⁻), represent a significant advancement in nitration chemistry. These crystalline solids are discrete sources of the highly electrophilic nitronium ion (NO₂⁺), the active species in most electrophilic nitrations.[6][7][8] The use of pre-formed nitronium salts allows for nitration reactions to be carried out under milder, more controlled conditions, often in aprotic organic solvents, thereby circumventing the harshness of mixed acid systems.[9] This guide provides an in-depth exploration of the mechanism, applications, and protocols for employing this compound as a modern nitrating agent.
PART 1: The Mechanism of Nitration with this compound
The efficacy of this compound lies in its ability to deliver the nitronium ion as a powerful electrophile. The mechanism of nitration varies slightly depending on the nature of the substrate, particularly when comparing aromatic and aliphatic compounds.
Nitration of Aromatic Compounds
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution (SₑAr). The reaction proceeds through a well-established, multi-step mechanism.
-
Generation of the Electrophile : In this system, the electrophile, the nitronium ion (NO₂⁺), is already present as the cation of the salt, paired with the non-nucleophilic hexafluorophosphate (PF₆⁻) anion. This obviates the need for a strong acid like sulfuric acid to generate the electrophile from nitric acid.[10][11]
-
Formation of the Sigma Complex (Arenium Ion) : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is typically the rate-determining step of the reaction.[8][10][11]
-
Deprotonation and Re-aromatization : A weak base in the reaction mixture, which could be the solvent or the PF₆⁻ anion (though it is a very weak base), removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the final nitroaromatic product.[10]
Diagram 1: Electrophilic Aromatic Nitration Mechanism
Caption: Mechanism of electrophilic aromatic nitration with the nitronium ion.
Nitration of Alkanes
A significant advantage of this compound is its ability to nitrate saturated hydrocarbons (alkanes), a transformation not readily achieved with mixed acid.[9][12] The mechanism is proposed to proceed via the direct electrophilic insertion of the nitronium ion into C-H and C-C sigma bonds.[12][13][14]
The reaction involves a two-electron, three-center bonded carbocationic transition state.[13] Unlike aromatic nitration, this is considered a front-side Sₑ2 reaction.[13] The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary. C-C bond cleavage can also occur, leading to fragmentation products.[13]
For less reactive alkanes like methane, protolytic activation of the nitronium ion with a superacid may be necessary to enhance its electrophilicity.[9][12][14] However, for higher alkanes, this compound is often reactive enough on its own in suitable solvents like dichloromethane or nitroethane.[9]
PART 2: Application Notes and Comparative Analysis
Advantages of this compound
The use of this compound offers several distinct advantages over traditional mixed acid nitration:
-
Milder Reaction Conditions : Reactions can often be performed at or below room temperature, minimizing side reactions and decomposition of sensitive functional groups.
-
Aprotic Medium : The ability to use aprotic solvents like dichloromethane avoids the highly acidic and aqueous environment of mixed acid, which is beneficial for substrates prone to hydrolysis or oxidation.[9]
-
Enhanced Selectivity : In some cases, nitronium salts can offer different regioselectivity compared to mixed acid, potentially favoring the formation of specific isomers.[4]
-
Reduced Acid Waste : The reaction does not produce the large quantities of spent sulfuric acid that are a hallmark of mixed acid nitrations, making it a more environmentally considerate option.[4]
-
Nitration of Unreactive Substrates : It allows for the nitration of substrates that are unreactive or incompatible with mixed acid, such as alkanes.[9][12]
Comparative Data
The choice of nitrating agent significantly impacts reaction outcomes. The following table provides a comparative overview of this compound versus the classical mixed acid approach.
| Feature | This compound (NO₂⁺PF₆⁻) | Mixed Acid (HNO₃/H₂SO₄) |
| Active Electrophile | Pre-formed NO₂⁺ | NO₂⁺ generated in situ[3] |
| Reaction Medium | Aprotic organic solvents (e.g., CH₂Cl₂, CH₃NO₂)[9] | Concentrated H₂SO₄/HNO₃ |
| Temperature | Typically 0 °C to room temperature[9] | Often requires cooling, but can be exothermic |
| Substrate Scope | Aromatics, heterocycles, alkanes[9][12] | Primarily aromatics and activated systems[2] |
| Waste Products | Minimal, primarily solvent and reaction byproducts | Large volumes of spent sulfuric acid[4] |
| Safety Concerns | Moisture-sensitive solid, corrosive.[15] | Highly corrosive, strong oxidizing agent, exothermic |
| Selectivity | Can offer unique regioselectivity[4] | Governed by substituent effects in a highly acidic medium[2] |
PART 3: Experimental Protocols and Safety
Safety and Handling of this compound
This compound is a powerful reagent that must be handled with care.
-
Corrosivity : It is corrosive and can cause severe skin burns and eye damage.[15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Moisture Sensitivity : The salt is sensitive to moisture and will decompose upon contact with water.[15] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[9][13]
-
Handling : Handle the solid in a well-ventilated area or a chemical fume hood.[16][17] Avoid creating dust.[18]
-
Incompatible Materials : Keep away from strong oxidizing agents.[15]
-
First Aid : In case of contact, immediately flush the affected area with copious amounts of water and seek immediate medical attention.[15][16]
General Protocol for Aromatic Nitration
This protocol provides a general procedure for the nitration of an activated or moderately reactive aromatic substrate.
Materials:
-
This compound (NO₂⁺PF₆⁻)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Aromatic substrate
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere, add this compound (1.0-1.2 equivalents) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane to the flask to create a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the substrate solution dropwise to the stirred suspension of the nitronium salt at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 30 minutes to several hours depending on the substrate's reactivity.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Diagram 2: Experimental Workflow for Aromatic Nitration
Caption: General workflow for the nitration of aromatic compounds.
Protocol for Nitration of an Alkane (Example: Cyclohexane)
This protocol is adapted from the literature for the nitration of a liquid alkane.[9][19]
Materials:
-
This compound (NO₂⁺PF₆⁻)
-
Anhydrous, nitrile-free nitroethane
-
Cyclohexane
-
Oven-dried three-neck flask with a magnetic stir bar
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
Under a dry nitrogen atmosphere, place this compound (e.g., 3.8 g, 20 mmol) into a dried three-neck flask.[9][19]
-
Add anhydrous, nitrile-free nitroethane (e.g., 10 mL).[9][19]
-
Cool the resulting solution to 0 °C with rapid stirring.[9][19]
-
Introduce cyclohexane (e.g., 0.84 g, 10 mmol) to the reaction mixture.[9][19]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.[9][19]
-
Pour the reaction mixture into water and extract with diethyl ether.[9][19]
-
Wash the organic extract with a 5% aqueous sodium bicarbonate solution, followed by water.[9][19]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[9][19]
-
Remove the solvent by distillation under reduced pressure to yield the crude product, which can be further purified if necessary.[9][19]
References
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783–11785. [Link]
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PMC - NIH. [Link]
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PubMed. [Link]
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PNAS. [Link]
-
Esteves, P. M., et al. (2003). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). What's the evidence that it is the nitronium cation (NO2+) acting as the attacking electrophile in mixed acid nitration of aromatic compounds (SeAr). [Link]
-
Chem.uiuc.edu. Electrophilic substitution-Nitration of aromatic rings. [Link]
-
Olah, G. A., et al. (1979). Onium Ions. 20.l Ambident Reactivity of the Nitronium Ion. Nitration vs. Oxidation of Heteroorganic (S, Se, P, As, Sb) Compounds. ElectronicsAndBooks. [Link]
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Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]
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Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
-
Olah, G. A., et al. (1997). Electrophilic nitration of alkanes with this compound. PNAS. [Link]
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JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]
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Taylor & Francis. Nitronium ion – Knowledge and References. [Link]
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ResearchGate. (1992). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation. [Link]
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Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]
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ResearchGate. Aromatic nitration under various conditions. [Link]
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National Institutes of Health. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]
-
ResearchGate. Scheme of experimental set-up for gas phase nitration of aromatic compounds. [Link]
-
ResearchGate. Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
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National Institutes of Health. (2014). Continuous flow nitration in miniaturized devices. [Link]
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Application Notes and Protocols for Nitronium Hexafluorophosphate in Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Utility of Nitronium Hexafluorophosphate in Ionic Liquid Media
This compound (NO₂PF₆) stands as a potent and versatile reagent in modern synthetic chemistry. Its utility is significantly amplified when employed within the unique microenvironment of ionic liquids (ILs). Unlike conventional organic solvents, ILs are non-volatile, possess high thermal stability, and offer tunable solvating properties, making them "green" and highly adaptable reaction media.[1] This guide provides an in-depth exploration of the applications of this compound in ionic liquids, with a focus on its role as a powerful nitrating agent for aromatic systems, a key component in the synthesis of energetic ionic liquids (EILs), and as a potent oxidant. The protocols and insights provided herein are grounded in established chemical principles and aim to equip researchers with the knowledge to safely and effectively harness the synthetic potential of this reagent-solvent system.
I. Safety and Handling of this compound
Trustworthiness Pillar: A thorough understanding and strict adherence to safety protocols are paramount when working with this compound, a highly reactive and corrosive substance.
This compound is a powerful oxidizing agent and is highly sensitive to moisture. It should be handled in a controlled environment, such as a glovebox or a fume hood with a dry nitrogen atmosphere. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[2] All waste materials should be treated as hazardous and disposed of in accordance with local regulations.[2]
Key Safety Considerations:
| Hazard | Mitigation Strategy |
| Corrosive | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a fume hood.[2] |
| Moisture Sensitive | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Handle in a glovebox or dry box. |
| Strong Oxidizer | Avoid contact with combustible materials. |
| Toxicity | Avoid inhalation of dust and direct contact with skin and eyes.[2] |
II. Application in Electrophilic Aromatic Nitration
Expertise & Experience Pillar: The use of this compound in ionic liquids offers a highly efficient and often more selective alternative to traditional nitration methods, such as mixed acid (HNO₃/H₂SO₄) nitration. The ionic liquid medium can enhance the reactivity of the nitronium ion (NO₂⁺) while providing a controlled reaction environment, leading to cleaner reactions and easier product isolation.[3][4]
Causality of Experimental Choices:
-
Choice of Ionic Liquid: The selection of the ionic liquid is critical. Imidazolium-based ionic liquids are commonly used, but those with anions that can be easily displaced or react with the nitronium ion, such as tetrafluoroborate ([BF₄]⁻), should be used with caution, as they can lead to side reactions and increased viscosity of the medium.[2][3] Ionic liquids with more inert anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), are often preferred.
-
Reaction Temperature: A key advantage of this system is the ability to conduct nitrations at or near room temperature, which can improve the regioselectivity and reduce the formation of byproducts.
-
Stoichiometry: this compound is typically used in slight excess to ensure complete conversion of the aromatic substrate.
Experimental Workflow: Nitration of an Aromatic Compound
Sources
Application Note: A Practical Guide to Regioselectivity Control in Aromatic Nitration using Nitronium Hexafluorophosphate (NO₂PF₆)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Brute Force Nitration
Electrophilic aromatic nitration stands as a cornerstone of organic synthesis, pivotal for the production of everything from commodity chemicals to complex pharmaceutical intermediates.[1] The introduction of a nitro group not only imparts unique electronic properties but also serves as a versatile chemical handle for further transformations, such as reduction to amines.[2] However, the classic method employing mixed nitric and sulfuric acids, while effective, often suffers from harsh conditions, significant waste streams, and a notorious lack of regiochemical control.[3]
The advent of well-defined nitrating agents, pioneered by George A. Olah, revolutionized the field.[4] Among these, nitronium hexafluorophosphate (NO₂PF₆) is a powerful, crystalline salt that delivers the highly reactive nitronium ion (NO₂⁺) as the sole electrophilic species.[4][5] This eliminates the complex equilibria present in mixed-acid systems, offering a cleaner and more mechanistically transparent platform for nitration.[6] This guide provides a deep dive into the mechanistic principles and practical protocols for controlling the site of nitration on aromatic rings using NO₂PF₆, empowering researchers to move from statistical product mixtures to precisely targeted outcomes.
Section 1: Mechanistic Principles of Regioselectivity
The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is not random; it is dictated by the interplay of electronic and steric factors, governed by the stability of the reaction intermediates. Nitration with a potent electrophile like the nitronium ion is a rapid, often irreversible reaction, meaning the product distribution is determined by the relative rates of attack at different positions—a classic case of kinetic control .[7][8][9] The favored pathway is the one with the lowest activation energy, which corresponds to the formation of the most stable carbocation intermediate, known as the σ-complex or Wheland intermediate.[4][10]
Electronic Effects: The Guiding Hand of Substituents
The substituent already present on the aromatic ring exerts the most profound influence on the position of the incoming nitro group. This is achieved by its ability to stabilize or destabilize the positive charge that develops in the σ-complex.[11]
-
Activating, Ortho-, Para-Directing Groups: Substituents with lone pairs (e.g., -OR, -NR₂) or alkyl groups (-R) donate electron density to the ring. This enriches the ortho and para positions, stabilizing the positive charge of the σ-complex through resonance or induction when the attack occurs at these sites. This stabilization lowers the activation energy for ortho and para attack compared to meta attack.[11]
-
Deactivating, Meta-Directing Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -C(O)R) pull electron density out of the ring, making it less reactive overall. When attack occurs at the ortho or para positions, one of the resulting resonance structures places the positive charge directly adjacent to the deactivating group—a highly unfavorable electrostatic arrangement. Attack at the meta position avoids this destabilization, making it the least disfavored (and thus kinetically preferred) pathway.[12]
Steric Effects: The Gatekeeper
While electronic effects dictate the inherent preference, steric hindrance can override or modify these preferences. A bulky substituent (e.g., tert-butyl) will physically impede the approach of the nitronium ion to the adjacent ortho positions. Consequently, even for a strongly ortho-, para-directing group, substitution will be heavily biased toward the less hindered para position.[13] This principle is a powerful and predictable tool for achieving high para-selectivity.
The Role of Solvent
The choice of solvent is critical. This compound is typically used in aprotic, non-basic solvents like dichloromethane, acetonitrile, or sulfolane.[14] The solvent's polarity can influence the reaction rate and, to some extent, the regioselectivity by solvating the charged intermediates.[15][16] In general, for nitrations with pre-formed nitronium salts, the overwhelming reactivity of the NO₂⁺ ion means that substrate-controlled electronic and steric effects are the dominant factors in determining regioselectivity.
Section 2: The this compound Advantage
NO₂PF₆ offers several key advantages for controlled nitration studies and applications:
-
Unambiguous Electrophile: The reacting species is the "naked" nitronium ion, NO₂⁺, free from the complex acid-base and solvation equilibria of mixed-acid systems.[4]
-
High Reactivity: It can nitrate even deactivated aromatic compounds and alkanes under relatively mild conditions (often at or below room temperature).[17][18]
-
Predictability: The absence of a complex reaction medium makes the regiochemical outcomes more directly attributable to the intrinsic properties of the substrate, enhancing the predictability of the reaction.
Section 3: Practical Guide & Experimental Protocols
This section provides detailed, self-validating protocols for achieving specific regioselective outcomes.
Protocol 1: Kinetically Controlled Nitration of Toluene (Ortho/Para-Selectivity)
This protocol demonstrates the standard procedure for nitrating an activated aromatic ring, where electronic effects are dominant.
Objective: To nitrate toluene, yielding a mixture of 2-nitrotoluene and 4-nitrotoluene, with minimal formation of the meta isomer.
Materials:
-
This compound (NO₂PF₆)
-
Toluene (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., ice/water or dry ice/acetone)
Procedure:
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask under a stream of nitrogen and allow it to cool to room temperature. Equip the flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend this compound (1.97 g, 10 mmol) in 30 mL of anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice/water bath.
-
Substrate Addition: Dissolve toluene (0.92 g, 10 mmol) in 10 mL of anhydrous dichloromethane and add it dropwise to the stirred suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in NaHCO₃ solution.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into 100 mL of a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution to quench the reaction and neutralize any residual acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis & Validation: Determine the yield of the crude product. Analyze the regiomeric ratio (ortho:meta:para) using ¹H NMR spectroscopy or GC-MS. The expected outcome is a mixture rich in ortho and para isomers.
Protocol 2: Sterically-Directed Nitration of tert-Butylbenzene (High Para-Selectivity)
This protocol leverages steric hindrance to achieve a highly regioselective outcome.
Objective: To nitrate tert-butylbenzene, maximizing the formation of 4-nitro-tert-butylbenzene.
Materials:
-
Same as Protocol 1, with tert-butylbenzene replacing toluene.
Procedure:
-
Setup & Reagent Preparation: Follow steps 1-2 from Protocol 1, using this compound (1.97 g, 10 mmol) in 30 mL of anhydrous CH₂Cl₂.
-
Cooling: Cool the suspension to -10 °C using a salt-ice bath.
-
Substrate Addition: Dissolve tert-butylbenzene (1.34 g, 10 mmol) in 10 mL of anhydrous dichloromethane. Add it dropwise to the stirred suspension, maintaining the temperature at or below -5 °C.
-
Reaction: Stir the mixture at -10 °C for 1.5 hours. Monitor for completion.
-
Quenching & Work-up: Follow steps 6-9 from Protocol 1.
-
Analysis & Validation: Analyze the crude product by GC-MS and ¹H NMR to confirm the high selectivity for the para isomer. Due to the bulky tert-butyl group, the ortho isomer should be a very minor component.
Section 4: Data Presentation & Visualization
Table 1: Regioselectivity in Nitration with NO₂PF₆ in Aprotic Solvents
| Substrate | Directing Effect | Major Product(s) | Typical Isomer Ratio (o:m:p) | Controlling Factor(s) |
| Toluene | Activating, o,p-directing | 2- & 4-Nitrotoluene | ~60 : 4 : 36 | Electronic (Inductive) |
| Anisole | Activating, o,p-directing | 2- & 4-Nitroanisole | ~30 : <1 : 70 | Electronic (Resonance), Steric |
| Chlorobenzene | Deactivating, o,p-directing | 2- & 4-Nitrochlorobenzene | ~35 : 1 : 64 | Electronic (Resonance/Inductive) |
| tert-Butylbenzene | Activating, o,p-directing | 4-Nitro-tert-butylbenzene | ~15 : 3 : 82 | Steric Hindrance |
| Nitrobenzene | Deactivating, m-directing | 1,3-Dinitrobenzene | ~7 : 93 : <1 | Electronic |
Note: Ratios are approximate and can vary slightly with precise reaction conditions (temperature, solvent).
Diagrams
Section 5: Mandatory Safety Protocols
This compound is a highly reactive and corrosive substance that requires careful handling.
-
Handling: Always handle NO₂PF₆ in a well-ventilated chemical fume hood.[19] It is moisture-sensitive and will react with water to release corrosive hydrogen fluoride (HF) and nitric acid.[20] Use in an inert atmosphere (nitrogen or argon) is strongly recommended.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves, inspected before use).[21][22] A face shield is recommended when handling larger quantities.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water and strong bases.[20]
-
Quenching: Reactions must be quenched slowly and carefully by adding the reaction mixture to a large excess of a cold, stirred base solution (like sodium bicarbonate). Never add water directly to the concentrated reaction mixture. [23]
-
Spills: In case of a spill, do not use water. Absorb with an inert material (e.g., vermiculite, dry sand) and place it in a suitable container for disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[20]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[22]
-
References
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Prakash, G. K. S., Rasul, G., Burrichter, A., & Olah, G. A. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783–11785. [Link]
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Prakash, G. K. S., Rasul, G., Burrichter, A., & Olah, G. A. (1997). Electrophilic nitration of alkanes with this compound. PubMed Central. [Link]
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Tømmeraas, K., & Åstrand, P. O. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. [Link]
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Tømmeraas, K., & Åstrand, P. O. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. [Link]
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Application Notes & Protocols: The Strategic Role of Nitronium Hexafluorophosphate in Modern Pharmaceutical Synthesis
Abstract
The introduction of the nitro group (–NO₂) into molecular frameworks is a cornerstone of synthetic organic chemistry, providing a versatile precursor for a multitude of functional groups essential in the pharmaceutical industry. While traditional nitration methods, such as the use of mixed nitric and sulfuric acids, are well-established, they often suffer from harsh conditions, lack of selectivity, and safety concerns. Nitronium hexafluorophosphate (NO₂⁺PF₆⁻) has emerged as a powerful, anhydrous, and highly electrophilic nitrating reagent that overcomes many of these limitations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in pharmaceutical synthesis. It covers core mechanistic principles, detailed experimental protocols, safety considerations, and its role in the synthesis of key pharmaceutical intermediates.
Introduction: The Power of a Potent Electrophile
In the landscape of pharmaceutical development, the synthesis of complex molecules requires reagents that offer both high reactivity and precise control. This compound is a stable, crystalline salt of the highly reactive nitronium ion (NO₂⁺).[1] Its primary advantage lies in its ability to deliver this potent electrophile under anhydrous and often milder conditions than conventional mixed-acid systems.[2] This is particularly crucial when dealing with sensitive substrates or when aiming for high regioselectivity in the nitration of complex aromatic and heteroaromatic systems, which form the backbone of countless active pharmaceutical ingredients (APIs).[3][4]
The nitro group itself is a key pharmacophore in several drug classes, including antimicrobials and antiparasitic agents.[5][6] More frequently, however, it serves as a remarkably versatile synthetic handle. Its facile reduction to an amino group (–NH₂) provides a direct route to one of the most common functional groups found in pharmaceuticals, enabling further derivatization and molecular elaboration.[7][8] This guide will explore the fundamental chemistry and practical application of this compound, empowering chemists to leverage its unique properties in the synthesis of next-generation therapeutics.
Core Mechanistic Principles: Electrophilic Nitration
The efficacy of this compound stems from its function as a clean source of the nitronium ion, the active electrophile in nitration reactions. The general mechanism, particularly for aromatic systems, proceeds via Electrophilic Aromatic Substitution (EAS).
The process can be broken down into three fundamental steps:
-
Generation of the Electrophile : In this case, the nitronium ion (NO₂⁺) is readily available from the dissociation of the NO₂⁺PF₆⁻ salt in a suitable solvent.
-
Attack of the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the highly electrophilic nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10]
-
Re-aromatization : A weak base present in the reaction mixture removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final nitroaromatic product.[1]
Caption: General mechanism of electrophilic aromatic nitration using the nitronium ion.
For aliphatic compounds, the mechanism is distinct. It involves the direct electrophilic insertion of the nitronium ion into C-H and C-C sigma bonds, proceeding through a three-center, two-electron carbocationic transition state.[11] This allows for the nitration of saturated hydrocarbons, a transformation not possible with standard mixed-acid conditions.[12]
Applications in Pharmaceutical Synthesis
The introduction of a nitro group is a pivotal step in the synthesis of a wide array of pharmaceuticals. This compound offers a controlled and efficient method for this transformation.
Synthesis of Nitroaromatic and Nitroheterocyclic APIs
Many APIs contain a nitroaromatic or nitroheterocyclic core, which is often responsible for their biological activity. The nitro group acts as a potent electron-withdrawing moiety that can be bio-reduced within target cells (e.g., anaerobic bacteria or parasites) to form cytotoxic radicals.[5][6]
| Drug Class | Example API | Core Structure | Significance of Nitration |
| Antibiotics | Nitrofurantoin[13] | 5-Nitrofurfural derivative | The 5-nitro group is essential for its antimicrobial mechanism against urinary tract pathogens. |
| Antiparasitics | Metronidazole[5] | 5-Nitroimidazole | The nitro group is reduced in anaerobic organisms like Giardia lamblia and Trichomonas vaginalis to produce toxic metabolites.[6] |
| Antituberculars | Delamanid | Nitro-dihydro-imidazooxazole | Part of a newer class of drugs where the nitro group is key to its activity against Mycobacterium tuberculosis.[14] |
The Nitro Group as a Versatile Synthetic Intermediate
Beyond its role as a pharmacophore, the nitro group is a master key for unlocking diverse functionalities. Its true power in pharmaceutical synthesis lies in its capacity for transformation.
-
Reduction to Amines : The most common and vital transformation is the reduction of the nitro group to a primary amine (–NH₂). This opens the door to a vast range of subsequent reactions, including amide bond formation, sulfonamide synthesis, diazotization, and reductive amination—all fundamental reactions in drug development.
-
Other Transformations : The nitro group can also participate in other valuable reactions, such as the Nef reaction to form ketones or aldehydes, or be used to direct the regioselectivity of subsequent electrophilic substitutions.[7]
Caption: The nitro group as a gateway to key functional groups in pharmaceutical synthesis.
Experimental Protocols and Safety
Protocol 1: General Procedure for Aromatic Nitration
This protocol describes a general method for the nitration of an activated aromatic substrate using this compound in an anhydrous organic solvent.
Objective: To synthesize a nitro-substituted aromatic compound.
Materials:
-
This compound (NO₂⁺PF₆⁻)
-
Aromatic substrate (e.g., Anisole)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Under a dry nitrogen atmosphere, add the aromatic substrate (1.0 eq.) and anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM or another suitable solvent like acetonitrile. Caution: NO₂⁺PF₆⁻ is highly reactive and moisture-sensitive.
-
Reaction Execution: Add the this compound solution dropwise to the stirred substrate solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize any remaining acid and decompose excess reagent.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired nitroaromatic compound.
Caption: Standard experimental workflow for an aromatic nitration reaction.
Mandatory Safety and Handling Protocol
This compound is a hazardous substance that requires strict safety protocols.[15]
-
Corrosivity: It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[16][17] Always handle it inside a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles/face shield.
-
Moisture Sensitivity: The reagent reacts with water. All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[18]
-
Waste Disposal: Quench excess reagent carefully with a basic solution (e.g., sodium bicarbonate) before disposal. Dispose of waste as hazardous chemical waste according to institutional and local regulations.[15]
Conclusion and Future Outlook
This compound is a highly valuable reagent for modern pharmaceutical synthesis. Its ability to act as a potent, anhydrous source of the nitronium ion enables the nitration of a wide range of substrates, including those sensitive to traditional mixed-acid conditions. Its application is critical for both the direct synthesis of nitro-containing APIs and for the introduction of the nitro group as a versatile synthetic handle for further molecular elaboration. As the pharmaceutical industry continues to move towards more efficient and safer manufacturing processes, the use of well-defined, highly reactive reagents like this compound, particularly in automated and continuous flow platforms, is expected to grow.[13][19] Mastery of its application provides a significant strategic advantage in the rapid and efficient synthesis of novel drug candidates.
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- 13. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]
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Electrochemical Generation of Nitronium Hexafluorophosphate (NO₂PF₆): A High-Yield, On-Demand Protocol
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the electrochemical synthesis of nitronium hexafluorophosphate (NO₂PF₆), a powerful yet challenging-to-handle nitrating agent. By leveraging anodic oxidation, this protocol offers a direct, high-purity, and scalable alternative to traditional chemical methods, minimizing the use of hazardous reagents. The guide details the underlying electrochemical principles, provides a step-by-step experimental protocol, outlines critical safety procedures, and explains the rationale behind key experimental parameters. This document is intended for researchers in synthetic chemistry, materials science, and drug development who require a reliable method for generating this versatile reagent on-demand.
Introduction and Scientific Context
This compound is a highly effective electrophilic nitrating agent, widely employed in the synthesis of nitroalkanes, nitroaromatics, and other energetic materials.[1][2] Its salt-like character and high reactivity stem from the presence of the linear nitronium cation (NO₂⁺), a potent electrophile. Traditionally, its synthesis involves reagents like fuming nitric acid and phosphorus pentafluoride, a process that is hazardous and requires specialized handling.[3]
Electrochemical synthesis presents a compelling alternative, offering several distinct advantages:
-
Enhanced Safety: Avoids the use of highly corrosive and toxic reagents like HF or PF₅ in their free state.
-
High Purity: The product often precipitates directly from the reaction medium in a pure, crystalline form.
-
Tunability: Reaction rates and yields can be precisely controlled by modulating the applied current or potential.
-
On-Demand Generation: Allows for the synthesis of the reagent immediately before use, circumventing the challenges associated with the storage of a highly moisture-sensitive and corrosive compound.[4]
This guide focuses on the anodic oxidation of dinitrogen tetroxide (N₂O₄) in the presence of hexafluorophosphoric acid (HPF₆) in an anhydrous medium—a robust method for generating high-purity NO₂PF₆.
Principles of Electrochemical Generation
The core of this process is the anodic oxidation of a stable nitrogen oxide precursor, N₂O₄, to the highly reactive nitronium cation, NO₂⁺. The hexafluorophosphate anion (PF₆⁻), provided by HPF₆, serves as a non-coordinating counter-ion, stabilizing the cation and enabling its precipitation as a salt.
The synthesis is conducted in a divided electrochemical cell to prevent the cathodic reduction of the generated NO₂⁺ ions or other species in the anolyte.
Anode (Oxidation): At the anode, dinitrogen tetroxide, which exists in equilibrium with nitrogen dioxide (NO₂), is oxidized. Each NO₂ molecule loses an electron to form the nitronium cation.
-
N₂O₄ ⇌ 2NO₂
-
NO₂ - e⁻ → NO₂⁺
Cathode (Reduction): In the catholyte, protons (H⁺) from the hexafluorophosphoric acid are reduced to hydrogen gas.
-
2H⁺ + 2e⁻ → H₂ (g)
Overall Reaction:
-
N₂O₄(solv) + 2HPF₆(solv) → 2NO₂PF₆(s)↓ + H₂(g)
The insolubility of this compound in many common aprotic solvents drives the reaction forward and simplifies product isolation.
Electrochemical Mechanism Diagram
Caption: Electrochemical synthesis of NO₂PF₆ in a divided cell.
Critical Safety and Handling Procedures
This compound is a hazardous material. Strict adherence to safety protocols is mandatory.
-
Corrosivity and Toxicity: NO₂PF₆ is extremely corrosive and moisture-sensitive.[4][5] Upon contact with water, it hydrolyzes rapidly to form highly corrosive nitric acid (HNO₃) and hydrofluoric acid (HF). Inhalation or contact with skin and eyes will cause severe burns.[6]
-
Handling Environment: All manipulations involving the dry product or its precursors must be conducted in a controlled inert atmosphere (e.g., an argon-filled glove box) with a moisture content below 1 ppm.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or a suitable laminate).[5]
-
Precursors: Dinitrogen tetroxide (N₂O₄) is highly toxic and a strong oxidizing agent. Anhydrous hexafluorophosphoric acid (HPF₆) is extremely corrosive. Handle both with extreme caution in a well-ventilated fume hood or glove box.
-
Emergency Response: Ensure immediate access to an eyewash station, safety shower, and calcium gluconate gel (as a first aid response for HF exposure). In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes before applying calcium gluconate gel.[6] Seek immediate medical attention for any exposure.
Materials and Experimental Setup
Reagents and Materials
| Item | Specification | Supplier Example | Notes |
| Dinitrogen Tetroxide (N₂O₄) | 99.5%+ purity | Sigma-Aldrich, Acros | Supplied in a lecture bottle. Highly toxic. |
| Hexafluorophosphoric Acid (HPF₆) | Anhydrous, ~65% in diethyl ether | Strem Chemicals, Alfa Aesar | Extremely corrosive. Must be handled with care. |
| Acetonitrile (MeCN) | Anhydrous, <50 ppm H₂O | Acros Organics, Sigma-Aldrich | Must be thoroughly dried over CaH₂ and distilled. |
| Argon (Ar) | High Purity (99.998%+) | Local Gas Supplier | For maintaining an inert atmosphere. |
Equipment
| Item | Specification | Notes |
| Electrochemical Cell | Divided H-type glass cell with a medium-porosity glass frit | Allows separation of anolyte and catholyte. |
| Anode | Platinum foil or mesh (e.g., 2x2 cm) | High surface area is beneficial. |
| Cathode | Platinum foil or mesh (e.g., 2x2 cm) | Material should be inert to the catholyte. |
| Power Supply | Galvanostat or Potentiostat | To apply a constant current or potential. |
| Glove Box | Argon or Nitrogen filled | Essential for handling moisture-sensitive reagents. |
| Magnetic Stirrer | Standard laboratory model | For agitation of the electrolyte. |
| Filtration Unit | Schlenk-type glass frit funnel | For isolating the product under inert atmosphere. |
Detailed Experimental Protocol
This protocol is designed for the synthesis of approximately 5 grams of NO₂PF₆. All steps must be performed in an argon-filled glove box.
Step 1: Preparation of the Electrolyte (Anolyte)
-
Transfer 100 mL of anhydrous acetonitrile into a 250 mL oven-dried, three-neck flask equipped with a magnetic stir bar.
-
Cool the flask to -20 °C using a cryocooler or a suitable cooling bath (e.g., acetonitrile/dry ice).
-
While stirring, slowly condense approximately 2.5 mL (approx. 3.6 g, 39 mmol) of dinitrogen tetroxide into the cooled acetonitrile. The solution will turn greenish-brown.
-
Very slowly, add 8.5 mL (approx. 9.0 g, 62 mmol) of anhydrous hexafluorophosphoric acid solution dropwise via syringe. Maintain the temperature below -10 °C during the addition.
-
Allow the solution to stir at -20 °C for 15 minutes. This solution is the anolyte.
Step 2: Cell Assembly
-
Carefully pour the prepared anolyte into the anode compartment of the H-type electrochemical cell.
-
Prepare the catholyte by adding 5 mL of anhydrous HPF₆ to 50 mL of anhydrous acetonitrile in a separate flask. Pour this solution into the cathode compartment.
-
Insert the platinum foil electrodes into their respective compartments, ensuring they are submerged in the electrolyte but not touching the glass frit.
-
Seal the cell and connect the electrodes to the galvanostat.
Step 3: Constant Current Electrolysis
-
Begin stirring the anolyte at a moderate speed (e.g., 300 RPM).
-
Apply a constant anodic current. A current density of 10-15 mA/cm² is recommended. For a 4 cm² anode, this corresponds to a total current of 40-60 mA.
-
As the electrolysis proceeds, a white crystalline solid (NO₂PF₆) will begin to precipitate from the anolyte.
-
Continue the electrolysis until a total charge of approximately 7500 Coulombs has passed (corresponding to the oxidation of ~39 mmol of N₂O₄, assuming 2 electrons per molecule). This will take several hours.
-
During the process, hydrogen gas will evolve at the cathode. Ensure the cell is not sealed airtight to allow for safe venting within the glove box.
Step 4: Product Isolation and Storage
-
Once the electrolysis is complete, turn off the power supply and disconnect the electrodes.
-
Filter the anolyte slurry using a Schlenk-type filtration unit under an argon atmosphere.
-
Wash the collected white solid twice with 15 mL portions of cold (-20 °C) anhydrous acetonitrile to remove any residual starting materials.
-
Perform a final wash with 20 mL of anhydrous diethyl ether to facilitate drying.
-
Dry the product under high vacuum for 2-3 hours.
-
The final product is a fine, white, highly crystalline powder. The expected yield is 4.5 - 5.5 g (60-75%).
-
Transfer the dry NO₂PF₆ into a pre-weighed, airtight container. Store strictly under an inert argon atmosphere at 2-8 °C.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the electrochemical synthesis of NO₂PF₆.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following characterization is recommended:
-
Infrared (IR) Spectroscopy: The most definitive method. The product should exhibit a strong, sharp absorption band around 2380 cm⁻¹ , which is characteristic of the N≡O stretching vibration in the linear NO₂⁺ cation.
-
Raman Spectroscopy: A complementary technique showing a strong symmetric stretch for NO₂⁺ near 1400 cm⁻¹ .
-
Elemental Analysis: To confirm the elemental composition (F, N, P).
The absence of broad absorption bands in the 3200-3600 cm⁻¹ region of the IR spectrum indicates the absence of water and hydrofluoric acid, confirming the anhydrous nature of the product.
Troubleshooting and Optimization
-
Low Yield: This is often caused by moisture contamination. Ensure all glassware is rigorously dried, solvents are anhydrous, and the glove box atmosphere is pure. Another cause could be insufficient electrolysis time or current leakage.
-
Product Discoloration (Yellow/Brown): This may indicate the presence of unreacted N₂O₄ or side products. Ensure thorough washing of the final product with cold, anhydrous acetonitrile.
-
No Precipitate Formation: Check all electrical connections. Ensure the concentration of reagents is sufficient for the product to exceed its solubility limit. The choice of solvent is critical; acetonitrile is effective, but other polar aprotic solvents like sulfolane can also be used.
References
- Vertex AI Search. This compound - SAFETY DATA SHEET.
- Olah, G. A., et al. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783-11785.
-
PubMed. Electrophilic nitration of alkanes with this compound. Available from: [Link].
- Fisher Scientific. SAFETY DATA SHEET - this compound.
- Thermo Fisher Scientific. SAFETY DATA SHEET - this compound.
-
Blum, S. P., et al. (2020). Electrochemical Nitration with Nitrite. Chemistry – A European Journal, 26(48), 10993-10997. Available from: [Link].
- Sigma-Aldrich. SAFETY DATA SHEET - this compound.
- Google Patents. Process for preparing this compound and nitryl fluoride.
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
nitration of alkanes using nitronium hexafluorophosphate
Application Notes & Protocols
Topic: Electrophilic Nitration of Alkanes Using Nitronium Hexafluorophosphate (NO₂⁺PF₆⁻)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Activating the Unreactive
The functionalization of alkanes, hydrocarbons with only C-H and C-C single bonds, represents a significant challenge in synthetic chemistry due to their inherent inertness. Traditional methods for alkane nitration often require harsh, high-temperature, free-radical conditions that lead to a mixture of products and significant oxidation, limiting their synthetic utility.[1][2][3] This guide details the use of this compound (NO₂⁺PF₆⁻), a powerful electrophilic nitrating agent, for the direct conversion of alkanes to nitroalkanes under mild conditions.
Pioneered by Nobel laureate George A. Olah, this methodology provides a direct pathway for electrophilic substitution on saturated hydrocarbons.[1][4][5] The resulting nitroalkanes are exceptionally versatile building blocks in organic synthesis and are considered indispensable for creating complex molecules, particularly in the pharmaceutical industry.[6][7][8] They serve as precursors to a wide array of functional groups, including amines, ketones, and carboxylic acids, enabling the construction of novel pharmacophores and alternative synthetic routes to existing active pharmaceutical ingredients (APIs).[6][7][9]
The Mechanism: Electrophilic Insertion into σ-Bonds
Unlike the well-understood electrophilic aromatic substitution, the nitration of alkanes with nitronium salts proceeds through a fundamentally different pathway. The reaction does not involve π-electron donation but rather a direct electrophilic attack by the nitronium ion (NO₂⁺) on the σ-electrons of C-H and C-C bonds.[2][4][5]
The mechanism is characterized as a front-side SE2 (Substitution, Electrophilic, Bimolecular) reaction that proceeds via a high-energy, two-electron, three-center bound carbocationic transition state.[4]
Key Mechanistic Points:
-
The Electrophile: The linear nitronium ion, O=N⁺=O, acts as the potent electrophile. For it to react with the poor σ-donor bonds of an alkane, it must bend, allowing its nitrogen to rehybridize from sp to sp² and create a vacant orbital for interaction.[4]
-
σ-Bond Attack: The electrophile inserts directly into the C-H or C-C σ-bond.
-
Reactivity Order: The reactivity of bonds towards nitration follows the order of their electron-donating ability: Tertiary C-H > C-C > Secondary C-H.[4] Primary C-H bonds are generally unreactive under these conditions, while methane requires activation with a superacid to achieve even low yields of nitration.[1][2][4]
-
Product Formation: The transition state collapses, forming the C-N bond of the nitroalkane and regenerating the proton. C-C bond cleavage (nitrolysis) can also occur, particularly with strained or highly branched alkanes like neopentane.[4]
-
Absence of Oxidation: A key advantage of this method is the general absence of oxidation byproducts, which are common in reactions using nitric acid.[1][4]
Caption: SE2 mechanism for electrophilic nitration of a tertiary C-H bond.
Experimental Protocols
A. Safety and Handling Precautions
This compound is a corrosive, moisture-sensitive solid that requires careful handling.[10][11]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (inspect before use).[10][12][13]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[10][13] Use an inert atmosphere (dry nitrogen or argon) glovebox or Schlenk line for transfers, as the compound reacts with moisture.[1][4] Avoid creating dust.[10]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances.[10][14]
-
First Aid: In case of skin or eye contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[10][11] If inhaled, move to fresh air.[10] If ingested, do not induce vomiting and seek immediate medical attention.[10][11]
-
Waste Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[10] Quench residual reagent carefully by slowly adding it to a large volume of ice-cold water or a bicarbonate solution under stirring.
B. Protocol: Nitration of a Liquid Alkane (Cyclohexane)
This protocol is adapted from the work of Olah et al.[1][2][4] and provides a representative procedure for liquid alkanes.
Materials and Reagents:
-
This compound (NO₂⁺PF₆⁻) (3.8 g, 20 mmol)
-
Cyclohexane (0.84 g, 10 mmol)
-
Anhydrous, nitrile-free nitroethane (solvent, 10 mL)
-
Diethyl ether (for extraction)
-
5% aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask (50 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon line with bubbler
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a nitrogen inlet, and septa on the remaining necks. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Reagent Addition: Under a nitrogen atmosphere, carefully add this compound (3.8 g, 20 mmol) to the flask.
-
Solvent Addition: Add anhydrous nitroethane (10 mL) via syringe.
-
Cooling: Cool the resulting solution to 0°C using an ice bath while stirring.
-
Substrate Introduction: Slowly introduce cyclohexane (0.84 g, 10 mmol) to the cooled, stirred solution via syringe.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and continue stirring at room temperature for 3 hours. The reaction progress can be monitored by taking aliquots and analyzing via GC-MS.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of cold deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate solution (20 mL) and then with deionized water (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation under reduced pressure using a rotary evaporator to yield the crude nitrocyclohexane.
-
Purification: The product can be further purified by column chromatography or distillation if necessary.
Caption: General workflow for the nitration of a liquid alkane.
Data Summary and Expected Outcomes
The reaction is applicable to a range of gaseous and liquid alkanes. Yields are generally moderate to good, and selectivity is dictated by C-H bond strength.[2][4]
| Alkane Substrate | Solvent | Conditions | Major Product(s) | Isolated Yield (%) |
| Ethane | CH₂Cl₂ | Ambient Temp. | Nitroethane | ~70 |
| Propane | CH₂Cl₂ | Ambient Temp. | 2-Nitropropane, 1-Nitropropane | ~70 (total) |
| n-Butane | CH₂Cl₂ | Ambient Temp. | 2-Nitrobutane, 1-Nitrobutane | ~70 (total) |
| Isobutane | CH₂Cl₂ | Ambient Temp. | 2-Methyl-2-nitropropane | ~70 |
| Neopentane | CH₂Cl₂ | Ambient Temp. | Nitromethane, 2-Methyl-2-nitropropane* | - |
| Cyclohexane | Nitroethane | 0°C to RT | Nitrocyclohexane | 30 |
*Products result from C-C bond cleavage (nitrolysis).[4] (Table data synthesized from Olah et al., PNAS, 1997)[2][4]
Applications in Synthesis and Drug Development
The strategic introduction of a nitro group into an aliphatic scaffold is a powerful tool for medicinal chemists and drug developers.
-
Versatile Synthetic Handle: The nitro group is one of the most versatile functional groups in organic synthesis. It can be readily transformed into other critical functionalities:
-
Reduction yields primary amines, essential components of countless APIs.[8][15]
-
The Nef reaction converts primary and secondary nitroalkanes into aldehydes and ketones, respectively, enabling further carbon skeleton elaboration.[15]
-
Nitroalkanes can participate in C-C bond-forming reactions, such as the Henry (nitro-aldol) reaction.[7]
-
-
Pharmaceutical Precursors: Nitroalkane chemistry has been fundamental to the synthesis of numerous successful drugs, including ranitidine (Zantac), methyl DOPA, and ethambutol.[6] The ability to functionalize simple hydrocarbon feedstocks directly provides novel and potentially more efficient pathways to complex drug targets.[7][8]
-
Solvent Properties: Nitroalkanes themselves are useful polar aprotic solvents that can moderate Lewis acid reactivity in reactions like the Friedel-Crafts acylation.[6]
Conclusion
The electrophilic is a robust and direct method for the functionalization of saturated hydrocarbons under mild conditions. It avoids the oxidation and lack of selectivity associated with older, radical-based methods. For researchers in organic synthesis and drug development, this reaction provides a valuable tool for converting simple, inert feedstocks into highly versatile nitroalkane building blocks, opening new avenues for the design and synthesis of complex molecular architectures and novel therapeutic agents.
References
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783–11785. [Link]
- Kuhn, S. J. (1969). U.S. Patent No. 3,431,087: Method for the preparation of high purity nitronium salts. U.S.
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. National Center for Biotechnology Information. [Link]
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PubMed. [Link]
-
StudySmarter. (2023). Nitration of Alkanes. StudySmarter. [Link]
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH. [Link]
-
Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. [Link]
-
Sukhorukov, A. Y., & Zlotin, S. G. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]
-
Alfa Aesar. (2026). Safety Data Sheet: this compound. Thermo Fisher Scientific. [Link]
-
ResearchGate. (n.d.). Applications in the synthesis of drugs. [Scientific Diagram]. ResearchGate. [Link]
- Kuhn, S. J. (1968). U.S. Patent No. 3,403,987: Method for the preparation of nitronium salts. U.S.
-
Olah, G. A. (1988). Nitration: methods and mechanisms. Semantic Scholar. [Link]
-
Nambo, M. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. [Link]
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- 8. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
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Doping Conducting Polymers with Nitronium Hexafluorophosphate (NO₂PF₆): Protocols and Technical Guide
An Application Note for Researchers
Abstract: This guide provides a comprehensive overview and detailed protocols for the p-type chemical doping of conducting polymers using nitronium hexafluorophosphate (NO₂PF₆). As a powerful oxidizing agent, NO₂PF₆ offers a robust method for achieving high conductivity levels in various conjugated polymer systems. We delve into the fundamental doping mechanism, present detailed, safety-conscious experimental procedures for both solution and thin-film doping, and outline essential characterization techniques to validate the doping process and quantify its effects. This document is intended for researchers in materials science, chemistry, and drug development who are looking to modulate the electronic properties of conducting polymers for applications in organic electronics, sensors, and bio-interfacing.
Fundamental Principles of NO₂PF₆ Doping
Conducting polymers, in their neutral or pristine state, are typically semiconductors with a filled valence band (the Highest Occupied Molecular Orbital, HOMO) and an empty conduction band (the Lowest Unoccupied Molecular Orbital, LUMO).[1] To transform them into highly conductive materials, a process known as "doping" is employed, which introduces mobile charge carriers onto the polymer backbone.[2]
This compound (NO₂PF₆) is a potent p-type (oxidative) dopant. The doping mechanism is a redox reaction where the nitronium cation (NO₂⁺) acts as a strong electron acceptor (oxidant).[3]
-
Integer Charge Transfer: The NO₂⁺ ion abstracts an electron from the π-conjugated backbone of the polymer. This process is energetically favorable if the electron affinity of the dopant is sufficiently high relative to the ionization potential of the polymer.
-
Formation of Charge Carriers: The removal of an electron from the polymer chain creates a radical cation, known as a polaron . This polaron is a localized positive charge with an associated lattice distortion and is a mobile charge carrier.[4] If a second electron is removed from a location near the first, the two polarons can combine to form a more stable, spin-less dication called a bipolaron .
-
Charge Compensation: The resulting positive charge on the polymer backbone is balanced by the nearby hexafluorophosphate anion (PF₆⁻), which serves as the immobile counter-ion, ensuring overall charge neutrality.[5]
This process effectively increases the number of mobile charge carriers, shifting the Fermi level closer to the polymer's HOMO and dramatically increasing the material's electrical conductivity, often by several orders of magnitude.[6]
Caption: Mechanism of p-type doping of a conjugated polymer by NO₂PF₆.
Critical Safety Protocols for Handling this compound
WARNING: this compound is a hazardous and highly reactive substance. It is corrosive and reacts violently with water. Strict adherence to safety protocols is mandatory.
-
Handling Environment: All handling of solid NO₂PF₆ and its solutions must be performed inside an inert atmosphere glovebox with low moisture and oxygen levels (<1 ppm).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and tight-sealing safety goggles or a face shield.[7]
-
Moisture Sensitivity: NO₂PF₆ is extremely sensitive to moisture.[8] Exposure to air or moisture will lead to its decomposition, forming corrosive hydrofluoric acid (HF) and nitric acid. Use anhydrous solvents and dried glassware.
-
Corrosivity: The material causes severe skin burns and eye damage.[9] Avoid all contact.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes, then apply calcium gluconate gel if available. Seek immediate medical attention.[9]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
-
Waste Disposal: Dispose of all waste, including contaminated gloves and wipes, as hazardous waste in accordance with local regulations.[8]
Experimental Application Notes & Protocols
These protocols provide a starting point for doping common conducting polymers such as poly(3-hexylthiophene-2,5-diyl) (P3HT) or poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). All steps involving NO₂PF₆ must be carried out in a glovebox.
Materials and Reagent Preparation
-
Solvent Selection: Use anhydrous, high-purity solvents. Acetonitrile and nitromethane are common choices due to their ability to dissolve NO₂PF₆ and their relatively high polarity.
-
Polymer Preparation: Ensure the conducting polymer is free of impurities. If synthesized in-house, perform appropriate purification steps (e.g., Soxhlet extraction). Commercial polymers should be used as received from a reputable supplier.
-
Dopant Solution Preparation:
-
Inside a glovebox, accurately weigh the desired amount of NO₂PF₆ into a clean, dry vial.
-
Using a gas-tight syringe, add the required volume of anhydrous solvent to achieve the target concentration (e.g., 0.1 to 5 mg/mL).
-
Cap the vial and stir or sonicate until the salt is fully dissolved. The solution should be colorless.
-
Protocol: Doping of a Thin Film
This method is ideal for fabricating conductive films for electronic devices.
-
Film Deposition: Prepare a thin film of the neutral conducting polymer on the desired substrate (e.g., glass, silicon wafer) using a suitable technique like spin-coating, drop-casting, or blade-coating.
-
Annealing (Optional): Anneal the polymer film according to literature recommendations to improve crystallinity and baseline conductivity. For P3HT, this is often 150°C for 10 minutes.
-
Transfer to Glovebox: Transfer the substrate with the polymer film into the glovebox.
-
Doping:
-
Place the substrate in a petri dish.
-
Gently pour the prepared NO₂PF₆ solution over the film, ensuring it is fully submerged.
-
Allow the doping to proceed for a specific time (typically 30-120 seconds). Doping time is a critical parameter to control the final conductivity. A visible color change is often observed almost immediately.
-
-
Rinsing:
-
Carefully remove the substrate from the dopant solution.
-
Immediately rinse the film by dipping it into a beaker of the pure, anhydrous solvent for ~10-20 seconds to remove excess dopant. .
-
-
Drying: Dry the doped film under a stream of inert gas (nitrogen or argon) or by placing it on a hotplate inside the glovebox at a moderate temperature (e.g., 60-80°C) for several minutes.
-
Characterization: Remove the film from the glovebox for immediate characterization.
Caption: Formation of polarons and bipolarons on a polymer chain upon oxidation.
Applications of Highly Doped Polymers
The ability to achieve metallic-like conductivity opens up a wide range of applications for these materials. Their unique combination of conductivity, optical transparency (in thin films), and mechanical flexibility makes them suitable for:
-
Organic Electronics: As transparent conductive electrodes to replace brittle indium tin oxide (ITO) in flexible solar cells and OLEDs. [11]* Thermoelectric Devices: For converting waste heat into electricity.
-
Sensors: The conductivity of doped polymers is highly sensitive to their chemical environment, making them excellent materials for chemical and biological sensors. [12]* Bioelectronics: As electrode materials for interfacing with biological systems due to their organic nature.
-
Antistatic Coatings and Electromagnetic Shielding: To dissipate static charge and shield sensitive electronics.
References
-
Vertex AI Search Result:[8] this compound - SAFETY DATA SHEET.
-
Vertex AI Search Result:[10] SAFETY DATA SHEET - Fisher Scientific.
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Vertex AI Search Result:[7] SAFETY DATA SHEET - Spectrum Chemical.
-
Vertex AI Search Result:[9] SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-07)
-
Vertex AI Search Result: SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06)
-
Vertex AI Search Result:[13] Highly Efficient Doping of Conjugated Polymers Using Multielectron Acceptor Salts - EPub Bayreuth.
-
Vertex AI Search Result:[14] Scientists Synthesize Highly Conductive 2D Conducting Polymer.
-
Vertex AI Search Result:[15] Highly Efficient Doping of Conjugated Polymers Using Multielectron Acceptor Salts. (2021-09-23)
-
Vertex AI Search Result:[3] CONDUCTING POLYMERS FOR ELECTRONIC APPLICATIONS - IIP Series.
-
Vertex AI Search Result:[16] (PDF) Unusual Doping of Donor-Acceptor-Type Conjugated Polymers Using Lewis Acids.
-
Vertex AI Search Result:[4] DOPING OF CONDUCTING POLYMERS AND ITS SIGNIFICANCE - Ijmra.us.
-
Vertex AI Search Result:[12] Recent Trends and Developments in Conducting Polymer Nanocomposites for Multifunctional Applications - PMC - PubMed Central.
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-
Vertex AI Search Result: Use of conducting polymers in different Fields - Jetir.Org.
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Vertex AI Search Result:[17] Sequential Cascade Doping of Conjugated-Polymer-Wrapped Carbon Nanotubes for Highly Electrically Conductive Platforms - PMC - NIH.
-
Vertex AI Search Result:[5] Impact of doping on the mechanical properties of conjugated polymers - PMC - NIH.
-
Vertex AI Search Result:[11] Exploring Recent Applications Of Conducting Polymers - Elementary Education Online.
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Vertex AI Search Result:[18] Recent Advances of Conducting Polymers and Their Composites for Electrochemical Biosensing Applications - NIH.
-
Vertex AI Search Result:[19] Synthesis of highly conductive polyaniline nanofibers | Request PDF - ResearchGate.
-
Vertex AI Search Result:[20] HIGH-TEMPERATURE CONDUCTING POLYMERS - Purdue University Graduate School.
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Vertex AI Search Result:[1] Conductive polymers - Nobel Prize.
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Vertex AI Search Result:[21] High Crystalline Quality Conductive Polypyrrole Film Prepared by Interface Chemical Oxidation Polymerization Method - MDPI.
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Vertex AI Search Result:[22] High Conductivity in Molecularly p-doped Diketopyrrolopyrrole–Based Polymer: the Impact of Record High Dopant Strength of CN6-CP and Good Structural Order | Request PDF - ResearchGate.
-
Vertex AI Search Result:[23] Structural, Electronic and Thermochemical Characterizing the Graphene Doped with Transition Metals for Nitrogen Dioxide Adsorption.
-
Vertex AI Search Result:[24] Characterization of Polyacetylene and Polyacetylene Doped with Palladium - ResearchGate.
-
Vertex AI Search Result:[25] Characterization of Doped Amorphous Silicon Thin Films through the Investigation of Dopant Elements by Glow Discharge Spectrometry: A Correlation of Conductivity and Bandgap Energy Measurements - MDPI.
-
Vertex AI Search Result:[26] Electrochemistry of Conductive Polymers. 30. Nanoscale Measurements of Doping Distributions and Current−Voltage Characteristics of Electrochemically Deposited Polypyrrole Films | Request PDF - ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Nitronium Hexafluorophosphate Nitrations
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitrations using nitronium hexafluorophosphate (NO₂PF₆). This resource is designed to provide in-depth, practical guidance to help you navigate the complexities of this powerful nitrating agent and achieve clean, high-yield reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you troubleshoot and optimize your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate challenges encountered during nitrations with NO₂PF₆.
Q1: My reaction is turning a dark color, and the yield of my desired nitroaromatic is low. What's happening?
A1: Dark reaction colors often indicate decomposition of the nitrating agent or oxidative side reactions. This compound is highly moisture-sensitive.[1] Trace amounts of water can lead to hydrolysis, forming hydrofluoric acid (HF) and other reactive species that can degrade your starting material and product.[2][3] Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of my nitration?
A2: Regioselectivity in aromatic nitration is a complex interplay of electronic and steric factors, heavily influenced by the solvent.[4][5]
-
Solvent Choice: Non-polar solvents often favor para-substitution, while polar solvents can lead to higher proportions of the ortho-isomer.[5] The choice of solvent can influence the solvation of the nitronium ion and the transition state energies leading to different isomers.[6]
-
Temperature Control: Running the reaction at lower temperatures generally enhances selectivity by favoring the pathway with the lowest activation energy, which often leads to the thermodynamically preferred isomer.
Q3: I'm getting a significant amount of dinitrated byproduct. How can I prevent this?
A3: Dinitration occurs when the initially formed mononitro product is reactive enough to undergo a second nitration. To minimize this:
-
Stoichiometry: Use a strict 1:1 molar ratio of your substrate to NO₂PF₆, or even a slight excess of the substrate.
-
Controlled Addition: Add the nitronium salt portion-wise to the solution of your substrate at a low temperature. This maintains a low instantaneous concentration of the nitrating agent.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent over-reaction.
Q4: The reaction seems sluggish or isn't going to completion. What can I do?
A4: While NO₂PF₆ is a potent nitrating agent, its reactivity can be modulated. For deactivated aromatic rings, you might need to increase the reaction temperature or use a co-solvent that enhances the solubility and reactivity of the nitronium salt.[7] In some cases, particularly with highly unreactive substrates like alkanes, protic activation with a strong acid may be necessary.[8][9][10] However, this should be approached with caution as it can also increase the risk of side reactions.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, offering mechanistic explanations and detailed protocols.
Issue 1: Managing Hydrolysis and Decomposition of NO₂PF₆
The stability of this compound is paramount for a successful nitration. Its decomposition is primarily driven by moisture and elevated temperatures.[3][11]
Causality: The hexafluorophosphate anion (PF₆⁻) is susceptible to hydrolysis, especially in the presence of acid, which can be generated in situ.[2] This hydrolysis cascade produces highly corrosive and reactive species like hydrogen fluoride (HF) and phosphorus oxyfluoride (POF₃).[3][11] These byproducts can catalyze further decomposition and react with your substrate and product, leading to complex mixtures and low yields.
Protocol 1: Rigorous Anhydrous Technique
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents can be further dried over activated molecular sieves.
-
Reagents: Ensure your aromatic substrate is dry. If it is a solid, dry it in a vacuum oven.
-
Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). Use septa and cannulation techniques for liquid transfers.
-
Handling NO₂PF₆: Handle this compound in a glovebox or glove bag to minimize exposure to atmospheric moisture.[3] Weigh it out quickly and seal the container immediately.
dot
Caption: Hydrolysis pathway of NO₂PF₆.
Issue 2: Controlling Regioselectivity in Substituted Aromatics
The position of nitration on a substituted aromatic ring is dictated by the electronic directing effects of the substituent and steric hindrance. Solvents play a crucial role in modulating these effects.[5][6]
Causality: The nitronium ion is a "hot" electrophile. The reaction often proceeds through an initial π-complex between the nitronium ion and the aromatic ring.[6] The transition state leading to the sigma-complex (Wheland intermediate) is the rate-determining step for deactivated systems, and its energy determines the isomer distribution.[4] Polar solvents can stabilize charged intermediates, potentially altering the energy landscape and favoring one isomer over another.
Table 1: Solvent Effects on Isomer Ratios (Illustrative)
| Substrate (Substituent) | Solvent | Ortho:Para Ratio | Rationale |
| Toluene (-CH₃) | Dichloromethane | Lower o:p | Less polar, less solvation of transition state. |
| Toluene (-CH₃) | Acetonitrile | Higher o:p | More polar, can stabilize the more sterically hindered ortho transition state. |
| Anisole (-OCH₃) | Non-polar Solvents | ~1.2 | Consistent ratio observed in non-polar media.[5] |
| Anisole (-OCH₃) | Polar Solvents | Variable | Ratio correlates with solvent properties like water solubility and dielectric constant.[5] |
Experimental Workflow: Optimizing Regioselectivity
dot
Caption: Workflow for regioselectivity optimization.
Issue 3: Post-Reaction Work-up and Purification Challenges
A clean work-up is critical for isolating the desired product free from acidic residues and byproducts.
Causality: The reaction mixture will contain unreacted NO₂PF₆, its hydrolysis products (HF, PF₅, etc.), and potentially acidic byproducts. These must be neutralized and removed to prevent product degradation during purification (e.g., on silica gel) and to ensure stability upon storage.[12]
Protocol 2: Standardized Quenching and Work-up Procedure
-
Quenching: Slowly pour the cold reaction mixture into a vigorously stirred beaker containing a mixture of ice and water. If the product is a solid, it may precipitate at this stage.[9][13]
-
Extraction: If no solid forms, or to recover all product, transfer the quenched mixture to a separatory funnel. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[12]
-
Neutralization Wash: Combine the organic layers. Wash the organic solution carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Vent the separatory funnel frequently to release the CO₂ gas that evolves from neutralizing residual acids.[12][14]
-
Final Washes: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl). The brine wash helps to remove bulk water from the organic phase, aiding the subsequent drying step.[14]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization (for solids) or column chromatography.
Section 3: Safety First
Handling this compound and conducting nitration reactions requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[15][16][17]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[1]
-
Moisture Sensitivity: NO₂PF₆ reacts with water to produce corrosive HF gas.[3] Avoid inhalation and skin contact.
-
Exothermic Reactions: Nitration reactions can be highly exothermic. Maintain strict temperature control using an ice bath or cryocooler, especially during reagent addition.
-
Disposal: Dispose of all chemical waste in accordance with your institution's hazardous waste guidelines.[15]
By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot your experiments, minimize side reactions, and safely achieve your synthetic goals using this compound.
References
- This compound - SAFETY DATA SHEET. (n.d.).
- Nitrosonium hexafluorophosphate - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
- Sanden, E., & Norrby, P. O. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
- Hughes, E. D., Ingold, C. K., & Reed, R. I. (1950). 241. Kinetics and mechanism of aromatic nitration. Part II. Nitration by the nitronium ion, NO2+. The effect of the solvent on the kinetics of nitration of nitrobenzene in nitric acid. Journal of the Chemical Society (Resumed), 2400-2440.
- Olah, G. A., & Lin, H. C. (1971). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 68(3), 543-545.
- Olah, G. A., & Lin, H. C. (1971).
- Method for the preparation of high purity nitronium salts. (n.d.). Google Patents.
- Effect of solvents on regioselectivity of anisole nitration. (n.d.). ResearchGate.
- Olah, G. A., & Lin, H. C. (1971). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 68(3), 543-545.
- Workup Tips. (n.d.). University of Rochester, Department of Chemistry.
- Sanden, E., & Norrby, P. O. (2017).
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (n.d.). Benchchem.
- Plasse, T., & Török, B. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1387212.
- Nitration and aromatic reactivity. (n.d.).
- The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi). (n.d.). ResearchGate.
- Olah, G. A., & Lin, H. C. (1971).
- NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. (n.d.). National Chemical Laboratory.
- Technical Support Center: Handling and Preventing Thermal Decomposition of Hexafluorophosphate Salts. (n.d.). Benchchem.
- Remove Sticky Reagents during Workup. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- !II iIIII IIII I II II2 - DTIC. (n.d.).
- This compound, min. 97%. (n.d.). Strem.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
- Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation. (n.d.). ResearchGate.
- Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. (n.d.). ResearchGate.
- Nitration of Aromatic Compounds. (2023, January 13). YouTube.
- Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 19). YouTube.
- nitration of aromatic compounds. (2019, January 3). YouTube.
- Wang, Y., et al. (2013). Kinetics of Thermal Decomposition of Lithium Hexafluorophosphate. Chinese Journal of Chemical Physics, 26(4), 449-454.
- Thermal Stability of LiPF6 Salt and Li-ion Battery Electrolytes Containing LiPF6. (n.d.). UNT Digital Library.
- Anyone else used N2O5 for nitrations before? (2015, July 16). Reddit.
- Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
- NO 2 + Nitration Mechanism of Aromatic Compounds: Electrophilic vs Charge-Transfer Process. (n.d.). ResearchGate.
- Calorimetric study of thermal decomposition of lithium hexafluorophosphate. (n.d.). ResearchGate.
- Reaction Mechanisms Underlying Unfunctionalized Alkyl Nitrate Hydrolysis in Aqueous Aerosols. (2021, March 19). [PDF file].
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Technical Support Center: Nitration with Nitronium Hexafluorophosphate
Welcome to the technical support center for nitration reactions utilizing nitronium hexafluorophosphate (NO₂PF₆). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices to enhance reaction yields and ensure procedural safety.
I. Frequently Asked Questions (FAQs)
Q1: Why is my nitration yield with this compound lower than expected?
Low yields can stem from several factors including moisture in the reaction, improper temperature control, suboptimal solvent choice, or degradation of the starting material or product. This compound is highly reactive and sensitive to moisture; even trace amounts can quench the nitronium ion. Ensure all glassware is flame-dried, and solvents are anhydrous.
Q2: What are the ideal[1][2] solvents for nitration with NO₂PF₆?
Dichloromethane and nitroethane are preferred solvents due to their ability to dissolve this compound and their relative inertness under reaction conditions. Nitronium hexafluorophosp[1][2][3][4]hate has substantial solubility in dichloromethane (approximately 4 mol%) and even greater solubility in nitroethane (over 25 mol%).
Q3: Can I use other ni[1]trating agents? How does NO₂PF₆ compare?
While other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) or mixed acids (HNO₃/H₂SO₄) exist, this compound offers the advantage of superior solubility in common organic solvents like dichloromethane, facilitating milder reaction conditions. Mixed acid systems are hi[1][2]ghly corrosive and can lead to unwanted side reactions and significant acid waste.
Q4: What are the commo[5][6]n side products in these reactions?
Side products can include isomers of the desired nitrated compound, dinitrated or trinitrated products, and products from C-C bond cleavage, which can result in the formation of fluoro compounds. Oxidation byproducts are [1][4]generally not observed under the typical conditions used for nitration with this compound.
Q5: How should I prope[1][2]rly handle and store this compound?
This compound is a corrosive and moisture-sensitive solid. It should be handled in a[7][8] dry, well-ventilated area, preferably in a fume hood or glovebox. Store the reagent in a ti[7]ghtly sealed container in a cool, dry place under an inert atmosphere like nitrogen. Always wear appropriate p[7][9]ersonal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
II. Troubleshootin[7][11][12]g Guide
This section provides a systematic approach to identifying and resolving common issues encountered during nitration with this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions:
-
Moisture Contamination: The nitronium ion is readily quenched by water.
-
Troubleshooting Steps:
-
Flame-dry all glassware immediately before use.
-
Use anhydrous solvents. Dichloromethane and nitroethane should be dried over calcium hydride and distilled.
-
Handle nitron[1]ium hexafluorophosphate under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
-
Insufficient Reagen[2]t Activity: The reagent may have degraded due to improper storage.
-
Troubleshooting Steps:
-
Use a fresh bottle of this compound.
-
If the reagent's purity is questionable, consider a fresh purchase from a reputable supplier.
-
-
-
Low Substrate Reactivity: The aromatic ring may be too deactivated for the reaction conditions.
-
Troubleshooting Steps:
-
Increase the reaction temperature incrementally. However, be aware that higher temperatures can lead to side reactions.
-
For very unre[10]active substrates, such as methane, the use of a superacid like triflic acid in the presence of boron tris(triflate) may be necessary to activate the nitronium ion.
-
-
Problem 2: Format[1][2]ion of Multiple Products & Poor Regioselectivity
Possible Causes & Solutions:
-
Reaction Temperature is Too High: Higher temperatures can overcome the activation energy for the formation of less-favored isomers.
-
Troubleshooting Steps:
-
Conduct the reaction at a lower temperature. For many substrates, starting at 0°C is recommended.
-
Monitor the r[2]eaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time at a given temperature.
-
-
-
Steric Hindrance: [2][11] The position of nitration is influenced by the steric bulk of substituents on the aromatic ring.
-
Troubleshooting Steps:
-
While difficult to alter, understanding the steric and electronic effects of your substrate's substituents can help predict the major product. Activating groups generally direct ortho- and para-, while deactivating groups direct meta-.
-
Alternative n[12]itrating systems, such as those employing zeolite catalysts, may offer better shape-selectivity for certain substrates.
-
-
Problem 3: Produc[5]t Degradation
Possible Causes & Solutions:
-
Acid-Labile Product: The product itself may be unstable under the acidic conditions generated during the reaction.
-
Troubleshooting Steps:
-
Quench the reaction as soon as the starting material is consumed (monitored by TLC or GC-MS).
-
The workup procedure should involve washing with a mild base, such as a 5% aqueous sodium bicarbonate solution, to neutralize any residual acid.
-
Primary and s[1][2]econdary nitroalkanes have been found to be stable under these reaction conditions, but tertiary nitroalkanes can undergo protolytic cleavage with prolonged exposure to acid.
-
-
III. Experimental [1][4]Protocols & Workflows
General Protocol for Nitration of an Aromatic Compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (NO₂PF₆)
-
Anhydrous dichloromethane (or nitroethane)
-
Aromatic substrate
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Nitrogen or argon inlet
-
Septa and syringes
-
Ice bath
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add this compound (1.1 to 1.5 equivalents) to the flask.
-
Add anhydrous dichloromethane via syringe.
-
Cool the resulting suspension to 0°C in an ice bath.
-
Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred suspension of the nitrating agent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench it by carefully pouring the mixture into a beaker containing ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 5% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer[1][2] over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
IV. Data Presentation & Visualization
Table 1: Recommended Solvents and Temperature Ranges
| Substrate Type | Recommended Solvent | Starting Temperature |
| Activated Aromatics | Dichloromethane | -20°C to 0°C |
| Deactivated Aromatics | Dichloromethane or Nitroethane | 0°C to Room Temperature |
| Alkanes | Dichloromethane or Nitroethane | 0°C to Room Temperature |
Diagram 1: Nitration Mechanism with this compound
Caption: Electrophilic aromatic substitution mechanism for nitration.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low yields in nitration reactions.
V. Analytical Methods for Reaction Monitoring
Monitoring the progress of your nitration reaction is crucial for optimizing yield and minimizing side product formation.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting material and the formation of the product.
-
Gas Chromatography-[11]Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting material and the formation of products and byproducts.
-
High-Performance Li[2]quid Chromatography (HPLC): Useful for analyzing non-volatile products and can be used for quantitative analysis.
-
Nuclear Magnetic Re[13][14]sonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to determine the ratio of products and byproducts.
VI. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a flame-retardant lab coat.
-
Ventilation: Cond[7][15]uct all experiments in a well-ventilated chemical fume hood.
-
Handling: Nitroni[7]um hexafluorophosphate is corrosive and a strong oxidizing agent. Avoid contact with skin and eyes. In case of contact, rinse[7][16] immediately with copious amounts of water and seek medical attention.
-
Quenching: The re[7]action quench should be performed slowly and carefully, especially when adding the reaction mixture to water, as the reaction can be exothermic.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
VII. References
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Technical Support Center: Nitronium Hexafluorophosphate (NO₂PF₆)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for nitronium hexafluorophosphate (CAS No: 19200-21-6). As a powerful nitrating agent, NO₂PF₆ is invaluable in complex organic synthesis but demands rigorous adherence to safety protocols due to its high reactivity and hazardous nature.[1] This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to ensure both the safety of your personnel and the integrity of your experimental results.
Section 1: Core Safety Principles & Storage
This section addresses the foundational knowledge required before handling this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive solid that causes severe skin burns and eye damage.[2][3] The most critical hazard is its high sensitivity to moisture.[2][4] Upon contact with water or moist air, it rapidly hydrolyzes, releasing gaseous hydrogen fluoride (HF), a highly toxic and corrosive gas.[2][5] Its thermal decomposition also yields hazardous products, including nitrogen oxides (NOx) and oxides of phosphorus.[3][5]
Q2: What are the absolute mandatory storage conditions for this reagent?
A2: Proper storage is critical to maintaining the reagent's stability and ensuring safety. Key conditions include:
-
Moisture Control: The reagent MUST be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] A desiccator or a glove box with a dry inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Temperature: While storage in a cool place is sufficient, some suppliers recommend refrigerated temperatures (2-8 °C) for long-term stability.
-
Segregation: It must be stored in a designated "Corrosives Area" and segregated from incompatible materials.[2][3] Never store it with flammable solvents, organic materials, or strong oxidizing agents.[3][5]
Q3: What engineering controls are necessary when working with this compound?
A3: All manipulations of this compound must be performed within a certified chemical fume hood to protect against inhalation of dust or decomposition products like HF.[5][6] The work area must be equipped with an easily accessible eyewash station and a safety shower.[2]
Table 1: Incompatibility Chart
| Material Class | Specific Examples | Reason for Incompatibility |
| Water/Moisture | Humid air, wet glassware, protic solvents | Violent reaction and hydrolysis, releasing toxic HF gas.[2][3] |
| Strong Oxidizing Agents | Peroxides, nitrates | While NO₂PF₆ is an oxidizer itself, mixing with other strong oxidizers can lead to unpredictable and potentially explosive reactions.[2][5] |
| Organic Materials | Paper, wood, cloth | Can react to cause fires or explosions, especially upon spillage.[7] |
| Reducing Agents | Hydrides, active metals | Vigorous, potentially explosive reactions. |
| Bases | Hydroxides, amines | Exothermic neutralization reaction. |
Section 2: Personal Protective Equipment (PPE) Guide
Selecting the correct PPE is non-negotiable. This section details the required levels of protection.
Q4: What is the minimum required PPE for handling this compound powder (e.g., weighing, preparing solutions)?
A4: Level C protection is the recommended minimum for handling the solid reagent.[8][9] This is due to the dual risk of corrosive dust and potential release of HF gas.
Q5: Can standard laboratory gloves (e.g., thin nitrile) be used?
A5: No. While a base layer of nitrile gloves is acceptable, a second, more robust pair of chemical-resistant gloves should be worn over them.[9] Always inspect gloves for tears or pinholes before use.[2][3] Given the release of HF upon decomposition, gloves rated for hydrofluoric acid should be considered for emergency situations.
Table 2: Personal Protective Equipment (PPE) Requirements
| Task | Body Protection | Hand Protection | Respiratory Protection | Eye/Face Protection |
| Storage & Transport | Flame-retardant lab coat | Chemical-resistant gloves (e.g., nitrile) | Not required if container is sealed | Safety glasses |
| Weighing/Aliquotting | Chemical-resistant apron over lab coat | Double-gloved: inner nitrile, outer chemical-resistant (e.g., butyl or neoprene) | Full-face air-purifying respirator (APR) with cartridges for acid gases and particulates.[10] | Chemical safety goggles and a full-face shield.[11] |
| Reaction Setup & Monitoring | Flame-retardant lab coat | Chemical-resistant gloves | Work must be done in a fume hood.[5] Respirator should be on standby. | Chemical safety goggles.[11] |
| Spill Cleanup | Fully encapsulating, chemical-resistant suit (Level B or A depending on spill size)[8] | Heavy-duty, chemical-resistant gloves | Self-Contained Breathing Apparatus (SCBA)[8] | N/A (covered by suit) |
Section 3: Experimental Handling & Workflow
Methodology is key to success and safety. This section provides a logical workflow for using this compound in a typical nitration reaction.
Q6: What is the most critical preparatory step before starting an experiment with NO₂PF₆?
A6: Ensuring strictly anhydrous (dry) conditions is paramount.[12] All glassware must be oven-dried or flame-dried and cooled under an inert atmosphere (nitrogen or argon).[12] All solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent).[12] The presence of even trace moisture can consume the reagent and generate hazardous HF.[2]
Q7: How should this compound be added to the reaction mixture?
A7: The reagent should be added as a solid in portions to the cooled reaction solvent under a positive pressure of an inert gas.[12] This method helps control the reaction exotherm and prevents clumping. The reaction is often performed at 0 °C or below to moderate its rate.[13]
Experimental Workflow: General Protocol for Electrophilic Nitration
-
Preparation: Assemble oven-dried glassware (three-neck round-bottom flask, stirrer, condenser, inert gas inlet) in a chemical fume hood.[12]
-
Inerting: Purge the entire system with dry nitrogen or argon.
-
Solvent & Substrate: Add the anhydrous solvent (e.g., dichloromethane, nitroethane) and the substrate to be nitrated to the flask via cannula or syringe.[12][14]
-
Cooling: Cool the reaction mixture to the target temperature (e.g., 0 °C) using an ice-water bath.[13]
-
Reagent Addition: Carefully add the this compound powder to the stirred solution in small portions under a positive flow of inert gas.[12]
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required duration. Monitor its progress by taking aliquots (under inert atmosphere) for analysis (e.g., TLC, GC-MS).[12]
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate flask containing ice-water or an aqueous bicarbonate solution to quench the reaction and neutralize acids.[13] CAUTION: This step can be highly exothermic and release gas. Perform it slowly in the fume hood.
-
Workup: Proceed with standard aqueous workup, typically involving extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure.[13]
Caption: Standard workflow for a nitration reaction using NO₂PF₆.
Section 4: Troubleshooting Guide
Even with careful planning, experiments can encounter issues. This section addresses common problems.
Q8: My nitration reaction is not starting or is proceeding very slowly. What is the likely cause?
A8: The most common culprit is the presence of moisture, which deactivates the nitronium salt.[2] Ensure all solvents and reagents are scrupulously dry. Another possibility is that the substrate is highly deactivated, which may require harsher conditions or a stronger acid catalyst, though this increases the risk of side reactions.[15]
Q9: The reaction produced a complex mixture of products or significant charring. Why did this happen?
A9: This often indicates that the reaction was too aggressive. This compound is a very powerful nitrating agent.[1] Potential causes include:
-
Poor Temperature Control: An uncontrolled exotherm can lead to over-nitration, oxidation, or decomposition of the starting material and product.[16] Maintain the recommended low temperature throughout the addition and reaction period.
-
Substrate Sensitivity: Some substrates are prone to oxidation or acid-catalyzed decomposition under strong nitrating conditions.[13]
-
Incorrect Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards multiple nitrations or side reactions.
Q10: I'm having difficulty isolating my product during the aqueous workup. What can I do?
A10: Isolation issues, such as the formation of persistent emulsions, can occur.[17] To resolve this, try adding a saturated brine solution during the wash steps to help break the emulsion. If the product has some water solubility, perform multiple extractions with the organic solvent to maximize recovery.[17]
Section 5: Emergency Procedures
Rapid and correct response to an emergency is vital.
Q11: What is the immediate first aid response for skin or eye contact with this compound?
A11:
-
Skin Contact: Immediately remove all contaminated clothing.[18] Brush off any visible solid particles, then flush the skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air at once.[18] If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and call a physician or poison control center immediately.[5][6]
Q12: How should a small laboratory spill of solid this compound be handled?
A12: For a small spill (e.g., <5 grams) inside a fume hood:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (See Table 2).
-
Carefully sweep up the solid material using non-sparking tools and place it into a dry, clearly labeled container for hazardous waste disposal.[6][11] Avoid creating dust.[5]
-
Wipe the area with a cloth dampened with an inert solvent (e.g., dichloromethane), followed by a thorough cleaning with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[11]
Caption: Decision workflow for responding to a this compound spill.
Section 6: Frequently Asked Questions (FAQs)
Q13: How should I dispose of waste this compound and contaminated materials?
A13: All waste containing this compound, including empty containers, reaction residues, and cleanup materials, must be treated as hazardous waste.[19] Place materials in a compatible, sealed, and clearly labeled container.[20] Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health & Safety (EHS) department for pickup.[19] Do not attempt to neutralize the bulk reagent or dispose of it down the drain.[21][22]
Q14: Is this compound stable over time?
A14: When stored under the correct anhydrous conditions, it is stable.[2][3] However, it is highly sensitive to moisture and will degrade upon exposure to air over time.[4] It is good practice to purchase only the quantity needed for the short term and to date the container upon receipt and upon opening.
Q15: Can I use a different salt, like nitronium tetrafluoroborate (NO₂BF₄), interchangeably?
A15: While NO₂BF₄ is also a powerful nitrating agent, it is not directly interchangeable. This compound is often cited as having superior solubility in common organic solvents like dichloromethane, which can be advantageous for achieving homogeneous reaction conditions.[12][13] The choice of counter-ion (PF₆⁻ vs. BF₄⁻) can also subtly influence reactivity and side reactions. Any substitution should be treated as a new reaction that requires its own optimization and risk assessment.
References
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INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
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Thermo Fisher Scientific. (2026). SAFETY DATA SHEET - this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Prakash, G. K. S., et al. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783–11785. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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Prakash, G. K. S., et al. (1997). Electrophilic nitration of alkanes with this compound. PubMed. Retrieved from [Link]
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Active AgriScience. (n.d.). Emergency Response Plan. Retrieved from [Link]
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Prakash, G. K. S., et al. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Prakash, G. K. S., et al. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism. Retrieved from [Link]
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National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
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Reddit. (2021). Having trouble with nitration reaction of cytosine. r/Chempros. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (2024). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Retrieved from [Link]
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Pearson+. (n.d.). EAS:Nitration Mechanism Practice Problems. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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Chinese Journal of Chemical Physics. (2013). Kinetics of Thermal Decomposition of Lithium Hexafluorophosphate. Retrieved from [Link]
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ResearchGate. (2025). Calorimetric study of thermal decomposition of lithium hexafluorophosphate. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Thermal decomposition of lithium hexafluorophosphate in a carbonate-based electrolyte. Retrieved from [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). THE THERMAL DECOMPOSITION OF PLUTONIUM HEXAFLUORIDE. Retrieved from [Link]
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Technical Support Center: Purification Techniques for Products from Nitronium Hexafluorophosphate Reactions
Welcome to the technical support guide for navigating the purification challenges associated with nitration reactions using nitronium hexafluorophosphate (NO₂PF₆). As a highly efficient and powerful nitrating agent, NO₂PF₆ offers advantages in synthesizing a wide range of nitro-compounds, including those derived from deactivated aromatic rings and alkanes.[1][2] However, the unique properties of the reagent and its hexafluorophosphate counter-ion necessitate specific work-up and purification strategies.
This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you achieve high purity for your target molecules.
Section 1: The Critical First Step - Reaction Quenching and Work-up
The operations immediately following the completion of your reaction are paramount for safety, yield, and the ease of subsequent purification. This section addresses the most common questions regarding the initial isolation of your crude product.
Frequently Asked Questions (FAQs)
Q1: Why is the method of quenching a this compound reaction so important?
A1: Quenching is a critical safety and procedural step for two primary reasons. First, nitration reactions are highly exothermic, and quenching by pouring the reaction mixture into a slurry of crushed ice and water rapidly dissipates heat, preventing thermal runaway and the formation of degradation byproducts.[3] Second, it effectively stops the reaction by diluting the reagents. More specific to this chemistry, the aqueous quench initiates the hydrolysis of the hexafluorophosphate (PF₆⁻) anion, a crucial consideration for the subsequent work-up.[4][5]
Q2: What happens to the hexafluorophosphate (PF₆⁻) anion during an aqueous quench?
A2: The hexafluorophosphate anion is unstable in aqueous solutions, particularly under acidic conditions which are present at the end of the reaction.[6] It undergoes hydrolysis, breaking down into a series of highly polar, water-soluble inorganic species. These hydrolysis products include fluoride (F⁻), difluorophosphate (PO₂F₂⁻), monofluorophosphate (HPO₃F⁻), and phosphate (HPO₄²⁻).[7] Consequently, the aqueous phase after quenching will contain not only residual acids but also these fluoride and phosphate byproducts. This is a key difference from traditional mixed-acid nitrations and directly informs the washing strategy.
Q3: My product is an oil and did not precipitate after quenching. What is the correct procedure?
A3: If your product does not precipitate, it is likely a liquid or is soluble in the acidic aqueous mixture.[3] The standard procedure is to perform a liquid-liquid extraction. After quenching, transfer the entire mixture to a separatory funnel and extract the product into a suitable water-immiscible organic solvent like dichloromethane (DCM), diethyl ether, or ethyl acetate.[8][9] The organic layer can then be carried forward to the washing steps.
General Protocol for Reaction Quenching and Work-up
This protocol outlines a standard procedure for quenching the reaction and isolating the crude product.
-
Prepare the Quench: In a separate, appropriately sized beaker, prepare a slurry of crushed ice and water, typically 5-10 times the volume of the reaction mixture.
-
Quench the Reaction: With vigorous stirring, slowly and carefully pour the completed reaction mixture into the ice-water slurry. The addition should be done in a controlled manner to manage the exotherm.
-
Isolate or Extract:
-
If a solid precipitates: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water until the filtrate is neutral to pH paper.[3]
-
If no solid forms: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase 2-3 times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[9] Combine the organic layers.
-
-
Neutralization Wash: Dissolve the crude solid or the combined organic extracts in a suitable organic solvent. Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vent the separatory funnel frequently as carbon dioxide gas will evolve.[3][9] This step is critical to neutralize residual acids and the acidic byproducts from PF₆⁻ hydrolysis.
-
Final Wash & Dry: Wash the organic layer sequentially with water and then with a saturated brine solution to aid in the removal of water. Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
Caption: General experimental workflow for the work-up of this compound reactions.
Section 2: Purification of the Crude Product
Crude products from nitration reactions often contain impurities such as regioisomers, over-nitrated byproducts, and residual starting material. When using NO₂PF₆, you must also consider the removal of any remaining inorganic fluoride or phosphate salts.
Part A: Recrystallization
For solid products, recrystallization is often the most effective method for achieving high purity.
Q4: How do I select an appropriate solvent for recrystallizing my nitroaromatic compound?
A4: The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[10] This differential solubility is key to maximizing recovery. For polar nitroaromatic compounds, polar solvents like ethanol, methanol, or isopropanol are often a good starting point.[10] It is crucial that impurities are either completely insoluble (allowing for hot filtration) or remain soluble even when the solution is cooled.
| Solvent | Boiling Point (°C) | Polarity Index | Common Use Cases for Nitro-compounds |
| Ethanol | 78 | 5.2 | General purpose, good for many nitroaromatics |
| Methanol | 65 | 6.6 | For more polar compounds; use with caution due to lower boiling point[11] |
| Isopropanol | 82 | 4.3 | Good alternative to ethanol, slightly less polar |
| Ethyl Acetate | 77 | 4.4 | Useful when alcohols are too good of a solvent |
| Toluene | 111 | 2.4 | For less polar nitro-compounds |
| Hexane / Heptane | 69 / 98 | 0.0 | Typically used as the "poor" solvent in a mixed-solvent system |
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | The compound's melting point is below the solvent's boiling point; solution is supersaturated with impurities.[10] | Re-heat to dissolve the oil, add a small amount of extra solvent, and allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point. |
| No Crystals Form | Solution is not saturated; nucleation is inhibited. | Try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[10] If that fails, add a seed crystal of the pure product. As a last resort, cool the solution further in an ice bath. |
| Very Low Yield | The chosen solvent is too effective, keeping much of the product dissolved even at low temperatures.[10] Product was lost during hot filtration. | Re-evaluate the solvent choice. Before discarding the mother liquor, cool it in an ice bath to recover a second crop of crystals. If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization. |
Part B: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for purifying oils or for separating close-boiling isomers that are difficult to recrystallize.[12][13]
Q5: What are the primary advantages of using column chromatography for products from NO₂PF₆ reactions?
A5: Column chromatography excels at separating components based on polarity. This is advantageous for two reasons:
-
Isomer Separation: Ortho and para isomers of nitrated aromatics often have slightly different polarities and can be separated with an optimized solvent system (mobile phase).[12]
-
Removal of Inorganic Byproducts: The highly polar fluoride and phosphate salts from the hydrolysis of PF₆⁻ will adsorb very strongly to the polar silica gel (stationary phase) and will not elute with typical organic solvents, ensuring their complete removal from your product.
Caption: Decision tree for selecting a suitable final purification method.
Section 3: Safety Considerations
Working with this compound requires strict adherence to safety protocols due to the hazards of the reagent and its byproducts.
Q6: What are the primary safety hazards I need to be aware of?
A6: There are three main areas of concern:
-
This compound Reagent: It is a corrosive solid that is highly sensitive to moisture.[14][15] It should be handled in a dry atmosphere (e.g., under nitrogen or in a glovebox) and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[16]
-
Exothermic Reaction: Nitration reactions can release a significant amount of heat. The reaction temperature must be carefully controlled with an adequate cooling bath to prevent runaway reactions.[5]
-
Hydrolysis Products: Upon quenching with water, the PF₆⁻ anion hydrolyzes, potentially forming hydrofluoric acid (HF) in the aqueous waste. HF is extremely toxic and corrosive and requires specialized handling procedures and waste disposal protocols. Always perform the quench in a well-ventilated chemical fume hood.
| Hazard | Precautionary Measure |
| Reagent Corrosivity & Moisture Sensitivity | Handle in an inert, dry atmosphere. Wear appropriate PPE (gloves, lab coat, safety goggles).[14][15] |
| Exothermic Reaction | Use an efficient cooling bath (e.g., ice-water or ice-salt). Add reagents slowly and monitor the internal temperature.[5] |
| Generation of HF during Quench | Perform the quench and all subsequent aqueous work-up steps in a certified chemical fume hood. Handle all aqueous waste as potentially containing HF and dispose of it according to your institution's hazardous waste guidelines. |
By understanding the chemistry of both the nitrating agent and its counter-ion, researchers can develop robust and safe purification strategies to isolate high-purity products from this compound reactions.
References
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-
How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available from: [Link]
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Synthesis and Purification of Nitrophenols. UKEssays.com. Available from: [Link]
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Nitration of Phenol and Purification by Column Chromatography. CDN. Available from: [Link]
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Olah, G. A., et al. Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences. Available from: [Link]
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Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. Available from: [Link]
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Optimizing the Separation of 20 Nitro-aromatics. Agilent. Available from: [Link]
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NITRATION. NPTEL. Available from: [Link]
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Olah, G. A., et al. Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences. Available from: [Link]
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EAS Nitration Experiment & Recrystallization. YouTube. Available from: [Link]
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The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions. ResearchGate. Available from: [Link]
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Electrophilic nitration of alkanes with this compound. PMC - NIH. Available from: [Link]
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Electrophilic nitration of alkanes with this compound. PubMed. Available from: [Link]
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Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed. Available from: [Link]
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Nitration. Wikipedia. Available from: [Link]
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Nitronium ion. Wikipedia. Available from: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available from: [Link]
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Nitration Reactions. Royal Society of Chemistry. Available from: [Link]
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Quenching Reactive Substances. KGROUP. Available from: [Link]
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Nitration: An Overview of Recent Developments and Processes. American Chemical Society. Available from: [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
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Nitration of Benzene. Chemistry Steps. Available from: [Link]
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Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution. OSTI.GOV. Available from: [Link]
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Electrophilic Aromatic Substitution: Nitration. YouTube. Available from: [Link]
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The nitration of benzene - electrophilic substitution. Chemguide. Available from: [Link]
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- 6. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution (Journal Article) | ETDEWEB [osti.gov]
- 8. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ensuring the Stability of Nitronium Hexafluorophosphate Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Nitronium Hexafluorophosphate (NO₂PF₆). As a Senior Application Scientist, I have compiled this guide to address the common challenges associated with the stability of NO₂PF₆ solutions. This resource is designed to provide you with not only troubleshooting steps but also a deeper understanding of the underlying chemical principles to ensure the success and reproducibility of your nitration experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and stability of this compound solutions.
Q1: My freshly prepared solution of this compound has a yellowish tint. Is this normal?
A freshly prepared solution of high-purity this compound in a rigorously dried, inert solvent should be colorless. A yellowish or brownish tinge is often the first visual indicator of decomposition. This discoloration can be caused by the presence of trace moisture or other impurities in the solvent, leading to the formation of nitro- and nitroso-containing byproducts.
Q2: I've stored my this compound solution for a week in the glovebox, and now I see a white precipitate. What is it, and is the solution still usable?
The white precipitate is likely a product of the hydrolysis of the hexafluorophosphate anion (PF₆⁻). Even minute amounts of water can lead to the formation of less soluble phosphate and fluoride species.[1][2][3] The presence of this precipitate indicates that the solution has at least partially degraded. While some active nitronium ions may remain, the concentration will be lower than intended, and the presence of acidic byproducts like hydrogen fluoride (HF) can interfere with your reaction, potentially leading to lower yields and the formation of unwanted side products. It is generally not recommended to use a solution with a visible precipitate.
Q3: My nitration reaction with a this compound solution gave a low yield of the desired product. Could this be related to solution stability?
Absolutely. The nitrating power of the solution is directly proportional to the concentration of the active nitronium ion (NO₂⁺). If the this compound has decomposed due to moisture or thermal stress, the effective concentration of the nitrating agent is reduced, leading to incomplete conversion of your starting material and consequently, a lower yield.[4][5]
Q4: What are the primary decomposition pathways for this compound in solution?
The two primary decomposition pathways are hydrolysis and thermal degradation.
-
Hydrolysis: this compound is extremely sensitive to moisture.[6] Water reacts with both the nitronium cation (NO₂⁺) to form nitric and nitrous acids, and with the hexafluorophosphate anion (PF₆⁻) to produce a cascade of products including monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), phosphate (HPO₄²⁻), and fluoride (F⁻) ions.[1][2][3]
-
Thermal Decomposition: While relatively stable at room temperature when kept dry, this compound can decompose upon heating. The hexafluorophosphate anion itself can decompose to form phosphorus pentafluoride (PF₅), a strong Lewis acid that can catalyze further decomposition of the solvent and other components of the reaction mixture.
Q5: Which solvents are recommended for preparing this compound solutions?
Aprotic, non-nucleophilic solvents are essential. Commonly used solvents include dichloromethane and acetonitrile.[7][8] The choice of solvent can also influence the reactivity of the nitrating agent. It is crucial that these solvents are rigorously dried before use, as even trace amounts of water can initiate decomposition.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the use of this compound solutions.
Issue 1: Solution Discoloration (Yellowing or Browning)
Visual Cue: The solution, which should be colorless, develops a yellow or brown tint.
Root Cause Analysis: This is a classic sign of decomposition, often initiated by impurities in the solvent, particularly water. The color arises from the formation of nitrogen-containing byproducts.
Immediate Actions:
-
Stop: Do not proceed with your reaction using a discolored solution. The results will likely be compromised.
-
Evaluate: The extent of discoloration can be an indicator of the degree of decomposition. A pale yellow tint in a freshly made solution suggests minor solvent contamination, while a darker brown color indicates more significant degradation.
Preventative Measures & Solutions:
-
Solvent Purity is Paramount: The single most critical factor in preventing solution decomposition is the purity of the solvent. Standard "anhydrous" solvents from commercial suppliers may not be sufficiently dry for this application. It is strongly recommended to further dry and purify your solvent immediately before use.
-
Implement Rigorous Solvent Drying Protocols:
-
For Acetonitrile: A recommended procedure involves pre-drying with 3A molecular sieves, followed by distillation over calcium hydride (CaH₂), and a final pass through activated alumina.[9][10][11]
-
For Dichloromethane: Pre-drying with calcium chloride, followed by distillation from calcium hydride or phosphorus pentoxide (P₄O₁₀) is effective.[12][13]
-
-
Inert Atmosphere Technique: Always handle solid this compound and prepare solutions under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to atmospheric moisture.
Issue 2: Low or No Yield in Nitration Reaction
Symptom: The reaction yields significantly less product than expected, or fails completely.
Root Cause Analysis: A low yield is a direct consequence of a reduced concentration of the active nitrating species, the nitronium ion (NO₂⁺). This can be due to:
-
Decomposition of the stock solution: As discussed above, moisture or thermal stress can degrade the nitronium salt.
-
Incomplete dissolution of the salt: If the this compound is not fully dissolved, the concentration of the nitrating agent in solution will be lower than calculated.
-
Reaction with solvent: While less common with appropriate aprotic solvents, some residual impurities in the solvent could potentially react with the nitronium ion.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low nitration yields.
Corrective Actions:
-
Always Use Freshly Prepared Solutions: For best results, prepare your this compound solution immediately before use. Avoid storing solutions for extended periods, even under an inert atmosphere.
-
Verify Solubility: this compound has better solubility in nitroethane and acetonitrile than in dichloromethane.[7] Ensure you are working within the solubility limits of your chosen solvent to achieve the desired concentration.
-
Control Reaction Temperature: While some nitrations require elevated temperatures, be mindful of the thermal stability of the nitronium salt. If heating is necessary, do so cautiously and for the minimum time required.
-
Analyze for Byproducts: If the reaction fails, analyzing the crude reaction mixture can provide clues. The presence of hydrolysis products from your starting material or solvent-related byproducts can point to issues with solution stability.
Issue 3: Formation of Insoluble Material During Reaction
Symptom: A precipitate forms upon addition of the this compound solution to the reaction mixture.
Root Cause Analysis: This can be due to several factors:
-
Insolubility of the starting material or product: Your substrate or the resulting nitro-compound may not be soluble in the reaction solvent.
-
Reaction with trace moisture: If your substrate or reaction vessel contains trace amounts of water, it can cause localized decomposition of the nitronium salt, leading to the precipitation of hydrolysis products.
-
Formation of an insoluble salt: The nitronium salt may react with a functional group on your substrate to form an insoluble adduct.
Preventative & Corrective Actions:
| Potential Cause | Preventative/Corrective Action |
| Insolubility of Reactants/Products | Perform a solubility test of your starting material and, if available, your expected product in the chosen reaction solvent before running the full-scale reaction. Consider using a co-solvent to improve solubility. |
| Trace Moisture Contamination | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use. Dry your starting material if it is known to be hygroscopic. |
| Insoluble Adduct Formation | This is substrate-specific. If you suspect this is occurring, consider changing the solvent to one that may better solvate the intermediate. |
Experimental Protocols
Protocol 1: Rigorous Drying of Acetonitrile
This protocol is designed to reduce the water content of acetonitrile to levels suitable for use with highly moisture-sensitive reagents like this compound.
Materials:
-
HPLC-grade acetonitrile
-
3A molecular sieves (activated)
-
Calcium hydride (CaH₂)
-
Basic activated alumina
-
Distillation apparatus
-
Schlenk flasks or glovebox for storage
Procedure:
-
Pre-drying: Add activated 3A molecular sieves to a bottle of HPLC-grade acetonitrile and allow it to stand for at least 12 hours.[10]
-
Distillation from Calcium Hydride: Decant the pre-dried acetonitrile into a dry distillation flask containing calcium hydride (approx. 5 g/L).
-
Reflux: Reflux the acetonitrile under a dry, inert atmosphere (e.g., nitrogen or argon) for at least 4 hours.
-
Distillation: Distill the acetonitrile, collecting the fraction that boils at a constant temperature (boiling point of acetonitrile is ~82 °C).
-
Final Drying and Storage: The freshly distilled acetonitrile can be stored over activated 3A molecular sieves in a sealed flask under an inert atmosphere. For ultimate dryness, it can be passed through a short column of activated basic alumina immediately before use.[9][11]
Protocol 2: Preparation and Handling of a this compound Solution
This protocol outlines the safe and effective preparation of a this compound solution for a nitration reaction.
Materials:
-
This compound (solid)
-
Rigorously dried solvent (e.g., acetonitrile from Protocol 1)
-
Dry glassware (Schlenk flask or vial)
-
Magnetic stir bar
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Prepare the Inert Environment: All operations should be performed in a glovebox with low moisture and oxygen levels, or using a Schlenk line with high-purity inert gas.
-
Weigh the Salt: In the inert atmosphere, weigh the required amount of this compound directly into a dry reaction vessel containing a magnetic stir bar.
-
Add the Solvent: Using a dry syringe or cannula, add the freshly purified and dried solvent to the reaction vessel.
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. The solution should be colorless. Gentle warming can be applied if necessary, but avoid excessive heat.
-
Immediate Use: Use the freshly prepared solution as soon as possible. Do not store for extended periods.
Caption: Recommended workflow for preparing NO₂PF₆ solutions.
By adhering to these guidelines and troubleshooting procedures, you can significantly improve the reliability and success of your experiments involving this compound. The key takeaway is that preventative measures, particularly the rigorous exclusion of water, are the most effective strategy for maintaining the integrity of these powerful but sensitive reagents.
References
- Ávila-Gutierrez, M., Gutierrez-Portocarrero, S., Corono-Elizarrarás, L., & Alpuche Aviles, M. A. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 67(4).
-
SciELO México. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]
-
NileRed. (2012, May 13). Dichloromethane Purification [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2012, May 3). How could I dry dichloromethane? Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2023, September 21). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]
- Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound.
-
ACS Publications. (n.d.). Adsorptive Water Removal from Dichloromethane and Vapor-Phase Regeneration of a Molecular Sieve 3A Packed Bed. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015, October 13). Isolation and Purification of Organic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PubMed. Retrieved from [Link]
-
Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Ridd, J. H., & Taylor, R. (1995). Nitration and aromatic reactivity. Cambridge University Press.
-
Reddit. (2021, November 5). Having trouble with nitration reaction of cytosine. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution. Retrieved from [Link]
- Google Patents. (n.d.). Refining method of high-purity acetonitrile.
-
ResearchGate. (n.d.). The effects of nitronium ion on nitration, carbonylation and coagulation of human fibrinogen. Retrieved from [Link]
-
MDPI. (2024, December 17). Electrochemical Characterization of Recast Nafion® Film-Modified Electrodes in Acetonitrile with Various Electrolytes. Retrieved from [Link]
- Terborg, L., et al. (2012). Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution. Analytica Chimica Acta, 714, 121-126.
-
OSTI.GOV. (2012, February 10). Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution. Retrieved from [Link]
-
The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]
-
Frontiers. (n.d.). Elucidating Non-aqueous Solvent Stability and Associated Decomposition Mechanisms for Mg Energy Storage Applications From First-Principles. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
ChemRxiv. (n.d.). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. Retrieved from [Link]
-
ACS Publications. (2023, August 18). Pre-electrolysis of LiClO4 in Acetonitrile: Electrochemically Induced Protolytic Carbon–Carbon Bond Formation of Benzylic Ethers and Acetals with Allyl Trimethylsilane and Other Carbon Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. Retrieved from [Link]
-
University of Dayton Research Institute. (n.d.). Pyrolysis and Combustion of Acetonitrile (CH3CN). Retrieved from [Link]
- Rindelaub, J. D., et al. (2016). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics, 16(23), 15449-15458.
-
ResearchGate. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
Sources
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- 2. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution (Journal Article) | ETDEWEB [osti.gov]
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Technical Support Center: Managing Exotherms in Nitronium Hexafluorophosphate Nitration Reactions
Introduction
Nitronium hexafluorophosphate (NO₂⁺PF₆⁻) is a powerful and efficient nitrating agent, prized for its high reactivity, particularly in the nitration of deactivated aromatic compounds and sensitive substrates where traditional mixed-acid systems may fail or lead to undesired byproducts.[1][2] However, this high reactivity is intrinsically linked to significant exothermicity. Uncontrolled, these exotherms can lead to thermal runaway, a dangerous situation characterized by a rapid, self-accelerating increase in temperature that can result in equipment failure, decomposition of the reaction mixture, and potentially, explosion.[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of reaction kinetics, thermodynamics, and process safety. Our goal is to empower you to conduct these powerful reactions safely and effectively.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues that may arise during this compound nitration experiments. The key to managing these reactions is proactive monitoring and having a clear, pre-defined plan for intervention.
Issue 1: Rapid, Unexpected Temperature Spike During Reagent Addition
Symptoms:
-
The reaction temperature is rising much faster than anticipated.
-
The cooling system is struggling to maintain the setpoint temperature.
Root Cause Analysis & Immediate Actions:
A sudden temperature increase during the addition of NO₂⁺PF₆⁻ is a critical warning sign of potential thermal runaway.[3] The primary causes are often an excessive addition rate, inefficient heat removal, or poor mixing.
Logical Troubleshooting Flow:
Caption: Emergency response workflow for a temperature excursion.
In-Depth Explanation:
-
Stop Reagent Addition: The immediate priority is to halt the introduction of the limiting reagent, which is the fuel for the exothermic reaction.
-
Enhance Cooling: Maximize the efficiency of your cooling system. This could mean increasing the flow rate of the coolant or lowering the temperature of the cooling bath.
-
Verify Agitation: Inadequate mixing can lead to localized "hot spots" where the concentration of reactants is high, causing a rapid reaction rate in that specific area.[3] Visually or audibly confirm that the stirrer is functioning correctly.
-
Prepare for Quenching: If the temperature continues to rise despite these measures, an emergency quench is necessary. Have a pre-determined quenching agent ready for immediate use.[3] A large volume of a cold, inert solvent in which the reactants are soluble is often a good choice.
Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor
Symptoms:
-
Visible brown or yellowish fumes emanating from the reaction vessel.
-
Often accompanied by a rapid temperature increase.
Root Cause Analysis & Immediate Actions:
The evolution of nitrogen dioxide (NO₂) gas is a definitive sign of decomposition.[3] This indicates that the reaction temperature has exceeded the stability threshold of the nitrating agent or the nitrated product. This is a highly dangerous situation as the decomposition itself is exothermic and can accelerate the thermal runaway.
Immediate Actions:
-
Do not approach without appropriate respiratory protection. Nitrogen dioxide is highly toxic.[3]
-
Follow all steps outlined in Issue 1 for a temperature excursion. The situation is critical.
-
If it is safe to do so, initiate an emergency quench immediately. Drowning the reaction in a large volume of a suitable quenching agent is a recognized emergency procedure.[3]
Issue 3: Agitator Failure During the Reaction
Symptoms:
-
The stirrer has stopped rotating.
-
A noticeable lack of turbulence in the reaction mixture.
Root Cause Analysis & Immediate Actions:
Agitator failure is a severe process deviation.[3] Without proper mixing, reactants can accumulate in layers, and heat transfer from the reaction mass to the cooling jacket will be severely compromised. This creates an extremely high risk of thermal runaway.
Immediate Actions:
-
Stop Reagent Addition Immediately.
-
Do NOT restart the agitator. Restarting could suddenly mix the accumulated, unreacted reagents, causing a violent, uncontrollable reaction.[3]
-
Initiate an immediate emergency shutdown and quench the reaction. Drowning the reaction mixture in a quenching fluid is a recommended safety measure.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high exothermicity of this compound reactions?
A1: The high exothermicity stems from the potent electrophilicity of the nitronium ion (NO₂⁺).[5] this compound exists as a stable salt, providing a high concentration of the active nitrating species.[5][6] The reaction involves the attack of the electron-rich aromatic ring on the highly electron-deficient nitronium ion, forming a thermodynamically very stable nitroaromatic compound and releasing a significant amount of energy as heat.[7]
Q2: How can I proactively assess the thermal risk of my specific nitration reaction?
A2: Reaction calorimetry is the gold standard for assessing thermal risk. A reaction calorimeter can measure the heat evolved in real-time under process-like conditions.[3] This data allows you to determine critical safety parameters:
| Parameter | Description | Significance |
| Heat of Reaction (ΔHr) | The total amount of heat generated by the reaction. | Determines the overall cooling demand. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling is lost.[3] | A high ΔTad indicates a high potential for thermal runaway. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction could reach in a cooling failure scenario, considering accumulated unreacted reagent.[3] | If the MTSR exceeds the decomposition temperature of any component, a secondary, more dangerous exotherm can occur. |
Q3: What are the best practices for adding this compound to the reaction mixture?
A3: Controlled, slow addition is paramount.
-
Solid Addition: Add the solid NO₂⁺PF₆⁻ in small portions over time. Allow the temperature to stabilize after each addition before adding the next portion.
-
Solution/Slurry Addition: If the reaction solvent allows, preparing a slurry of NO₂⁺PF₆⁻ in an inert, dry solvent and adding it via a syringe pump or dropping funnel provides excellent control over the addition rate. Dichloromethane is a commonly used solvent due to its relative inertness and ability to dissolve NO₂⁺PF₆⁻ to some extent.[1]
Q4: What are suitable quenching agents for this compound reactions?
A4: The ideal quenching agent should react quickly and exothermically with the unreacted nitrating agent, but in a controlled manner, and be compatible with the reaction mixture.
-
Cold Water/Ice: While effective for many nitrations, pouring the reaction mixture onto ice must be done with extreme caution.[8][9] The dilution of strong acids (if used as co-solvents) is highly exothermic. This method is generally reserved for standard work-ups after the reaction is complete or as a last-resort emergency measure where the large volume of water can absorb the heat.[10]
-
Alcohols (e.g., isopropanol, ethanol): These can react with the nitrating agent but can also be nitrated themselves, leading to a secondary exotherm. Use with caution and at low temperatures.
-
Aqueous Base (e.g., Sodium Bicarbonate): Effective for neutralizing the reaction, but the acid-base neutralization is also highly exothermic and will generate gas (CO₂), which can cause foaming and pressure buildup.[8]
Q5: How does moisture affect the safety and efficacy of the reaction?
A5: Moisture is detrimental to both the safety and the outcome of the reaction. This compound is moisture-sensitive.[11][12] In the presence of water, the hexafluorophosphate anion (PF₆⁻) can hydrolyze to form highly corrosive and toxic hydrogen fluoride (HF).[13] This can damage equipment and poses a significant health hazard. From a reactivity standpoint, water will also react with the nitronium ion, quenching it and reducing the yield of your desired product. Therefore, all reagents and solvents should be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Experimental Protocols
Protocol 1: General Procedure for a Controlled Nitration using NO₂⁺PF₆⁻
Safety Note: This is a generalized procedure. You must adapt it based on the specific reactivity of your substrate and the scale of your reaction. A thorough risk assessment must be performed before starting.
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a nitrogen/argon inlet, and a solid addition funnel or a dropping funnel for slurry addition.
-
Inert Atmosphere: Purge the reactor with an inert gas.
-
Initial Charge: Charge the reactor with the substrate and the anhydrous solvent (e.g., dichloromethane, nitroethane).[1]
-
Cooling: Cool the stirred solution to the desired starting temperature (e.g., 0 °C or lower) using an external cooling bath.
-
Reagent Addition: Begin the slow, portion-wise addition of this compound. Monitor the internal temperature closely. The addition rate should be controlled to ensure the temperature does not rise more than 1-2 °C above the setpoint.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the desired temperature. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS).[14][15]
-
Controlled Quench/Work-up: Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C). Slowly and carefully transfer the reaction mixture via cannula or pouring into a separate flask containing a stirred, cold quenching solution (e.g., a large volume of ice-cold water or a saturated aqueous sodium bicarbonate solution).[8][10]
-
Extraction and Purification: Proceed with standard liquid-liquid extraction to isolate the product.[8] The organic layer should be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.
Protocol 2: Emergency Quenching Procedure
This procedure should only be implemented in a thermal runaway scenario where other control measures have failed.
-
Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if necessary.
-
Remove External Heating: If any heating is being applied, remove it immediately.
-
Prepare Quench Vessel: Have a large, open-topped vessel (e.g., a large beaker or an ice bucket) containing a large volume (at least 10-20 times the reaction volume) of a suitable quenching agent (e.g., crushed ice and water) ready in a fume hood.
-
Drown the Reaction: From a safe distance and behind a blast shield, quickly but carefully pour the entire contents of the reaction flask into the quenching vessel. The large volume of the quencher is designed to rapidly absorb the heat of the reaction and the heat of dilution.
-
Do Not Seal the Quench Vessel: Allow any evolved gases to vent freely.
-
Post-Quench: Once the mixture has cooled and is no longer reacting, it can be processed for safe disposal.
Visualization of Key Relationships
Caption: Relationship between control factors and reaction outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
- Hurst, M. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Fisher Scientific. (n.d.). Safety Data Sheet: Nitrosonium hexafluorophosphate.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
-
Olah, G. A., & Lin, H. C. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783–11785. Retrieved from [Link]
-
Wikipedia. (n.d.). TNT. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Benchchem. (n.d.). Technical Support Center: Handling and Preventing Thermal Decomposition of Hexafluorophosphate Salts.
-
Olah, G. A., & Lin, H. C. (1997). Electrophilic nitration of alkanes with this compound. PubMed. Retrieved from [Link]
- Thermo Fisher Scientific. (2026). Safety Data Sheet: this compound.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). EAS-Nitration. Retrieved from [Link]
-
Oplawska, M., & Olas, B. (2025). The effects of nitronium ion on nitration, carbonylation and coagulation of human fibrinogen. ResearchGate. Retrieved from [Link]
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- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Navigating Functional Group Compatibility with Nitronium Hexafluorophosphate
Welcome to the technical support center for nitronium hexafluorophosphate (NO₂PF₆). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reactivity and compatibility of this powerful nitrating agent with a wide range of functional groups. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a powerful electrophilic nitrating agent.[1] It is a salt composed of the highly reactive nitronium cation (NO₂⁺) and a non-nucleophilic hexafluorophosphate anion (PF₆⁻). This combination makes the nitronium ion readily available to act as a potent electrophile in a variety of chemical transformations, most notably in the nitration of aromatic and aliphatic compounds.[2][3] Its advantages over traditional nitrating agents like mixed acid (HNO₃/H₂SO₄) include its reactivity under milder, often anhydrous conditions, which can be beneficial for sensitive substrates.
Q2: What are the primary safety precautions I should take when handling this compound?
This compound is a corrosive and moisture-sensitive solid.[4][5][6][7] It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6][8] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which can release toxic and corrosive hydrogen fluoride (HF) gas.[4][7] In case of accidental exposure, immediate and thorough washing of the affected area is crucial, and medical attention should be sought.[4][5]
Q3: How should I properly store and handle this compound?
Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.[1][4] It is often recommended to store it in a desiccator. When dispensing the reagent, use dry, inert techniques, such as working in a glovebox or under a positive pressure of inert gas.
Troubleshooting Guide: Functional Group Compatibility
This section addresses specific issues you may encounter when using this compound with various functional groups.
Issue 1: Unwanted Side Reactions with Nitrogen-Containing Functional Groups
Question: I am attempting to nitrate an aromatic ring in a molecule that also contains an amine. I am observing a complex mixture of products, including some that appear to be N-nitrated. How can I favor C-nitration?
Answer: This is a common challenge arising from the high reactivity of the nitronium ion towards nucleophilic nitrogen atoms. The reaction of aromatic amines with this compound can lead to both N-substitution and C-substitution.[9] The initial site of attack is often the amino nitrogen.[9]
Troubleshooting Workflow for Amines:
Caption: Decision workflow for nitrating aromatic amines.
Detailed Protocol for Amine Protection:
-
Protection: Before nitration, protect the amine functionality. A common and effective method is acylation to form an amide. For example, react the amine with acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base like pyridine. The resulting amide is significantly less nucleophilic than the parent amine.
-
Nitration: Perform the nitration on the protected substrate using this compound. The electron-withdrawing nature of the acetyl group will direct the nitration to the para position (and to a lesser extent, ortho).
-
Deprotection: After successful nitration, the protecting group can be removed by hydrolysis under acidic or basic conditions to yield the desired C-nitrated aromatic amine.
Causality: The lone pair of electrons on the nitrogen of an amine is highly available, making it a prime target for the electrophilic nitronium ion. Converting the amine to an amide delocalizes this lone pair through resonance with the carbonyl group, drastically reducing its nucleophilicity and preventing N-nitration.
Issue 2: Unexpected Reactions with Alcohols and Ethers
Question: I am working with a substrate containing a hydroxyl group and am concerned about its reactivity with this compound. What should I expect?
Answer: Alcohols possess a nucleophilic oxygen atom that can be attacked by electrophiles.[10] While direct nitration of the carbon backbone is the primary goal, the hydroxyl group can react with this compound.
Plausible Reaction Pathways for Alcohols:
-
O-Nitration: The alcohol can act as a nucleophile, attacking the nitronium ion to form an alkyl nitrate ester. This is more likely with primary and secondary alcohols.
-
Oxidation: Nitronium salts are strong oxidizing agents.[2] Primary and secondary alcohols can be oxidized to aldehydes/ketones or carboxylic acids.
-
Dehydration: In the presence of the acidic byproducts of hydrolysis (if any moisture is present), alcohols can undergo dehydration to form alkenes, which can then be further nitrated.
Protective Strategies for Alcohols:
To avoid these side reactions, it is highly advisable to protect the hydroxyl group before nitration.
| Protecting Group | Protection Reagent | Deprotection Conditions |
| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
| Benzyl Ether | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) |
| Acetate Ester | Acetic anhydride, Pyridine | Acid or base hydrolysis |
Ethers are generally more stable than alcohols due to the absence of the acidic proton. However, under strongly acidic conditions, they can be cleaved. With this compound, the primary concern would be cleavage if adventitious acid is generated. Thioethers are more nucleophilic than ethers and are susceptible to oxidation by nitronium salts to form sulfoxides and sulfones.
Issue 3: Reactivity with Alkenes and Alkynes
Question: My molecule contains a carbon-carbon double bond. Will this interfere with the nitration of another part of the molecule?
Answer: Yes, alkenes and alkynes are electron-rich and readily undergo electrophilic addition reactions.[11][12] The nitronium ion is a potent electrophile that will attack the π-bond of an alkene or alkyne.
Electrophilic Addition to an Alkene:
Caption: General mechanism of alkene nitration.
This reaction can lead to a variety of products, including nitroalkenes and dinitro compounds, depending on the reaction conditions and the structure of the alkene. If the goal is to nitrate another part of the molecule, such as an aromatic ring, the presence of a double or triple bond will likely lead to a complex product mixture and consumption of the nitrating agent.
Mitigation Strategy:
If possible, introduce the double or triple bond after the nitration step. Alternatively, if the alkene is part of a diene system, a Diels-Alder reaction could be used to temporarily protect it, followed by a retro-Diels-Alder reaction after nitration.
Issue 4: Compatibility with Carbonyl and Sulfur-Containing Functional Groups
Question: Are functional groups like ketones, esters, amides, thiols, and thioethers compatible with this compound?
Answer: The compatibility of these functional groups depends on their nucleophilicity and susceptibility to oxidation.
Compatibility Summary Table:
| Functional Group | Reactivity with NO₂PF₆ | Potential Issues & Recommendations |
| Ketones/Aldehydes | Generally compatible | Can undergo acid-catalyzed side reactions if moisture is present. Ensure strictly anhydrous conditions. |
| Esters/Amides | Generally compatible | The carbonyl oxygen is weakly nucleophilic. These are generally stable unless harsh conditions are used. |
| Thiols (Mercaptans) | Incompatible | Highly nucleophilic and easily oxidized to disulfides or sulfonic acids. Protection is essential (e.g., as a thioether or thioester). |
| Thioethers (Sulfides) | Incompatible | Readily oxidized to sulfoxides and sulfones. Avoid direct exposure. |
| Nitriles | Generally compatible | The nitrogen lone pair is held tightly in the sp-hybridized orbital, making it a poor nucleophile. |
References
-
ResearchGate. Nitronium Salts in Organic Chemistry. [Link]
-
Yoshida, T., & Ridd, J. H. (1976). The Reaction of Aromatic Amines with this compound in Nitromethane. Journal of the Chemical Society, Perkin Transactions 2, (6), 726-730. [Link]
-
Sciencemadness Wiki. Nitronium. [Link]
-
Reimann, R. H., & Singleton, E. (1973). Reactions of metal carbonyls. Part V. Reaction of a series of substituted manganese carbonyl bromide compounds with nitrosonium hexafluorophosphate. Journal of the Chemical Society, Dalton Transactions, (23), 2658-2661. [Link]
-
Olah, G. A., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783-11785. [Link]
-
MDPI. Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. [Link]
-
Pearson. Reactions of Alkenes. [Link]
-
CORE. Nitration of Primary Amines to Form Primary Nitramines (Review). [Link]
-
Michigan State University Department of Chemistry. Alcohol Reactivity. [Link]
-
Chemistry LibreTexts. Reaction of Amines with Nitrous Acid. [Link]
Sources
- 1. Nitronium - Sciencemadness Wiki [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 19200-21-6 [m.chemicalbook.com]
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- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alcohol Reactivity [www2.chemistry.msu.edu]
- 11. mdpi.com [mdpi.com]
- 12. pearson.com [pearson.com]
Technical Support Center: Optimizing Nitration Reactions with Nitronium Hexafluorophosphate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nitronium hexafluorophosphate (NO₂⁺PF₆⁻). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting, and validated protocols for leveraging this powerful and versatile nitrating agent. This compound offers a highly electrophilic source of the nitronium ion (NO₂⁺), enabling nitrations under aprotic, non-acidic conditions, which is particularly advantageous for sensitive substrates susceptible to acid-catalyzed hydrolysis or oxidation.[1][2]
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to optimize conditions for your specific application.
Section 1: Safety First - Essential Handling & Precautions
Handling nitronium salts requires stringent safety protocols due to their high reactivity and hazardous properties.[3]
Q1: What are the primary hazards associated with this compound?
This compound is a corrosive solid that causes severe skin burns and eye damage.[3][4][5] It is also highly hygroscopic (moisture-sensitive) and reacts with water, releasing hazardous decomposition products such as nitrogen oxides (NOx), oxides of phosphorus, and gaseous hydrogen fluoride (HF).[3] Inhalation of dust or fumes can cause respiratory irritation.[6]
Q2: What personal protective equipment (PPE) is mandatory when working with this reagent?
A comprehensive PPE setup is non-negotiable:
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[7][8]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (inspect gloves before use).[3][9]
-
Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust or decomposition gases.[7][10]
Q3: How should I properly store this compound?
Store the reagent in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like water and strong oxidizing agents.[3][6][7] The use of a desiccator or a glove box for storage and handling is highly recommended to protect it from atmospheric moisture.[1]
Q4: What is the correct procedure for quenching the reaction and disposing of waste?
Always quench the reaction by slowly transferring the reaction mixture to a separate flask containing a large excess of ice or an ice/water slurry with vigorous stirring. This dissipates the heat from the exothermic reaction.[11] Neutralize acidic waste streams before disposal according to your institution's guidelines. For spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[7][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why choose this compound over traditional mixed acid (HNO₃/H₂SO₄) nitration?
Traditional mixed acid nitration generates the nitronium ion in situ in a strongly acidic and aqueous environment.[12][13][14][15] this compound is a pre-formed, isolated salt of the nitronium ion, which offers several key advantages:
-
Anhydrous Conditions: It allows for nitration in aprotic, non-acidic organic solvents, which is ideal for substrates that are sensitive to acid-catalyzed decomposition or hydrolysis.[1]
-
Reduced Oxidation: It often provides cleaner reactions with fewer oxidative byproducts compared to mixed acid.[2]
-
Enhanced Reactivity: It is a potent nitrating agent capable of nitrating both activated and deactivated aromatic rings, as well as aliphatic compounds.[16][17][18]
Q2: What are the recommended solvents for reactions with this compound?
The choice of solvent is critical for solubility and reactivity. Common choices include:
-
Dichloromethane (CH₂Cl₂): A widely used aprotic solvent in which the salt has moderate solubility.[16][18][19]
-
Nitroethane or Nitromethane: These solvents can also be used and may offer better solubility.[16][17][19]
-
Sulfolane (Tetramethylene sulfone): An effective solvent, particularly for dinitration reactions, though the salt may only be partially soluble at the start.[1]
-
Superacids (e.g., Triflic Acid): While this introduces a strong acid, using a superacid as a solvent or co-solvent can dramatically enhance the reactivity of the nitronium ion, especially for highly deactivated substrates.[20][21]
Q3: How critical are anhydrous conditions for the reaction?
Extremely critical. this compound is highly moisture-sensitive.[3][19][22] Any water present in the solvent or on the glassware will rapidly hydrolyze the salt, deactivating the reagent and generating hydrofluoric acid (HF) and other byproducts.[3] Always use flame-dried or oven-dried glassware, anhydrous solvents, and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1][16][18]
Q4: Can this compound be used to nitrate aliphatic compounds?
Yes. One of the significant advantages of this compound is its ability to perform electrophilic nitration on alkanes, such as cyclohexane, propane, and isobutane, via direct insertion into C-H and C-C σ-bonds.[2][16][17][18] This is a reaction that is often difficult to achieve with conventional nitrating agents.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during nitration reactions using this compound.
Problem 1: Low or No Product Yield
| Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Moisture Contamination | The nitronium ion is rapidly quenched by water. Ensure all glassware is rigorously dried (flame-dried under vacuum is best), solvents are anhydrous, and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.[1] |
| Poor Reagent Solubility | The salt may not be fully dissolved, limiting the concentration of the active electrophile.[1] Try switching to a solvent with better solubilizing power, such as nitroethane or sulfolane, or gently warm the reaction mixture if your substrate is thermally stable.[16][19] |
| Deactivated Substrate | Your starting material may possess strong electron-withdrawing groups that deactivate it towards electrophilic attack.[23] To overcome this, you can increase the reaction temperature, use a longer reaction time, or enhance the electrophilicity of the nitrating agent by running the reaction in a superacid like trifluoromethanesulfonic (triflic) acid.[20][21][24] |
| Insufficient Reaction Time/Temperature | Some nitrations, especially with deactivated substrates, are slow at room temperature. Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS). If no conversion is observed, consider gradually increasing the temperature. |
Problem 2: Formation of Unwanted Byproducts
| Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Reaction Temperature is Too High | High temperatures can lead to reduced selectivity (e.g., unfavorable ortho/para ratios in aromatic nitrations) and promote side reactions or product decomposition.[25] Perform the reaction at a lower temperature (e.g., starting at 0°C or -20°C) and allow it to warm slowly.[2][16] |
| Substrate Oxidation | While less common than with mixed acids, some highly sensitive substrates can be oxidized.[2] Ensure the reaction is run under an inert atmosphere and at the lowest effective temperature to minimize this risk. |
| Product Decomposition | The product itself may be unstable under the reaction conditions. This is sometimes observed with tertiary nitroalkanes, which can undergo protolytic cleavage.[2][16] If this is suspected, keep reaction times to a minimum and work up the reaction as soon as the starting material is consumed. |
Problem 3: Difficult Reaction Workup
| Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Persistent Emulsions During Extraction | Emulsions often form during the basic wash step. To break them, try adding a saturated brine solution, which increases the ionic strength of the aqueous layer. Alternatively, you can filter the entire mixture through a pad of celite or glass wool or simply allow the separatory funnel to stand for an extended period.[11][26] |
| Product is Water-Soluble | If your nitro-compound has polar functional groups, it may have some solubility in the aqueous phase, leading to yield loss. Before the initial quench, consider removing the reaction solvent under reduced pressure (if thermally stable), then add a non-polar organic solvent before adding water to extract the product. Perform multiple extractions with your organic solvent to maximize recovery. |
| Residual Acid Contamination | Incomplete neutralization of acids can lead to product degradation during solvent removal or purification. Always wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, indicating all acid has been neutralized.[11][16] |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Section 4: Standard Experimental Protocol
This section provides a general, validated protocol for the nitration of an alkane, adapted from established literature procedures.[2][16]
Objective: To perform the electrophilic nitration of cyclohexane.
Materials:
-
This compound (NO₂⁺PF₆⁻)
-
Cyclohexane (anhydrous)
-
Nitroethane (anhydrous, nitrile-free)[16]
-
Diethyl ether
-
5% Sodium bicarbonate (NaHCO₃) aqueous solution
-
Water (deionized)
-
Magnesium sulfate (MgSO₄, anhydrous)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
Experimental Workflow Diagram
Caption: General workflow for nitration using NO₂⁺PF₆⁻.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried three-neck flask under a positive pressure of dry nitrogen, place this compound (3.8 g, 20 mmol).
-
Solvent Addition: Add 10 mL of anhydrous, nitrile-free nitroethane. Cool the resulting solution to 0°C using an ice bath while stirring.
-
Substrate Addition: Slowly introduce cyclohexane (0.84 g, 10 mmol) to the cooled solution with rapid stirring.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour. Afterwards, remove the ice bath and continue stirring at room temperature for an additional 3 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing approximately 50 mL of an ice-water slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash them sequentially with 5% aqueous sodium bicarbonate solution (2 x 25 mL) and then with water (1 x 25 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by distillation under reduced pressure to yield the crude nitrocyclohexane.[2][16]
Section 5: Analytical Methods for Reaction Monitoring
Effective reaction optimization requires accurate monitoring.
| Method | Application & Rationale |
| Thin Layer Chromatography (TLC) | An excellent, rapid technique for qualitatively monitoring the consumption of the starting material and the appearance of the product(s). Useful for determining reaction completion.[27] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for volatile compounds. It allows for the separation and identification of starting materials, products, and byproducts, providing both qualitative and quantitative information on the reaction mixture's composition.[16][28] |
| High-Performance Liquid Chromatography (HPLC) | A powerful tool for non-volatile or thermally sensitive compounds. HPLC can be used to quantify the formation of products and the disappearance of reactants, which is crucial for kinetic studies.[28][29] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR provides detailed structural information about the isolated products, confirming the success of the nitration and identifying the regiochemistry (e.g., ortho, meta, para isomers) in aromatic substitutions. |
References
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783–11785. [Link]
-
Topchiev, A. V. (1959). Nitration of Hydrocarbons and other Organic Compounds. ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Hexafluorophosphate. [Link]
-
Berk, E., et al. (2013). Quantification of nitrotyrosine in nitrated proteins. Analytical and Bioanalytical Chemistry, 405, 3261–3269. [Link]
-
Bering, L., & Antonchick, A. P. (2015). Reactive nitrogen species: Nitrosonium ions in organic synthesis. Tetrahedron, 71(8), 1163-1184. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf. [Link]
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PubMed. [Link]
-
Thomas, T. P., et al. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry, 85(21), 10529–10534. [Link]
-
Smith, K. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PMC. [Link]
-
Wikipedia. (n.d.). Nitronium ion. [Link]
-
Sciencemadness Wiki. (2022). Nitronium. [Link]
-
Ridd, J. H. (1965). Nitration and aromatic reactivity. Royal Society of Chemistry. [Link]
-
Sieger, G. E., & Muth, C. W. (1966). 3,5-DINITRO-o-TOLUNITRILE. Organic Syntheses, 46, 40. [Link]
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PNAS. [Link]
-
Olah, G. A., Laali, K. K., & Sandford, G. (1992). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: activation of the nitronium ion by protosolvation. PMC. [Link]
-
Patel, S. S. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(6), 1-21. [Link]
-
Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with this compound. PNAS. [Link]
-
Wikipedia. (n.d.). Nitration. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
University of Rochester. (n.d.). Workup Tricks. [Link]
-
Reddit. (2021). Having trouble with nitration reaction of cytosine. [Link]
-
Olah, G. A., Laali, K. K., & Sandford, G. (1992). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: activation of the nitronium ion by protosolvation. PubMed. [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Nitrosonium. [Link]
-
Olah, G. A., Laali, K. K., & Sandford, G. (1992). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation. ResearchGate. [Link]
- Google Patents. (n.d.).
-
GeeksforGeeks. (2025). Nitration. [Link]
Sources
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- 12. Nitronium ion - Wikipedia [en.wikipedia.org]
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- 17. Electrophilic nitration of alkanes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. This compound CAS#: 19200-21-6 [m.chemicalbook.com]
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Technical Support Center: Analysis and Removal of Impurities in Nitronium Hexafluorophosphate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for nitronium hexafluorophosphate (NO₂PF₆). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful nitrating agent. We understand that the purity of NO₂PF₆ is paramount to achieving reproducible and reliable results in your experiments. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you analyze and mitigate common impurities.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your work, linking them to potential purity issues with your this compound reagent.
Q1: My nitration reaction is sluggish, gives low yields, or fails completely. I suspect the reagent is the problem. What should I do?
A1: This is a classic symptom of degraded or impure this compound. The nitronium ion (NO₂⁺) is a highly reactive electrophile, and its effective concentration is key to a successful reaction.
-
Probable Cause 1: Hydrolysis. this compound is extremely sensitive to moisture.[1] Exposure to atmospheric humidity, residual water in solvents, or wet glassware will lead to hydrolysis. The hexafluorophosphate anion (PF₆⁻) degrades in the presence of water, especially under acidic conditions, into various fluoride and phosphate species (PO₂F₂⁻, HPO₃F⁻, HPO₄²⁻, and F⁻).[2][3] The nitronium cation reacts with water to form nitric acid. This degradation neutralizes the active reagent, reducing its potency.
-
Probable Cause 2: Presence of Nitrosonium Impurity. A common impurity is nitrosonium hexafluorophosphate (NOPF₆).[4] While also a reactive salt, the nitrosonium ion (NO⁺) is a much weaker electrophile than the nitronium ion and will not perform the same nitration chemistry. Its presence effectively dilutes your active reagent.
Recommended Actions:
-
Verify Handling Procedures: Ensure that the reagent was handled exclusively under an inert atmosphere (e.g., in an argon- or nitrogen-filled glovebox) using oven-dried glassware and anhydrous solvents.[5][6]
-
Analytical Verification: Before use, analyze a small sample of your NO₂PF₆ lot via ¹⁹F and ³¹P NMR spectroscopy to check for hydrolysis products. (See Protocol 1).
-
Consider Purification: If significant impurities are detected, purify the reagent using the protocols provided in this guide (Protocols 2 & 3).
Q2: I've run a ¹⁹F NMR on my NO₂PF₆ sample dissolved in an anhydrous deuterated solvent, and I see more than just the doublet for PF₆⁻. What are these other signals?
A2: The appearance of additional signals in the ¹⁹F NMR spectrum is a definitive indicator of impurities. The PF₆⁻ anion should present as a clean doublet (due to coupling with ³¹P).
-
Common Impurity Signals:
-
Hydrolysis Products: The hydrolysis of PF₆⁻ is a stepwise process, yielding several fluorinated species with distinct NMR signatures. You may see signals corresponding to difluorophosphate (PO₂F₂⁻) and monofluorophosphate (HPO₃F⁻).[3]
-
Free Fluoride (F⁻): A broad singlet may indicate the presence of fluoride ions, a terminal product of hydrolysis.
-
Nitryl Fluoride (NO₂F): If the material has undergone thermal decomposition, you might detect nitryl fluoride, a decomposition product.[7]
-
Data Summary: Typical NMR Shifts for PF₆⁻ and Related Impurities
| Species | Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| PF₆⁻ | ³¹P | ~ -144 | Septet | ~710 (J P-F) |
| ¹⁹F | ~ -71 | Doublet | ~710 (J P-F) | |
| PO₂F₂⁻ | ³¹P | ~ -14 | Triplet | ~950 (J P-F) |
| ¹⁹F | ~ -75 | Doublet | ~950 (J P-F) | |
| HF | ¹⁹F | Varies with conc. & solvent | Singlet (broad) | N/A |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.
Recommended Actions:
-
Quantify Impurities: Use integration of the NMR signals to estimate the percentage of impurities. If the total impurity level is >3-5%, purification is strongly recommended.
-
Review Storage Conditions: The presence of hydrolysis products suggests improper storage. The material must be kept in a tightly sealed container, preferably in a desiccator or glovebox, away from moisture.[8]
Q3: My batch of this compound has a yellowish tint, but it's supposed to be a white solid. Can I still use it?
A3: A discoloration is a visual red flag. While pure NO₂PF₆ is a white crystalline solid, a yellow or brownish color often indicates the presence of nitrogen oxide impurities.
-
Probable Cause: This is typically due to the decomposition of the nitronium cation, which can lead to the formation of species like nitrogen dioxide (NO₂) or dinitrogen tetroxide (N₂O₄), which are yellowish-brown gases that can be adsorbed onto the solid, causing discoloration. This can be initiated by trace impurities or slight thermal stress.
Recommended Actions:
-
Proceed with Caution: The material's reactivity may be compromised. It is not recommended for sensitive or stoichiometric-critical reactions without prior purification.
-
Purification by Sublimation: Sublimation (see Protocol 3) is particularly effective at removing colored, volatile impurities like adsorbed NOx gases, which will be drawn off under vacuum, leaving behind the pure, white NO₂PF₆.[1][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
A1: Impurities can be introduced during synthesis or post-synthesis through improper handling and storage.
-
Synthetic Byproducts: The synthesis of NO₂PF₆ often involves highly reactive starting materials like fuming nitric acid and phosphorus pentafluoride (PF₅).[7] Incomplete reaction can leave residual starting materials. Side reactions can also lead to the formation of related species like nitrosonium hexafluorophosphate (NOPF₆).
-
Hydrolysis: As detailed previously, this is the most common degradation pathway. The PF₆⁻ anion is unstable in protic media.[10]
-
Thermal Decomposition: While relatively stable at room temperature, NO₂PF₆ can decompose upon heating, potentially yielding nitryl fluoride (NO₂F) and phosphorus pentafluoride (PF₅).[7][11]
Q2: What is the definitive protocol for handling and storing NO₂PF₆?
A2: Strict adherence to anhydrous and inert techniques is non-negotiable.
-
Handling: All manipulations—weighing, transferring, adding to a reaction—must be performed inside a glovebox with a low-moisture (<1 ppm H₂O) argon or nitrogen atmosphere.[6] Use only oven- or flame-dried glassware and fresh, anhydrous grade solvents.
-
Storage: Store the reagent in its original, tightly sealed container inside a desiccator or within a glovebox. For long-term storage, refrigeration can slow decomposition, but the container must be brought to room temperature before opening to prevent condensation of atmospheric moisture.
Q3: Beyond NMR, what other analytical techniques are useful for purity assessment?
A3: While NMR is often the most informative, other methods can provide valuable data.
-
Ion Chromatography (IC): This is a highly sensitive method for detecting and quantifying the anionic products of PF₆⁻ hydrolysis, such as fluoride, monofluorophosphate, and difluorophosphate.[3]
-
Elemental Analysis: Provides the overall percentage of key elements (P, F). Significant deviation from the theoretical values for NO₂PF₆ (P: 16.22%, F: 59.69%) indicates the presence of impurities.[7][12]
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 2380 cm⁻¹ is characteristic of the N-O stretch in the nitronium (NO₂⁺) ion. The absence or weakness of this peak, coupled with the appearance of peaks for nitric acid or water, indicates degradation.
Q4: Is recrystallization or sublimation the better purification method?
A4: The choice depends on the nature of the primary impurities.
-
Recrystallization is excellent for removing non-volatile impurities that have different solubility profiles from NO₂PF₆. For example, it can separate NO₂PF₆ from other non-volatile salts.[13][14]
-
Sublimation is ideal for separating the volatile NO₂PF₆ from non-volatile impurities (e.g., metal salts, hydrolysis products like phosphates) and for removing adsorbed volatile impurities (e.g., NO₂).[1][9]
The two methods can be used sequentially for achieving the highest possible purity.
Visual Workflows and Diagrams
Caption: Troubleshooting decision tree for NO₂PF₆ purity issues.
Caption: General workflows for purification of NO₂PF₆.
Detailed Experimental Protocols
Safety First: this compound is a corrosive and moisture-sensitive solid.[6][8] All operations must be conducted in a chemical fume hood and a controlled inert atmosphere (glovebox). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.
Protocol 1: Purity Assessment by ¹⁹F and ³¹P NMR Spectroscopy
-
Preparation: Inside an argon- or nitrogen-filled glovebox, weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a dry syringe, add ~0.6 mL of an appropriate anhydrous deuterated solvent (e.g., acetonitrile-d₃, nitromethane-d₃). Ensure the solvent is from a freshly opened or properly stored sealed bottle.
-
Sealing: Cap the NMR tube securely. For extra protection against atmospheric moisture, wrap the cap and top of the tube with Parafilm®.
-
Acquisition: Remove the tube from the glovebox and acquire ¹⁹F and ³¹P{¹H} NMR spectra immediately.
-
Analysis:
-
In the ³¹P spectrum, identify the septet corresponding to PF₆⁻ at approximately -144 ppm.
-
In the ¹⁹F spectrum, identify the doublet corresponding to PF₆⁻ at approximately -71 ppm.
-
Integrate the signals for PF₆⁻ and any other observed peaks. Calculate the relative percentage of impurities to determine the sample's purity.
-
Protocol 2: Purification by Recrystallization
This procedure is adapted from standard techniques for purifying air-sensitive inorganic salts.[13][15]
-
Setup: All glassware must be rigorously dried in an oven (>120 °C) overnight and assembled hot under a stream of inert gas or transferred into a glovebox.
-
Solvent Selection: Anhydrous nitroethane or dichloromethane are suitable solvents.[16][17] The ideal solvent will dissolve NO₂PF₆ when hot but have low solubility when cold.
-
Dissolution: In the glovebox, place the impure NO₂PF₆ in a flask. Add a minimal amount of hot (or room temperature, depending on the solvent) anhydrous solvent while stirring until the solid is fully dissolved. Avoid using a large excess of solvent to maximize recovery.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a -20 °C freezer for several hours or overnight to maximize crystal formation.
-
Isolation: Set up a Schlenk filtration apparatus (a filter funnel with a sidearm for vacuum/inert gas) inside the glovebox. Transfer the cold slurry onto the filter frit.
-
Washing: Wash the collected crystals with a small amount of ice-cold, fresh anhydrous solvent to rinse away soluble impurities.
-
Drying: Dry the purified crystals on the filter frit under a stream of inert gas, followed by drying under high vacuum for several hours to remove all residual solvent.
-
Storage: Transfer the dry, white, purified NO₂PF₆ into a clean, dry, and tightly sealed container and store under inert atmosphere.
Protocol 3: Purification by Sublimation
This method is effective for removing non-volatile or colored impurities.[1][9]
-
Setup: Assemble a sublimation apparatus (a vessel with a cold finger) from oven-dried glassware.
-
Loading: In a glovebox, load the impure NO₂PF₆ into the bottom of the sublimation apparatus.
-
Assembly: Grease the joints with a suitable high-vacuum grease, assemble the apparatus, and attach it to a Schlenk line.
-
Evacuation: Evacuate the apparatus slowly and carefully to a high vacuum (<0.1 mmHg).
-
Sublimation: Begin circulating a coolant (e.g., cold water or a chiller fluid at 5-10 °C) through the cold finger. Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature required will depend on the vacuum, but typically starts around 60-80 °C. Pure NO₂PF₆ will sublime and deposit as white crystals on the cold finger.
-
Completion: Continue until a sufficient amount of material has collected on the cold finger and no more sublimation is observed.
-
Collection: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum. Backfill the apparatus with inert gas (argon or nitrogen).
-
Harvesting: Quickly transfer the apparatus into a glovebox. Carefully dismantle it and scrape the pure, white crystals from the cold finger into a pre-weighed, dry storage vial.
References
-
Alfa Aesar. (n.d.). Certificate of analysis: this compound. Thermo Fisher Scientific. Retrieved from [Link]
-
Alfa Aesar. (n.d.). Certificate of analysis: this compound. Thermo Fisher Scientific. Retrieved from [Link]
- Lee, G. H., et al. (1988). Reactions of nitrosonium hexafluorophosphate with some olefinic compounds in acetonitrile: one step synthesis of 4H-5,6-dihydro-1,2-oxazines. Tetrahedron Letters.
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Thermo Fisher Scientific. (n.d.). Certificate of analysis: this compound. Thermo Fisher Scientific. Retrieved from [Link]
- Schack, C. J., & Wilson, R. D. (1963). U.S. Patent No. 3,092,459. U.S. Patent and Trademark Office.
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ResearchGate. (n.d.). The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi). ResearchGate. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. Retrieved from [Link]
-
Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. Retrieved from [Link]
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Reddit. (2023). Purification of ammonium hexafluorophosphate. Reddit. Retrieved from [Link]
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Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3,5-DINITRO-o-TOLUNITRILE. Organic Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrosonium. Wikipedia. Retrieved from [Link]
- International Journal of Creative Research Thoughts. (2023). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). IJCRT.
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The Royal Society of Chemistry. (2009). Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells. The Royal Society of Chemistry. Retrieved from [Link]
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OSTI.GOV. (2012). Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution. OSTI.GOV. Retrieved from [Link]
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Chinese Journal of Chemical Physics. (2013). Kinetics of Thermal Decomposition of Lithium Hexafluorophosphate. Chinese Journal of Chemical Physics. Retrieved from [Link]
-
ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Calorimetric study of thermal decomposition of lithium hexafluorophosphate. ResearchGate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Common Issues in Nitration Experiments
Welcome to the Technical Support Center for Nitration Experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of nitroaromatic compounds. Nitration is a powerful and fundamental transformation in organic synthesis; however, its successful execution demands careful control over reaction parameters and a thorough understanding of the underlying mechanisms. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your nitration protocols.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering explanations for the root causes and providing step-by-step solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My nitration reaction has resulted in a disappointingly low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in nitration reactions are a frequent issue and can be attributed to several factors, from incomplete reactions to product loss during workup.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or a temperature that is too low for the specific substrate and nitrating agent.[1]
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] If the starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature. Be aware that increasing the temperature can also promote side reactions.
-
-
Improper Nitrating Agent or Conditions: The chosen nitrating agent or the acid concentrations may not be suitable for your substrate. Highly deactivated aromatic rings require stronger nitrating conditions (e.g., fuming nitric acid or oleum) to react efficiently.[4] Conversely, highly activated substrates may be prone to oxidation or decomposition under harsh conditions.[2][3]
-
Solution: For deactivated substrates, consider using a more potent nitrating system. For highly activated substrates, milder conditions such as nitric acid in acetic acid may be more appropriate to avoid degradation.[2]
-
-
Poor Phase Mixing: In heterogeneous reactions where the aromatic substrate is not soluble in the acid mixture, efficient mixing is critical.[1] Inadequate agitation leads to a small interfacial area between the phases, slowing down the reaction rate.[1]
-
Solution: Ensure vigorous and consistent stirring throughout the reaction to maximize the contact between the organic and acid layers.[1]
-
-
Product Loss During Work-up: Significant amounts of the product can be lost during the quenching, extraction, and purification steps.[2] Pouring the reaction mixture into ice is a standard quenching procedure, but incomplete precipitation or losses during filtration can reduce the final yield.[2]
-
Solution: Carefully control the pH during neutralization steps. Ensure the chosen organic solvent for extraction has good solubility for your product. When precipitating the product by quenching, ensure sufficient time and cooling for complete precipitation before filtration.
-
Issue 2: Poor Selectivity - Formation of Multiple Products
Question: My reaction is producing a mixture of isomers and/or polynitrated compounds. How can I improve the selectivity?
Answer:
Controlling regioselectivity and preventing polynitration are key to a successful nitration. The electronic nature of the substituents on the aromatic ring and the reaction conditions play a crucial role.
Controlling Regioselectivity (Isomer Distribution):
The directing effect of the substituents on the aromatic ring governs the position of nitration.
-
Activators and ortho-, para-directors: Substituents with lone pairs adjacent to the ring (e.g., -OH, -OR, -NH2) and alkyl groups are activating and direct the incoming nitro group to the ortho and para positions.[5]
-
Deactivators and meta-directors: Electron-withdrawing groups without a lone pair adjacent to the ring (e.g., -NO2, -CF3, -COOR) are deactivating and direct the incoming nitro group to the meta position.[5]
Solutions for Improving Regioselectivity:
-
Protecting Groups: For highly activating groups like amines (-NH2), direct nitration can lead to oxidation and a mixture of products.[6] Protecting the amine as an acetanilide reduces its activating strength and allows for controlled nitration, primarily at the para position.[7] The protecting group can be subsequently removed by hydrolysis.[6]
-
Catalyst Choice: The use of solid acid catalysts like zeolites can significantly influence isomer distribution. For some substrates, zeolites with specific pore sizes can favor the formation of the para isomer over what is typically observed with mixed acids.[8]
Preventing Polynitration:
The introduction of the first nitro group deactivates the aromatic ring, making subsequent nitrations more difficult.[4][9] However, under forcing conditions or with highly activated substrates, polynitration can become a significant side reaction.[1][3]
Solutions for Preventing Polynitration:
-
Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to the substrate. Using a large excess of the nitrating agent can drive the reaction towards polynitration.[1]
-
Temperature Control: Nitration is highly exothermic.[10][11] Maintaining a low reaction temperature is crucial, especially for activated substrates, as higher temperatures favor multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the substrate solution while maintaining the desired low temperature.[1] This prevents a rapid increase in temperature and localized high concentrations of the nitrating agent.
Table 1: General Guidelines for Controlling Selectivity in Nitration
| Issue | Potential Cause | Recommended Action |
| Undesired Isomer Formation | Strong activating/deactivating effects of substituents. | Utilize protecting groups for highly activating substituents.[6][7] Explore the use of shape-selective solid catalysts like zeolites.[8] |
| Polynitration | Excess nitrating agent, high reaction temperature, highly activated substrate. | Use a stoichiometric amount of the nitrating agent.[1] Maintain strict temperature control, often at or below room temperature.[1] Add the nitrating agent slowly.[1] |
Issue 3: Runaway Reaction and Safety Hazards
Question: My reaction temperature is increasing uncontrollably. What should I do, and how can I prevent this in the future?
Answer:
An uncontrolled, rapid increase in temperature indicates a runaway reaction, which is a serious safety hazard in nitration experiments due to their highly exothermic nature.[12]
Immediate Actions for a Runaway Reaction:
-
Alert your supervisor and nearby colleagues immediately.
-
If possible and safe to do so, remove the external heating source (if any) and enhance the cooling by adding more ice or a colder medium to the cooling bath.
-
As a last resort and following established laboratory emergency procedures, the reaction can be quenched by cautiously pouring the reaction mixture into a large volume of crushed ice or cold water with vigorous stirring.[1] Caution: This quenching process itself is highly exothermic due to the dilution of sulfuric acid and should be performed with extreme care and appropriate safety measures in place.[1]
Preventative Measures:
-
Adequate Cooling: Ensure your cooling bath has sufficient capacity to dissipate the heat generated. For highly exothermic reactions, an ice-salt or dry ice-acetone bath may be necessary.[1]
-
Slow Reagent Addition: The nitrating agent should be added slowly and dropwise, with continuous monitoring of the internal reaction temperature.[1]
-
Efficient Agitation: Vigorous and consistent stirring is essential to prevent the formation of localized "hot spots" where reactant concentrations are high.[1]
-
Correct Reagent Ratio and Concentration: Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can dangerously increase the reaction rate and exothermicity.[1]
-
Proper Scale-Up: Be cautious when scaling up a reaction. The surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Frequently Asked Questions (FAQs)
Q1: How do I properly prepare and handle the mixed acid nitrating agent?
A1: The mixed acid (a mixture of concentrated nitric acid and concentrated sulfuric acid) should be prepared by slowly adding the sulfuric acid to the nitric acid while cooling the mixture in an ice bath.[1] Always add the denser acid (sulfuric) to the less dense one. This process is highly exothermic. The mixture should be kept cool until it is used. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[12][13]
Q2: What is the best way to quench a nitration reaction and work up the product?
A2: The standard procedure is to carefully and slowly pour the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[1] This dilutes the acids and helps to dissipate the heat of dilution. The crude product, if solid, may precipitate and can be collected by filtration. If the product is liquid or soluble in an organic solvent, it can be isolated by extraction. The organic layer should then be washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
Q3: My product is a dark, oily substance instead of the expected solid. What could be the reason?
A3: A dark discoloration or the formation of tar often indicates oxidation of the starting material or product, or the occurrence of other side reactions.[2][3] This can be caused by excessively high reaction temperatures or using a nitrating agent that is too harsh for the substrate.[2] For some highly activating substrates like phenols, direct nitration can lead to a complex mixture of nitrated and oxidized products, appearing as a tar.[3]
Q4: How can I effectively monitor the progress of my nitration reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2][3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s).[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the ratio of starting material to product and to identify the formation of any byproducts.[3][14]
Q5: What are the best practices for the safe disposal of nitration waste?
A5: Nitration waste, particularly the spent acid, is hazardous and must be handled with care.[15][16] It is highly corrosive and may contain unreacted nitrating agents and dissolved, potentially unstable nitro compounds.[16] Never mix nitric acid waste with organic solvents, as this can lead to violent reactions and explosions.[17] The acidic waste should be neutralized cautiously by slowly adding it to a stirred solution of a base like sodium carbonate or calcium hydroxide in a large container, often with cooling. Follow all institutional and local regulations for hazardous waste disposal.[15]
Visualizations
Electrophilic Aromatic Nitration Mechanism
This diagram illustrates the generally accepted mechanism for the nitration of an aromatic compound using mixed acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
Caption: Mechanism of Electrophilic Aromatic Nitration.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in nitration experiments.
Caption: A logical workflow for troubleshooting low yields.
References
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [https://www.easth Harbour.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-Greater-than-50-percent-HNO3-1.pdf]([Link] Harbour.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-Greater-than-50-percent-HNO3-1.pdf)
-
Scribd. (n.d.). Nitration Experiment Rubric & Report Guide. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
Syntech International. (2023). Stability and safe handling of nitration waste acids. Retrieved from [Link]
- Books. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
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-
YouTube. (2025). What Are The Lab Safety Precautions For Nitric Acid? - Chemistry For Everyone. Retrieved from [Link]
-
University of Lynchburg. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
National Institute of Technology, Rourkela. (n.d.). 1 NITRATION. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Chegg.com. (2016). Solved Explain why polynitration is not favored in this. Retrieved from [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Retrieved from [Link]
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PNAS. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
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Homework.Study.com. (n.d.). Explain why polynitration is not favored in this experimental procedure (microscale nitration of.... Retrieved from [Link]
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IITBombay. (n.d.). Polynitration of Aromatics. Retrieved from [Link]
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PMC - NIH. (n.d.). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Retrieved from [Link]
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-
ResearchGate. (2024). (PDF) Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Aromatic Nitration: Nitronium Hexafluorophosphate vs. Traditional Reagents
The introduction of a nitro group onto an aromatic ring is a foundational transformation in organic synthesis, critical to the development of pharmaceuticals, agrochemicals, and high-energy materials. For decades, the go-to method has been the use of "mixed acid"—a potent combination of nitric and sulfuric acids. While effective, this classical approach carries significant operational burdens related to safety, substrate sensitivity, and environmental waste.
In the pursuit of cleaner, more controlled, and versatile nitration methodologies, modern reagents have emerged. Among the most powerful of these are the stable nitronium salts, particularly Nitronium Hexafluorophosphate (NO₂PF₆). This guide provides an in-depth comparison of NO₂PF₆ with traditional nitrating agents, offering field-proven insights, supporting data, and detailed protocols to aid researchers in making informed decisions for their synthetic challenges.
The Challenge with the Gold Standard: Mixed Acid Nitration
The traditional mixture of concentrated nitric acid and sulfuric acid is a workhorse of industrial chemistry for good reason: it is inexpensive and highly effective for many robust substrates.[1] The potent dehydrating nature of sulfuric acid facilitates the formation of the true electrophile, the nitronium ion (NO₂⁺), from nitric acid.[2]
However, the very properties that make mixed acid effective are also the source of its significant drawbacks:
-
Harsh Conditions: The reaction medium is exceptionally corrosive and strongly acidic, which is incompatible with sensitive functional groups that may undergo hydrolysis or oxidation.[3]
-
Safety Hazards: The generation of the nitronium ion is highly exothermic, requiring careful temperature control to prevent runaway reactions and over-nitration.[4]
-
Aqueous Workup & Waste: The reaction must be quenched in a large volume of water, followed by neutralization and extraction. This generates substantial acidic aqueous waste, which requires costly treatment and disposal.
-
Poor Regioselectivity: For certain substrates, the aggressive nature of the reaction can lead to mixtures of isomers and undesired side products, complicating purification.[3]
The Modern Alternative: this compound (NO₂PF₆)
Pioneered by the work of George A. Olah, stable nitronium salts like this compound represent a paradigm shift in electrophilic nitration.[5][6] These are pre-formed, crystalline sources of the nitronium ion, offering a fundamentally different approach to the reaction.[2]
NO₂PF₆ is a white, crystalline solid that is stable when kept dry but reacts with moisture.[4] Its primary advantage lies in decoupling the generation of the electrophile from the nitration reaction itself. This allows for nitrations to be performed under anhydrous, non-acidic, and often milder conditions, dramatically expanding the scope and control of the transformation.
Head-to-Head Comparison: Performance & Practicality
The choice of nitrating agent profoundly impacts reaction setup, conditions, and outcomes. The following tables provide a direct comparison based on experimental data for the nitration of toluene, a standard model substrate.
Table 1: Comparison of Operational Parameters for the Nitration of Toluene
| Parameter | Mixed Acid (HNO₃/H₂SO₄) | This compound (NO₂PF₆) |
| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | This compound |
| Solvent | Typically neat or excess Sulfuric Acid | Aprotic organic solvents (e.g., CH₂Cl₂, CH₃NO₂) |
| Temperature | 0–50°C (Strict control required)[7] | -10°C to Room Temperature |
| Reaction Time | 1–2 hours | Typically < 1 hour |
| Workup | Aqueous quench, neutralization, extraction | Filtration, solvent evaporation (non-aqueous) |
| Waste Stream | Large volume of acidic aqueous waste | Minimal; primarily solvent for recycling |
Table 2: Performance Data for the Nitration of Toluene
| Parameter | Mixed Acid (HNO₃/H₂SO₄) | This compound (NO₂PF₆) |
| Typical Yield | ~85-95% | ~90-99% |
| Ortho Isomer (%) | ~57-60%[7] | ~65-70%[5] |
| Meta Isomer (%) | ~4-5%[7] | ~2-3%[5] |
| Para Isomer (%) | ~35-38%[7] | ~30-33%[5] |
Causality Behind the Data: Why the Differences Matter
-
Reactivity & Control: With mixed acid, the rate is dependent on the in situ generation of NO₂⁺, a process sensitive to temperature and water content.[8] NO₂PF₆ provides a defined concentration of the electrophile from the start, leading to cleaner reactions and more predictable kinetics. The anhydrous conditions prevent the side reactions often seen with substrates sensitive to acid-catalyzed hydrolysis.
-
Regioselectivity: While both methods favor ortho/para substitution on toluene, nitronium salts often show a slight increase in the ortho-to-para ratio. This is attributed to the reaction mechanism. With highly reactive, pre-formed nitronium ions, the initial interaction with the aromatic π-system (which determines substrate selectivity) is followed by a separate, regioselectivity-determining step.[5] This can lead to subtle but meaningful differences in isomer distribution compared to the bulkier, solvated electrophile complex in mixed acid.
-
Substrate Scope: The most significant advantage of NO₂PF₆ is its compatibility with a wider range of functional groups. The ability to run the reaction in neutral, aprotic solvents at low temperatures opens the door to nitrating complex molecules and acid-sensitive heterocycles that would be destroyed by mixed acid.[9]
-
Operational Simplicity & Safety: The non-aqueous workup for nitronium salt reactions is often simpler, involving filtration of byproducts and solvent removal. While NO₂PF₆ is highly moisture-sensitive and corrosive, it avoids the large exotherm associated with mixing concentrated acids, which is a major safety concern in the mixed acid protocol.[4]
Mechanistic Insights
The fundamental electrophile in both systems is the nitronium ion (NO₂⁺). The key difference lies in its generation.
Visualization 1: Generation of the Nitronium Ion Electrophile
Caption: Generation of the NO₂⁺ electrophile from mixed acid vs. a pre-formed nitronium salt.
Once generated, the nitronium ion engages the aromatic ring in a classic electrophilic aromatic substitution (SEAr) mechanism.
Visualization 2: General Mechanism of Electrophilic Aromatic Nitration
Caption: The two-step mechanism of electrophilic aromatic nitration (SEAr).
Experimental Protocols
To provide a self-validating system for comparison, the following are detailed protocols for the nitration of toluene.
Protocol 1: Nitration of Toluene with Mixed Acid
Rationale: This protocol uses classical conditions, with sulfuric acid acting as both catalyst and solvent. Temperature control is critical to prevent dinitration and ensure safety. The aqueous workup is designed to remove all acidic components.[4]
Materials:
-
Toluene (1.0 mL, 9.4 mmol)
-
Concentrated Nitric Acid (1.0 mL)
-
Concentrated Sulfuric Acid (1.0 mL)
-
Ice-water bath
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Prepare Nitrating Mixture: In a 5 mL conical vial equipped with a magnetic spin vane, place it in an ice-water bath on a magnetic stirrer. Add 1.0 mL of concentrated nitric acid. While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid. Allow the mixture to cool.
-
Substrate Addition: While maintaining cooling and stirring, add 1.0 mL of toluene dropwise over 5 minutes. The reaction is exothermic; ensure the temperature does not rise excessively.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature while stirring and continue to stir for an additional 5-10 minutes.
-
Quench & Extraction: Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water. Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.
-
Wash: Gently shake the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (vent carefully due to gas evolution) and then 5 mL of water.
-
Drying & Isolation: Discard the aqueous layer and transfer the organic layer to a clean flask. Dry over anhydrous sodium sulfate. Decant or filter the solution and evaporate the solvent under reduced pressure to yield the nitrotoluene product as a mixture of isomers.
Protocol 2: Nitration of Toluene with this compound
Rationale: This protocol leverages the benefits of a pre-formed electrophile in an aprotic solvent. The reaction is performed under an inert atmosphere to prevent hydrolysis of the salt. The workup is significantly simplified as it is non-aqueous. This procedure is adapted from the conditions reported by Olah et al. for competitive nitration studies.[5]
Materials:
-
This compound (NO₂PF₆) (1.90 g, 10 mmol)
-
Toluene (0.92 g, 1.0 mL, 10 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (20 mL)
-
Dry nitrogen or argon source
-
Schlenk flask or similar flame-dried glassware
Procedure:
-
Setup: Under a dry nitrogen atmosphere, add 1.90 g of this compound to a flame-dried 50 mL flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane to create a suspension. Cool the flask to 0°C using an ice bath.
-
Substrate Addition: While stirring vigorously, add a solution of 1.0 mL of toluene in 5 mL of anhydrous dichloromethane dropwise over 10 minutes.
-
Reaction: Maintain the reaction at 0°C and monitor by TLC or GC. The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution. Extract with dichloromethane (2 x 20 mL).
-
Drying & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the nitrotoluene product.
Visualization 3: Comparative Experimental Workflow
Caption: Workflow comparison for nitration of toluene using the two methods.
Safety and Handling: A Trustworthy System
Scientific integrity demands a rigorous approach to safety. Both methodologies involve hazardous materials requiring strict adherence to safety protocols.
-
Mixed Acid (HNO₃/H₂SO₄):
-
Hazards: Extremely corrosive. Mixing is highly exothermic and can cause boiling and splashing if not done slowly and with adequate cooling. Generates toxic nitrogen oxide gases, especially if the temperature is too high.
-
Handling: Always wear a lab coat, chemical splash goggles, and heavy-duty acid-resistant gloves (e.g., butyl rubber). Work in a certified chemical fume hood. Crucially, always add acid to water (or in this case, the stronger sulfuric acid to the nitric acid), never the reverse. Have a sodium bicarbonate or other suitable neutralizing agent readily available for spills.
-
-
This compound (NO₂PF₆):
-
Hazards: Causes severe skin burns and eye damage.[4] It is highly moisture-sensitive; contact with water will hydrolyze it to form corrosive hydrofluoric acid (HF) and nitric acid.[4] Inhalation of dust is harmful.
-
Handling: Handle exclusively in a chemical fume hood or glovebox.[4] Wear a lab coat, chemical splash goggles, and appropriate gloves. Always handle under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture.[4] Use plastic or Teflon labware where possible, as the potential generation of HF can etch glass.
-
Conclusion and Recommendations
For researchers and drug development professionals, the choice of nitrating agent is a critical decision that balances cost, efficiency, safety, and substrate compatibility.
-
Mixed acid remains a viable option for simple, robust aromatic compounds where cost is a primary driver and the infrastructure for handling large-scale corrosive processes and waste is in place.
-
This compound emerges as the superior choice for modern research and development, particularly in the context of complex molecule synthesis. Its key advantages are:
-
Wider Substrate Scope: Unlocks the nitration of acid-sensitive molecules.
-
Milder Conditions: Offers greater control and often higher selectivity.
-
Simplified Workup: Reduces the generation of hazardous aqueous waste.
-
Enhanced Safety Profile: Avoids the large exotherm of mixing concentrated acids.
-
While the initial reagent cost of NO₂PF₆ is higher, the value delivered through higher yields, cleaner reactions, faster development times, and a broader synthetic reach often provides a compelling return on investment for high-value applications in the pharmaceutical and fine chemical industries.
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Organic Chemistry Portal. (n.d.). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. OC-Praktikum. Available at: [Link]
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Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Proceedings of the National Academy of Sciences, 75(3), 1045–1049. Available at: [Link]
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Clark, J. (2023). The Nitration of Benzene. Chemguide. Available at: [Link]
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Esteves, P. M., Carneiro, J. W. D. M., Cardoso, S. P., Barbosa, A. H., Laali, K. K., Rasul, G., Prakash, G. S., & Olah, G. A. (2003). Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data. Journal of the American Chemical Society, 125(16), 4836–4849. Available at: [Link]
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MasterOrganicChemistry.com. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
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Olah, G. A., & Kuhn, S. J. (1961). Aromatic Substitution. VII. Friedel-Crafts Type Nitration of Aromatics. Journal of the American Chemical Society, 83(22), 4564–4571. Available at: [Link]
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Török, B., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Available at: [Link]
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Olah, G. A., Narang, S. C., Olah, J. A., & Lammertsma, K. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences, 79(14), 4487–4494. Available at: [Link]
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Olah, G. A., Reddy, V. P., & Prakash, G. S. (1992). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: activation of the nitronium ion by protosolvation. Proceedings of the National Academy of Sciences, 89(15), 6670-6672. Available at: [Link]
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Shi, H. (2023). A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory. European Journal of Chemistry, 14(1), 39-52. Available at: [Link]
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A Comparative Guide to Nitronium Tetrafluoroborate and Nitronium Hexafluorophosphate for Electrophilic Nitration
For researchers, scientists, and professionals in drug development, the selection of an appropriate nitrating agent is a critical decision that can significantly impact reaction efficiency, yield, and safety. Among the array of available reagents, nitronium salts, particularly nitronium tetrafluoroborate (NO₂BF₄) and nitronium hexafluorophosphate (NO₂PF₆), stand out as powerful electrophiles for the introduction of a nitro group onto a variety of substrates. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental insights, to aid in the judicious selection for your specific synthetic needs.
Introduction: The Role of Nitronium Salts in Modern Synthesis
Electrophilic nitration is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and energetic materials. Traditionally, this transformation is achieved using a mixture of concentrated nitric and sulfuric acids. While effective, this classic method suffers from drawbacks, including harsh reaction conditions, the generation of significant acidic waste, and potential side reactions.
Nitronium salts, such as NO₂BF₄ and NO₂PF₆, offer a compelling alternative. These are stable, crystalline solids that serve as direct sources of the highly reactive nitronium ion (NO₂⁺), the key electrophile in nitration reactions.[1] Their use in aprotic organic solvents allows for milder reaction conditions, often leading to improved selectivity and easier workup procedures. The pioneering work of Nobel laureate George A. Olah significantly advanced the understanding and application of these powerful reagents in electrophilic reactions.[2]
Physicochemical Properties: A Tale of Two Counterions
The primary difference between nitronium tetrafluoroborate and this compound lies in their counterions: tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻). This seemingly subtle distinction has profound implications for their physical and chemical properties, which in turn dictate their handling, solubility, and stability.
| Property | Nitronium Tetrafluoroborate (NO₂BF₄) | This compound (NO₂PF₆) | Key Considerations for Researchers |
| Molecular Weight | 132.81 g/mol [3] | 190.97 g/mol | Stoichiometric calculations must account for the difference in molecular weight. |
| Appearance | Colorless to white crystalline solid[1][4] | White crystalline solid[5] | Both are crystalline solids, facilitating handling and weighing under anhydrous conditions. |
| Solubility | Sparsely soluble in many organic solvents; soluble in polar solvents like sulfolane and acetonitrile.[1][4] | Generally more soluble in organic solvents such as dichloromethane and nitroethane.[5][6][7] | The superior solubility of NO₂PF₆ is a significant practical advantage, allowing for homogeneous reaction mixtures in a wider range of common organic solvents.[6] |
| Stability & Hygroscopicity | Highly hygroscopic; reacts with water to form HF and HNO₃.[1][4] Thermally stable up to ~170-180°C.[4][6] The BF₄⁻ anion is susceptible to hydrolysis.[8] | Highly hygroscopic. The PF₆⁻ anion is generally more stable toward hydrolysis than BF₄⁻.[9] | Both reagents require stringent handling under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). The greater hydrolytic stability of the PF₆⁻ anion suggests that NO₂PF₆ may have a longer shelf-life and be more robust in the presence of trace moisture.[8][10] |
| Safety | Corrosive and toxic.[4][6] | Corrosive and toxic. | Both are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. |
Comparative Reactivity and Performance
Both NO₂BF₄ and NO₂PF₆ are potent nitrating agents capable of reacting with a wide range of substrates, from electron-rich aromatics to alkanes. The choice between them often hinges on solubility and the specific requirements of the reaction.
While direct, side-by-side quantitative comparisons in the literature are scarce, the superior solubility of NO₂PF₆ often translates to more efficient reactions, particularly for less soluble substrates or when a homogeneous reaction is critical. For instance, in the nitration of alkanes, Olah and his colleagues reported the use of this compound in solvents like methylene chloride, highlighting its utility where the tetrafluoroborate salt might be limited by its poor solubility.[11]
The counterion is not merely a spectator. It can influence the reactivity of the nitronium ion through ion pairing. The nature and strength of this interaction can affect the electrophilicity of the NO₂⁺ ion and the overall kinetics of the nitration reaction. Computational studies have suggested that the BF₄⁻ anion can engage in stronger hydrogen bonding compared to PF₆⁻, which could influence its behavior in the presence of protic species.
Mechanistic Overview: The Role of the Counterion
The generally accepted mechanism for electrophilic aromatic nitration with nitronium salts involves the attack of the aromatic π-system on the nitronium ion to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. Subsequent deprotonation by a weak base regenerates the aromatic system, yielding the nitroaromatic product.
Caption: General mechanism of nitration using nitronium salts.
The counterion (X⁻) can influence the stability and reactivity of the sigma complex. A less coordinating anion, like PF₆⁻, may lead to a more "free" and potentially more reactive carbocation intermediate. Conversely, a more strongly interacting anion could modulate the reactivity.
Experimental Protocol: A Representative Aromatic Nitration
This protocol provides a general procedure for the nitration of an activated aromatic compound, such as toluene, using a nitronium salt. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Nitronium salts are highly reactive and moisture-sensitive.
Caption: Experimental workflow for a typical aromatic nitration.
Materials:
-
Aromatic substrate (e.g., toluene, 1.0 eq)
-
Nitronium tetrafluoroborate or this compound (1.0-1.2 eq)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Standard glassware for inert atmosphere reactions (e.g., flame-dried flask, septum, nitrogen/argon inlet)
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, add the aromatic substrate. Dissolve it in the appropriate volume of anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Nitrating Agent: Carefully and portion-wise, add the nitronium salt to the cooled, stirring solution over a period of 15-30 minutes. Monitor the temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time will vary depending on the substrate's reactivity.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water to quench the reaction and hydrolyze any remaining nitronium salt.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (caution: gas evolution) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.
Conclusion and Recommendations
Both nitronium tetrafluoroborate and this compound are highly effective and versatile reagents for electrophilic nitration, offering a milder and often more selective alternative to traditional mixed-acid conditions.
This compound (NO₂PF₆) is generally recommended for applications where solubility in common organic solvents is a primary concern. Its superior solubility profile facilitates homogeneous reaction conditions, which can lead to more consistent and reproducible results, especially with challenging substrates. Furthermore, the greater hydrolytic stability of the hexafluorophosphate anion offers a practical advantage in terms of handling and storage.
Nitronium tetrafluoroborate (NO₂BF₄) remains a viable and potent nitrating agent, particularly when its solubility in the chosen solvent system (e.g., sulfolane, acetonitrile) is adequate. It is also a more cost-effective option in some cases.
Ultimately, the choice between these two excellent reagents will depend on a careful consideration of the specific substrate, the desired reaction conditions, and the practical aspects of handling and solubility. It is always advisable to perform small-scale test reactions to determine the optimal reagent and conditions for a new application.
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A Comparative Guide to Aromatic Nitration: Nitronium Hexafluorophosphate vs. Mixed Acid
For the Modern Chemist: A Deep Dive into Electrophilic Aromatic Nitration
The introduction of a nitro group onto an aromatic ring is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and high-energy materials. For decades, the go-to method has been the use of a mixture of concentrated nitric and sulfuric acids, a powerful but often harsh nitrating system. However, the emergence of stable nitronium salts, such as nitronium hexafluorophosphate (NO₂PF₆), offers a compelling alternative. This guide provides a detailed comparison of these two methodologies, offering insights into their mechanisms, practical applications, and performance based on experimental data to assist researchers in selecting the optimal conditions for their synthetic challenges.
At the Heart of the Reaction: The Nitronium Ion
Electrophilic aromatic nitration, at its core, involves the attack of an electron-rich aromatic ring on the potent electrophile, the nitronium ion (NO₂⁺). The fundamental difference between the two methods lies in how this crucial species is generated and utilized.
Mixed Acid (HNO₃/H₂SO₄): In Situ Generation in a Protic Environment
In the traditional mixed acid system, sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to generate the nitronium ion in situ.[1] The overall process is a series of equilibria occurring in a highly acidic and aqueous environment.
-
Mechanism: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[2]
This method is cost-effective and has been a workhorse in industrial-scale nitrations for over a century.[3] However, the presence of water as a byproduct can lead to dilution of the acid medium, potentially decreasing the reaction rate and requiring a large excess of the acid mixture.[3] Furthermore, the strongly acidic and oxidizing conditions can be detrimental to sensitive substrates, leading to side reactions and lower yields.
This compound (NO₂PF₆): A Pre-formed, Anhydrous Reagent
Pioneered by George A. Olah, nitronium salts like this compound are stable, crystalline solids where the nitronium ion is pre-formed and paired with a non-nucleophilic counter-ion (PF₆⁻).[4] This allows for nitration to be carried out under anhydrous conditions, a significant advantage for substrates that are sensitive to acid-catalyzed hydrolysis or oxidation.[3]
-
Mechanism: The reaction is a direct attack of the aromatic substrate on the readily available nitronium ion.
The absence of a strong acid medium and water offers a milder reaction environment, often leading to cleaner reactions and higher selectivity.
Performance Head-to-Head: A Data-Driven Comparison
The choice between mixed acid and this compound often comes down to the specific substrate and the desired outcome. The following sections provide a comparative analysis of their performance in terms of reactivity, regioselectivity, and substrate scope, supported by experimental data.
Reactivity and Substrate Scope
Mixed Acid: This system is highly effective for a wide range of aromatic compounds, from simple benzene to moderately deactivated systems.[5] However, its efficacy diminishes with strongly deactivated substrates, often requiring harsh conditions (high temperatures and fuming acids) which can lead to decomposition and the formation of byproducts.[5] For highly activated systems like phenols, the reaction can be too vigorous and difficult to control, leading to over-nitration and oxidation.[6]
This compound: This reagent exhibits exceptional reactivity, even towards deactivated substrates.[3] The anhydrous conditions and the high concentration of the active electrophile allow for the nitration of compounds that are unreactive or decompose under mixed acid conditions. For instance, nitronium salts have been successfully used to nitrate deactivated halo- and polyfluoronitrobenzenes. Furthermore, the mild conditions are particularly beneficial for substrates bearing acid-sensitive functional groups.
Table 1: Comparative Yields for the Nitration of Various Aromatic Substrates
| Substrate | Nitrating Agent | Reaction Conditions | Yield (%) | Reference(s) |
| Toluene | HNO₃/H₂SO₄ | 0-10°C, 30 min | ~95% | [6] |
| Toluene | NO₂BF₄ in Tetramethylene Sulfone | 25°C | High | [7] |
| Nitrobenzene | HNO₃/H₂SO₄ | 90-100°C, 15 min | ~90% (m-dinitrobenzene) | [8] |
| Polyfluoronitrobenzenes | NO₂BF₄ in Triflic Acid | Room Temperature | High | [5] |
Regioselectivity: A Tale of Two Mechanisms
The position at which the nitro group is introduced on a substituted benzene ring is a critical aspect of nitration. Both methods generally follow the established rules of electrophilic aromatic substitution, with activating groups directing ortho and para, and deactivating groups directing meta. However, subtle differences in regioselectivity can be observed.
Mixed Acid: The regioselectivity with mixed acid is well-documented. For example, the nitration of toluene typically yields a mixture of isomers with the ortho and para products predominating. A common distribution is approximately 58% ortho, 4% meta, and 38% para.[7]
This compound: Studies by Olah and others have shown that nitration with nitronium salts can sometimes lead to different isomer distributions compared to mixed acid. For toluene, nitration with nitronium tetrafluoroborate (a closely related salt) in certain solvents has been reported to favor the ortho isomer to a greater extent.[7] This has been attributed to the different nature of the transition state in the less complex reaction medium. However, for deactivated substrates, the meta-directing effect is generally preserved.
Table 2: Isomer Distribution in the Mononitration of Toluene
| Nitrating System | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| HNO₃/H₂SO₄ | 58 | 4 | 38 | [7] |
| NO₂BF₄ in Tetramethylene Sulfone | 66 | 3 | 31 | [7] |
Practical Considerations: Safety, Handling, and Workflow
Beyond the chemical performance, practical aspects of handling and experimental setup are crucial for researchers.
Mixed Acid:
-
Safety: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Reactions are often highly exothermic and require careful temperature control to prevent runaway reactions and over-nitration.[9]
-
Handling: The acids are dense liquids that are relatively easy to handle in a fume hood with appropriate personal protective equipment (PPE).
-
Workflow: Reactions typically involve the slow addition of the substrate to the pre-cooled acid mixture. The workup involves quenching the reaction mixture on ice, followed by extraction and neutralization of the acidic waste, which can be a significant environmental concern on a large scale.[9][10]
This compound:
-
Safety: this compound is a corrosive solid that is highly sensitive to moisture.[4] It should be handled in a dry atmosphere (e.g., in a glovebox or under an inert gas). Upon contact with water, it hydrolyzes to form hydrofluoric acid (HF) and nitric acid, both of which are highly corrosive and toxic.
-
Handling: As a solid, it is weighable, allowing for precise stoichiometry. However, its moisture sensitivity requires careful handling.
-
Workflow: Reactions are typically carried out in an inert, anhydrous solvent. The workup is often simpler than with mixed acid, as it may only involve filtration and removal of the solvent, avoiding the need for extensive aqueous washing and neutralization.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the nitration of aromatic compounds using both methods.
Protocol 1: Nitration of Nitrobenzene with Mixed Acid
This protocol details the synthesis of m-dinitrobenzene.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring.
-
Reaction: To the cooled nitrating mixture, add 10 g of nitrobenzene dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 50°C.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture on a water bath at 90-100°C for 15 minutes with occasional swirling.
-
Quenching and Isolation: Carefully pour the hot reaction mixture into 200 mL of ice-cold water with stirring. The solid m-dinitrobenzene will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to obtain pure m-dinitrobenzene.[8]
Protocol 2: Nitration of an Aromatic Compound with this compound (General Procedure)
This protocol provides a general guideline for nitration under anhydrous conditions.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, place the aromatic substrate (1 equivalent) dissolved in a dry, inert solvent (e.g., dichloromethane, acetonitrile, or sulfolane).
-
Addition of Nitrating Agent: Under a positive pressure of nitrogen, add a solution or suspension of this compound (1-1.2 equivalents) in the same dry solvent to the stirred solution of the aromatic substrate at a controlled temperature (often starting at 0°C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture can be worked up in several ways depending on the product's properties. A common method is to pour the mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The product is then extracted with an organic solvent.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Mechanisms and Workflows
To further clarify the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Reaction Mechanisms
Caption: Comparison of the key steps in mixed acid versus nitronium salt nitration.
Experimental Workflows
Caption: Simplified experimental workflows for the two nitration methodologies.
Conclusion: Choosing the Right Tool for the Job
Both mixed acid and this compound are effective reagents for aromatic nitration, each with its own set of advantages and disadvantages.
-
Mixed acid (HNO₃/H₂SO₄) remains a cost-effective and powerful choice for the nitration of a wide range of robust aromatic compounds, particularly on a large scale. Its primary drawbacks are the harsh, aqueous conditions, the potential for side reactions, and the generation of acidic waste.
-
This compound (NO₂PF₆) offers a milder, anhydrous alternative that excels in the nitration of sensitive and deactivated substrates. The pre-formed nature of the electrophile and the cleaner reaction profiles often lead to higher yields and selectivities. However, the higher cost and moisture sensitivity of the reagent are important considerations.
For researchers in drug development and complex molecule synthesis, the precision and mildness of this compound can be invaluable, justifying its use despite the higher cost. For large-scale industrial production of simple nitroaromatics, the economic advantages of the mixed acid process are likely to prevail. Ultimately, a thorough understanding of the substrate's properties and the desired reaction outcome will guide the judicious selection of the appropriate nitrating agent.
References
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NileRed. (2015, September 2). How to make Nitrobenzene [Video]. YouTube. [Link]
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Olah, G. A., Kuhn, S. J., Flood, S. H., & Evans, J. C. (1961). Aromatic Substitution. XIII. Comparison of Nitric Acid and Mixed Acid Nitration of Alkylbenzenes and Benzene with Nitronium Salt Nitrations. Journal of the American Chemical Society, 83(22), 4571–4580. [Link]
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Wagen, C. (2022, September 10). Singleton Saturday: Nitration of Toluene. Corin Wagen. [Link]
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MasterOrganicChemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Olah, G. A., Laali, K. K., & Sandford, G. (1992). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation. Proceedings of the National Academy of Sciences, 89(15), 6670–6672. [Link]
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Olah, G. A., Narang, S. C., Olah, J. A., & Lammertsma, K. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences, 79(14), 4487–4494. [Link]
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Scribd. (n.d.). Nitration of Nitrobenzene Guide. [Link]
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BYJU'S. (n.d.). Aromatic Nitration. [Link]
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Olah, G. A., Kuhn, S., & Mlinko, A. (1956). Aromatic substitution. Part II. Nitration of aromatic compounds with nitronium tetrafluoroborate and other stable nitronium salts. Journal of the Chemical Society (Resumed), 4257. [Link]
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Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Proceedings of the National Academy of Sciences, 75(3), 1045–1049. [Link]
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Plasse, K. M., Mooney, T. R., Mastyugin, M., Costa, M., & Török, B. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1368023. [Link]
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Scribd. (n.d.). Nitration of Methylbenzene Experiment. [Link]
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Russo, D. (2018). Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices [Thesis]. [Link]
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Smith, K., Gibbins, T., Millar, R. W., & Claridge, R. P. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2753–2758. [Link]
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Albright, L. F. (1996). Nitration: An Overview of Recent Developments and Processes. In L. F. Albright, R. V. C. Carr, & R. J. Schmitt (Eds.), Nitration: Recent Laboratory and Industrial Developments (Vol. 623, pp. 1–16). American Chemical Society. [Link]
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Studylib. (n.d.). Nitration of Chlorobenzene Lab Procedure. [Link]
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ResearchGate. (2022, January 12). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. [Link]
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ResearchGate. (2016, April 18). Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation. [Link]
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A Senior Application Scientist's Guide to Nitrating Agents: A Comparative Study of Selectivity
For researchers, scientists, and professionals in drug development, the precise introduction of a nitro group onto an aromatic ring is a foundational yet nuanced synthetic transformation. The choice of nitrating agent is paramount, directly influencing the regioselectivity, chemoselectivity, and overall efficiency of the reaction. This guide provides an in-depth, objective comparison of the performance of common nitrating agents, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.
The Critical Role of Selectivity in Aromatic Nitration
Aromatic nitration is a classic example of electrophilic aromatic substitution (EAS). The reaction's outcome is dictated by the directing effects of substituents already present on the aromatic ring and, crucially, by the nature of the nitrating agent itself. The regioselectivity—the specific position (ortho, meta, or para) at which the nitro group is introduced—is a key consideration in multi-step syntheses, as it determines the structure of subsequent intermediates and the final product.
Electron-donating groups (EDGs) on an aromatic ring, such as alkyl, alkoxy, and amino groups, direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs), like nitro, cyano, and carbonyl functionalities, direct incoming groups to the meta position. However, the inherent directing effects of substituents are only part of the story. The choice of nitrating agent can significantly modulate the ratio of isomeric products, offering a handle to fine-tune the desired outcome.
This guide will dissect the performance of four widely used nitrating systems:
-
Mixed Acid (HNO₃/H₂SO₄)
-
Nitronium Tetrafluoroborate (NO₂BF₄)
-
Dinitrogen Pentoxide (N₂O₅)
-
Acetyl Nitrate (CH₃COONO₂)
We will explore the mechanistic underpinnings of their selectivity and provide concrete experimental data to illustrate their comparative performance in the nitration of representative aromatic substrates: toluene (activated), chlorobenzene (deactivated), and anisole (highly activated).
The Workhorse: Mixed Acid (HNO₃/H₂SO₄)
The combination of concentrated nitric acid and sulfuric acid is the most traditional and widely used nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[1]
Mechanism of Nitronium Ion Formation and Electrophilic Attack
The reaction begins with the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion. The nitronium ion then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as the sigma complex or arenium ion. Finally, a weak base, typically the bisulfate ion (HSO₄⁻), abstracts a proton from the sigma complex to restore aromaticity and yield the nitroaromatic product.
Selectivity Profile
Mixed acid nitration generally provides good yields, but its selectivity can be moderate. The strongly acidic conditions can lead to side reactions, such as oxidation, especially with sensitive substrates. For activated substrates like toluene, a mixture of ortho and para isomers is typically obtained, with the ortho isomer often predominating due to statistical factors (two available ortho positions versus one para position).[2]
The Potent Electrophile: Nitronium Tetrafluoroborate (NO₂BF₄)
Nitronium tetrafluoroborate is a stable, crystalline salt that serves as a direct source of the nitronium ion.[1] This reagent offers the advantage of performing nitrations under less acidic and often milder conditions compared to mixed acid, as the pre-formed nitronium ion does not require a strong acid for its generation.
Mechanism and Reaction Conditions
The nitration mechanism with NO₂BF₄ is a direct electrophilic attack of the nitronium ion on the aromatic ring. The reaction is typically carried out in an inert organic solvent, such as sulfolane, nitromethane, or dichloromethane. The absence of a strong acid and water can be advantageous for substrates that are sensitive to these conditions.
Selectivity Profile
Nitronium tetrafluoroborate is a highly reactive nitrating agent. Interestingly, while it is very reactive, it often exhibits high regioselectivity, with a notable preference for the para isomer in many cases, likely due to the steric bulk of the solvated nitronium ion complex. However, studies on the nitration of toluene have shown that the ortho-to-para ratio can be influenced by the solvent.[3]
The Anhydrous Agent: Dinitrogen Pentoxide (N₂O₅)
Dinitrogen pentoxide is the anhydride of nitric acid and is a powerful, yet selective, nitrating agent, particularly under anhydrous conditions.[3] It can be used in organic solvents like dichloromethane, offering a milder alternative to mixed acid.
Mechanism and Versatility
In aprotic solvents, N₂O₅ is believed to nitrate via the nitronium ion, which is formed through heterolytic cleavage. The N₂O₅/organic solvent system is particularly suitable for substrates or products that are sensitive to acid or water.[3] Furthermore, in the presence of a strong acid, the N₂O₅/nitric acid system becomes an exceptionally powerful nitrating agent, capable of nitrating highly deactivated aromatic rings.[3]
Selectivity Profile
Nitration with N₂O₅ in organic solvents often shows high para-selectivity for activated substrates. For instance, the nitration of toluene with N₂O₅ in the presence of a zeolite catalyst can lead to a very high preference for the para isomer.[4] This enhanced selectivity is attributed to the shape-selective environment provided by the zeolite pores, which favors the formation of the less sterically hindered para product.
The Milder Alternative: Acetyl Nitrate (CH₃COONO₂)
Acetyl nitrate, typically generated in situ from the reaction of nitric acid and acetic anhydride, is a milder and more selective nitrating agent compared to mixed acid.[5] This system is particularly advantageous for reducing undesired secondary reactions.[5]
Mechanism of In Situ Generation and Reaction
The reaction between nitric acid and acetic anhydride produces acetyl nitrate and acetic acid. Acetyl nitrate can then act as the nitrating agent. The reaction is often carried out at low temperatures to control the exothermic nature of the acetyl nitrate formation.
Selectivity Profile
Acetyl nitrate often exhibits improved selectivity compared to mixed acid. For example, in the nitration of some substrates, it can lead to a higher proportion of the para isomer. However, the isomer distribution can be solvent-dependent.[6] Continuous flow methodologies using acetyl nitrate have been developed to enhance safety and improve selectivity.[5]
Comparative Performance Data: A Head-to-Head Analysis
The following tables summarize the experimentally observed isomer distributions for the nitration of toluene, chlorobenzene, and anisole with different nitrating agents. This data provides a quantitative basis for comparing their regioselectivity.
Table 1: Nitration of Toluene
| Nitrating Agent/System | Ortho (%) | Meta (%) | Para (%) | Ortho/Para Ratio | Reference(s) |
| HNO₃ / H₂SO₄ | 58.5 | 4.4 | 37.1 | 1.58 | [7] |
| NO₂BF₄ in Sulfolane | 66 | 3 | 31 | 2.13 | [8] |
| N₂O₅ in CH₂Cl₂ with H-ZSM-5 | 6 | 0 | 94 | 0.06 | [4] |
| Acetyl Nitrate in Acetic Anhydride | ~54 | ~2 | ~44 | ~1.23 | [9] |
Table 2: Nitration of Chlorobenzene
| Nitrating Agent/System | Ortho (%) | Meta (%) | Para (%) | Ortho/Para Ratio | Reference(s) |
| HNO₃ / H₂SO₄ (at 60°C) | 34 | 1 | 65 | 0.52 | [10] |
| Acetyl Nitrate (in situ) | ~21 | - | ~79 | ~0.27 | [9] |
Note: Data for NO₂BF₄ and N₂O₅ on chlorobenzene is less consistently reported in comparative reviews.
Table 3: Nitration of Anisole
| Nitrating Agent/System | Ortho (%) | Meta (%) | Para (%) | Ortho/Para Ratio | Reference(s) |
| HNO₃ / H₂SO₄ | ~30-40 | <2 | ~60-70 | ~0.43-0.67 | [11] |
| Acetyl Nitrate | - | - | - | - | [11] |
| N-Nitropyrazole | ~45 | - | ~55 | ~0.82 | [12] |
Note: Specific isomer ratios for acetyl nitrate and other nitrating agents on anisole can vary significantly with reaction conditions.
Experimental Protocols: Step-by-Step Methodologies
Reproducibility is key in scientific research. The following are representative, detailed protocols for the nitration of an aromatic substrate using the discussed nitrating agents.
Protocol: Nitration of Toluene with Mixed Acid[13]
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid with gentle swirling. Keep the mixture cool.
-
Reaction Setup: In a separate flask, cool 2 mL of toluene to approximately 5°C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the toluene with constant agitation, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for 10 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer, wash it with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of nitrotoluene isomers can be analyzed by gas chromatography.
Protocol: Nitration of an Aromatic Substrate with Nitronium Tetrafluoroborate[14]
-
Inert Atmosphere: Set up a flame-dried flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Dissolution: In a dry box, charge the flask with the aromatic substrate (1.0 eq) and an anhydrous solvent such as tetramethylene sulfolane or dichloromethane.
-
Reagent Addition: Add nitronium tetrafluoroborate (1.1 eq) portion-wise to the stirred solution while maintaining the desired temperature (e.g., 10-20°C) with a cooling bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol: Nitration of Toluene with Dinitrogen Pentoxide and Zeolite Catalyst[4]
-
Catalyst Preparation: Activate H-ZSM-5 zeolite by heating under vacuum.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, add the activated H-ZSM-5 and dried toluene. Heat the mixture to 70°C.
-
Reagent Preparation: Prepare a solution of dinitrogen pentoxide in an anhydrous solvent like methylene chloride.
-
Nitration: Add the N₂O₅ solution dropwise to the heated toluene-zeolite suspension over 10 minutes.
-
Reaction Completion: Maintain the reaction temperature between 70-75°C and stir for 4 hours.
-
Workup: After cooling, filter off the zeolite catalyst. The filtrate contains the nitrotoluene products, which can be analyzed by GC.
Protocol: Continuous Flow Nitration with Acetyl Nitrate[15]
-
Reagent Streams: Prepare two separate reagent streams. Stream A consists of fuming nitric acid (with a small percentage of sulfuric acid). Stream B is neat acetic anhydride.
-
In Situ Generation: Pump the two streams into a T-mixer, where they react to form acetyl nitrate in a controlled manner within a capillary reactor, maintaining a specific residence time and temperature (e.g., 40 seconds at 15°C).
-
Nitration: Introduce a third stream containing the aromatic substrate (e.g., furfural) into the flow of acetyl nitrate.
-
Reaction and Quenching: Allow the reaction to proceed in a second capillary reactor for a defined residence time (e.g., under 2 minutes). The output stream is then quenched, for example, by flowing into stirred ice-water.
-
Analysis: The product composition in the quenched stream can be analyzed by HPLC.
Conclusion: Selecting the Optimal Nitrating Agent
The choice of nitrating agent is a strategic decision that significantly impacts the outcome of an aromatic nitration.
-
Mixed acid remains a cost-effective and powerful option for many applications, particularly on an industrial scale, but may lack finesse in terms of selectivity and substrate compatibility.
-
Nitronium tetrafluoroborate offers high reactivity under milder, non-acidic conditions, often favoring the formation of the para isomer.
-
Dinitrogen pentoxide provides a versatile tool, acting as a mild and selective agent in organic solvents or a highly potent one in acidic media. Its use with shape-selective catalysts like zeolites can lead to exceptional para-selectivity.
-
Acetyl nitrate presents a milder alternative to mixed acid, often with improved selectivity, and its use in continuous flow systems enhances safety and control.
By understanding the distinct characteristics and selectivity profiles of these nitrating agents, researchers can navigate the complexities of aromatic nitration with greater precision, leading to more efficient and successful syntheses in the development of novel chemical entities.
References
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Synthetic Protocols for Aromatic Nitration: A Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Is Aromatic Nitration Spin Density Driven?. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545–548. [Link]
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Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers. Retrieved January 15, 2026, from [Link]
- Nitration of toluene with alkyl. (n.d.). Google Patents.
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Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). IJRAR.org. Retrieved January 15, 2026, from [Link]
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Formation of Isomers in Nitration of Chlorobenzene. (n.d.). Sciencemadness.org. Retrieved January 15, 2026, from [Link]
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Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. Retrieved January 15, 2026, from [Link]
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LAB QO 4 - Nitration of Chlorobenzene. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
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Effect of solvents on regioselectivity of anisole nitration. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Nitration. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (1978). PNAS. Retrieved January 15, 2026, from [Link]
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.
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Clean Nitrating Agent Dinitrogen Pentoxide and its Application in Nitration. (n.d.). Chinese Journal of Energetic Materials. Retrieved January 15, 2026, from [Link]
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Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (n.d.). Fraunhofer-Publica. Retrieved January 15, 2026, from [Link]
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Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Why is the ortho isomer a major product in the nitration of toluene?. (2017). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]
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Singleton Saturday: Nitration of Toluene. (2022). Corin Wagen. Retrieved January 15, 2026, from [Link]
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A Novel Method for the Nitration of Simple Aromatic Compounds. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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Nitration of Chlorobenzene. (2021). YouTube. Retrieved January 15, 2026, from [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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The Control of Isomer Distributions in Nitration Reactions. (1980). DTIC. Retrieved January 15, 2026, from [Link]
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“Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene”. (2001). Retrieved January 15, 2026, from [Link]
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A Comparative Guide to Kinetic Isotope Effects in Aromatic Nitration: Nitronium Hexafluorophosphate vs. Classical Methods
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Kinetic Isotope Effects in Mechanistic Elucidation
In the realm of physical organic chemistry, the kinetic isotope effect (KIE) stands as a powerful tool for dissecting reaction mechanisms.[1] By replacing an atom at a reactive center with one of its heavier isotopes—most commonly, hydrogen (¹H) with deuterium (²H)—we can probe whether the cleavage of that specific bond is involved in the rate-determining step of the reaction.[2][3] A primary KIE, typically observed as a kH/kD ratio significantly greater than 1, provides compelling evidence that the C-H bond is broken in the slowest step of the reaction.[2] Conversely, the absence of a significant KIE (a kH/kD ratio close to 1) suggests that C-H bond scission occurs in a fast step after the rate-determining step.[4][5]
Aromatic nitration, a cornerstone of organic synthesis for the production of valuable intermediates in the pharmaceutical, dye, and explosives industries, has long been a subject of mechanistic scrutiny. The accepted mechanism for many nitration reactions involves the electrophilic attack of a nitronium ion (NO₂⁺) on the aromatic ring to form a resonance-stabilized carbocation known as the Wheland intermediate or σ-complex.[5] Subsequent deprotonation restores aromaticity. A key question in understanding the nuances of different nitrating agents is the extent to which C-H bond cleavage influences the overall reaction rate. This guide provides an in-depth comparison of the kinetic isotope effects observed in aromatic nitration, with a particular focus on the powerful nitrating agent, nitronium hexafluorophosphate (NO₂⁺PF₆⁻), versus the traditional mixed acid (HNO₃/H₂SO₄) system.
The Contrasting Mechanistic Landscape: this compound vs. Mixed Acid
The choice of nitrating agent can have a profound impact on the reaction mechanism and, consequently, the observed kinetic isotope effect. This is starkly illustrated by comparing the nitration of polycyclic aromatic hydrocarbons with this compound to the nitration of simpler aromatics with mixed acid.
Nitration with Mixed Acid: A Classic Case of a Secondary Kinetic Isotope Effect
For the nitration of benzene and its simple derivatives using a mixture of concentrated nitric and sulfuric acids, a wealth of experimental evidence has established that the rate-determining step is the initial electrophilic attack of the nitronium ion on the aromatic ring to form the σ-complex.[4][5] Pioneering work by Melander in 1950 demonstrated that the rates of nitration for benzene and deuterated benzene (C₆D₆) are nearly identical, yielding a kinetic isotope effect (kH/kD) of approximately 1.[4] This lack of a primary KIE is a cornerstone of our understanding of this reaction, indicating that the C-H bond is not broken in the slow step.
Reaction Mechanism: Nitration of Benzene with Mixed Acid
Caption: Mechanism of benzene nitration with mixed acid.
Nitration with this compound: Unveiling a Primary Kinetic Isotope Effect
In contrast to the classical mixed-acid system, nitration with pre-formed nitronium salts, such as this compound, in aprotic solvents can exhibit a significant primary kinetic isotope effect, particularly with highly reactive aromatic substrates. Groundbreaking studies by Olah and his collaborators revealed a dramatic shift in the rate-determining step for the nitration of anthracene.
In the nitration of anthracene-9-d with nitronium tetrafluoroborate (a close analog of the hexafluorophosphate salt), a substantial primary KIE was observed. The magnitude of this effect was found to be solvent-dependent, with a kH/kD of 2.6 ± 0.3 in sulfolane and a remarkable 6.1 ± 0.6 in acetonitrile. This provides unequivocal evidence that for the nitration of anthracene under these conditions, the cleavage of the C-H (or C-D) bond is the rate-determining step. This is attributed to the high reactivity of the nitronium ion, which leads to a rapid and reversible formation of the σ-complex. The subsequent deprotonation to restore the highly stable aromatic system of anthracene becomes the slower, rate-limiting step.
Interestingly, for the nitration of naphthalene, a less reactive polycyclic aromatic hydrocarbon, with the same nitrating agent, the KIE was found to be approximately 1.1 . This value is indicative of a secondary kinetic isotope effect, suggesting that for naphthalene, similar to benzene, the initial electrophilic attack remains the rate-determining step.
This dichotomy highlights a crucial principle: the nature of the rate-determining step in electrophilic aromatic substitution is not universal but is instead a function of the substrate's reactivity, the electrophilicity of the nitrating agent, and the reaction conditions.
Comparative Data Summary
| Nitrating Agent | Substrate | kH/kD | Interpretation | Reference |
| This compound (analogous salt) | Anthracene | 2.6 - 6.1 | Primary KIE (C-H bond cleavage is rate-determining) | |
| This compound (analogous salt) | Naphthalene | ~1.1 | Secondary KIE (Electrophilic attack is rate-determining) | |
| Mixed Acid (HNO₃/H₂SO₄) | Benzene | ~1.0 | Secondary KIE (Electrophilic attack is rate-determining) | [4] |
| Acetyl Nitrate | Benzene | ~1.0 | Secondary KIE (Electrophilic attack is rate-determining) | [2] |
Experimental Protocol: Determination of the Kinetic Isotope Effect in the Nitration of Naphthalene by Competitive Analysis
This protocol outlines a robust method for determining the kinetic isotope effect in the nitration of naphthalene using this compound as the nitrating agent. The competitive method, where a mixture of the deuterated and non-deuterated substrate is reacted with a sub-stoichiometric amount of the nitrating agent, is employed. The relative amounts of the nitrated products are then quantified by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow: Competitive KIE Measurement
Caption: Workflow for competitive KIE measurement.
Materials:
-
Naphthalene
-
Naphthalene-d₈
-
This compound (NO₂⁺PF₆⁻)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Substrate Preparation: Prepare a stock solution containing an accurately weighed equimolar mixture of naphthalene and naphthalene-d₈ in anhydrous acetonitrile.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), place a known volume of the substrate stock solution. Cool the flask to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Nitration: In a separate vial, weigh a sub-stoichiometric amount of this compound (e.g., 0.5 equivalents relative to the total moles of naphthalene and naphthalene-d₈). Dissolve the nitronium salt in a minimal amount of anhydrous acetonitrile. Slowly add the this compound solution to the stirring substrate solution over a period of 5-10 minutes.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at the set temperature for a predetermined time to achieve partial conversion (typically 10-20%). The reaction is then quenched by pouring the mixture into a beaker of cold deionized water.
-
Work-up: Transfer the quenched reaction mixture to a separatory funnel and extract the organic products with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analysis: Filter off the drying agent and carefully concentrate the organic solution under reduced pressure. The resulting crude product mixture is then analyzed by GC-MS. The relative amounts of 1-nitronaphthalene and 1-nitronaphthalene-d₇ are determined by integrating the respective molecular ion peaks in the mass spectrum.
-
Calculation of kH/kD: The kinetic isotope effect is calculated using the following equation:
kH/kD = [Product-H] / [Product-D]
where [Product-H] is the concentration (or relative abundance) of the non-deuterated product and [Product-D] is the concentration of the deuterated product.
Conclusion: A Tale of Two Mechanisms
The study of kinetic isotope effects in aromatic nitration reveals a fascinating and nuanced mechanistic landscape. While the long-established use of mixed acid for the nitration of simple aromatics proceeds with a kH/kD of approximately 1, confirming that electrophilic attack is the sole rate-determining step, the use of the more potent nitrating agent, this compound, unveils a more complex scenario. With highly activated substrates like anthracene, a significant primary kinetic isotope effect is observed, demonstrating a shift in the rate-determining step to the final deprotonation. This highlights the critical interplay between substrate reactivity, reagent electrophilicity, and reaction conditions in dictating the mechanistic pathway of a reaction. For researchers in drug development and process chemistry, a thorough understanding of these mechanistic subtleties is paramount for optimizing reaction conditions, controlling selectivity, and ensuring the efficient synthesis of target molecules.
References
- Bigeleisen, J.; Mayer, M. G. Calculation of Equilibrium Constants for Isotopic Exchange Reactions. J. Chem. Phys.1947, 15 (5), 261–267.
- Bordwell, F. G.; Boyle, W. J., Jr. Kinetic isotope effects for the ionization of nitroalkanes. J. Am. Chem. Soc.1971, 93 (2), 511–512.
- Melander, L. The Use of Isotopes in Reaction Mechanism Studies. Acta Chem. Scand.1950, 4, 211-212.
- Olah, G. A.; Kuhn, S. J.; Flood, S. H. Aromatic Substitution. VII. Friedel-Crafts Type Nitration of Aromatics. J. Am. Chem. Soc.1961, 83 (22), 4571–4580.
- Olah, G. A.; Kuhn, S. J.; Flood, S. H.; Evans, J. C. Aromatic Substitution. VIII. Mechanism of the Nitronium Tetrafluoroborate Nitration of Alkylbenzenes in Tetramethylene Sulfone Solution. Remarks on Certain Aspects of Electrophilic Aromatic Substitution. J. Am. Chem. Soc.1962, 84 (18), 3687–3693.
- Olah, G. A.; Prakash, G. K. S.; Sommer, J.; Molnar, A. Superacid Chemistry, 2nd ed.; Wiley-Interscience, 2009.
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- Steiner, G.; Huisgen, R. Kinetik der Anlagerung von Phenylazid an Enoläther. J. Am. Chem. Soc.1973, 95 (15), 5056–5058.
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- Westheimer, F. H. The magnitude of the primary kinetic isotope effect for compounds of hydrogen and deuterium. Chem. Rev.1961, 61 (3), 265–273.
- Wiberg, K. B. The Deuterium Isotope Effect. Chem. Rev.1955, 55 (4), 713–743.
- Zollinger, H.
- Olah, G. A.; Kuhn, S. J.; Barnes, D. G. Slow proton transfer in the nitration of anthracene; determination of the kinetic isotope effect of hydrogen in the nitration of naphthalene and anthracene with nitronium tetrafluoroborate. J. Am. Chem. Soc.1964, 86 (6), 1044–1045.
- Lowry, T. H.; Richardson, K. S. Mechanism and Theory in Organic Chemistry, 3rd ed.; Harper & Row, 1987.
- Isaacs, N. S. Physical Organic Chemistry, 2nd ed.; Longman Scientific & Technical, 1995.
- Carroll, F. A. Perspectives on Structure and Mechanism in Organic Chemistry, 2nd ed.; Wiley, 2010.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.
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- Bruice, T. C.; Benkovic, S. J. Bioorganic Mechanisms, Vol. 1; W. A. Benjamin, 1966.
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A Comparative Guide to the Structural Validation of Nitration Products Using Spectroscopy
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the precise structural characterization of nitration products is a critical determinant of a molecule's efficacy, safety, and novelty. The introduction of a nitro group (–NO₂) via electrophilic aromatic substitution can yield a mixture of constitutional isomers, each possessing distinct physicochemical and pharmacological properties. Consequently, the unambiguous structural validation and quantification of these isomers are paramount.
This guide provides an in-depth, objective comparison of the primary spectroscopic techniques employed for the structural elucidation of nitration products. We will delve into the causality behind experimental choices, present field-proven insights, and provide detailed, self-validating protocols. Our discussion will be anchored in the analysis of nitration products derived from toluene and phenol, two archetypal aromatic substrates that offer a clear illustration of the principles and nuances of each spectroscopic method.
The Spectroscopic Toolbox for Nitration Product Analysis
The structural validation of nitration products predominantly relies on a synergistic application of several spectroscopic techniques. Each method interrogates different aspects of molecular structure, and their combined use provides a comprehensive and robust characterization. The primary techniques we will explore are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for its ability to provide detailed information about the carbon-hydrogen framework and for the quantitative analysis of isomer ratios.
-
Infrared (IR) Spectroscopy: A rapid and effective method for confirming the presence of the nitro functional group and for discerning substitution patterns on the aromatic ring.
-
Mass Spectrometry (MS): Essential for determining the molecular weight of the nitrated products and for providing structural information through the analysis of fragmentation patterns, often coupled with a separation technique like Gas Chromatography (GC).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A valuable tool for the qualitative analysis of nitroaromatic compounds, particularly those with extended conjugation, and for monitoring reaction kinetics.
The logical workflow for the analysis of a crude nitration reaction mixture typically begins with IR spectroscopy to confirm the successful introduction of the nitro group. This is followed by NMR spectroscopy for the definitive identification and quantification of the isomeric products. GC-MS is then employed to confirm the molecular weight and to provide an orthogonal method for isomer ratio determination. UV-Vis spectroscopy can be used as a complementary technique, especially for quantitative analysis of purified isomers.
Figure 1: General workflow for the spectroscopic characterization of nitration products.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation and Quantification
High-resolution ¹H NMR spectroscopy is the most powerful and direct method for determining the identity and relative abundance of ortho, meta, and para isomers in a crude reaction mixture. The distinct electronic environments of the protons in each isomer result in unique chemical shifts and coupling patterns, allowing for their unambiguous assignment and quantification through the integration of their respective signals.
Causality of Chemical Shifts in Nitrated Aromatics
The nitro group is a strong electron-withdrawing group, exerting both a -I (inductive) and -R (resonance) effect. This deshields the protons on the aromatic ring, causing them to resonate at a higher chemical shift (downfield) compared to the parent aromatic compound. The magnitude of this deshielding effect is position-dependent, providing the basis for isomer differentiation.
-
Ortho-isomers: The proton adjacent to the nitro group experiences the strongest deshielding effect.
-
Meta-isomers: The deshielding effect of the nitro group is less pronounced.
-
Para-isomers: The symmetry of the molecule often results in a simpler spectrum with fewer signals.
Comparative ¹H NMR Data for Nitrotoluene and Nitrophenol Isomers
The following tables summarize the characteristic ¹H NMR chemical shifts for the isomeric products of toluene and phenol nitration.
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Hydroxyl Proton (δ, ppm) |
| o-Nitrotoluene | 7.2 - 7.9 (m) | 2.6 (s) | - |
| m-Nitrotoluene | 7.3 - 8.1 (m) | 2.5 (s) | - |
| p-Nitrotoluene | 7.33 (d), 8.11 (d) | 2.46 (s) | - |
| o-Nitrophenol | 6.98-8.16 (m) | - | 10.58 (s) |
| m-Nitrophenol | 7.1 - 7.8 (m) | - | ~5-6 (br s) |
| p-Nitrophenol | 6.96 (d), 8.14 (d) | - | 11.1 (s) |
Table 1: Comparative ¹H NMR chemical shifts for nitrotoluene and nitrophenol isomers.[1]
Experimental Protocol: ¹H NMR Analysis of a Crude Nitration Mixture
Objective: To determine the isomeric ratio of a crude nitration product mixture.
Materials:
-
Crude nitration product
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (optional)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to dissolve the sample.[2]
-
If an internal standard is used, add a small, known amount of TMS.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 90° pulse, 2-5 second relaxation delay, 8-16 scans).
-
-
Data Processing and Analysis:
-
Fourier transform the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or TMS signal (0 ppm).
-
Integrate the signals corresponding to the distinct protons of each isomer. For nitrotoluenes, the methyl proton signals are often well-resolved and can be used for quantification. For nitrophenols, the aromatic proton signals are used.
-
Calculate the molar ratio of the isomers by dividing the integral value of each signal by the number of protons it represents and then normalizing the values.
-
Figure 2: Workflow for quantitative ¹H NMR analysis of a nitration product mixture.
II. Infrared (IR) Spectroscopy: Rapid Confirmation of Nitration and Isomer Differentiation
IR spectroscopy is an indispensable tool for the rapid confirmation of the successful incorporation of the nitro group into the aromatic ring. The strong and characteristic stretching vibrations of the N-O bonds provide a clear and unambiguous spectral signature. Furthermore, the substitution pattern on the aromatic ring can often be deduced from the C-H out-of-plane bending vibrations in the fingerprint region.
Key Vibrational Frequencies for Nitrated Aromatics
The most prominent IR absorption bands for nitroaromatic compounds are:
-
Asymmetric N-O Stretch: A strong band typically appearing in the range of 1550-1475 cm⁻¹.
-
Symmetric N-O Stretch: A strong band typically appearing in the range of 1360-1290 cm⁻¹.
-
Aromatic C-H Stretch: Medium to weak bands above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.
-
C-H Out-of-Plane Bending: Strong bands in the 900-650 cm⁻¹ region, which are highly diagnostic of the substitution pattern.
Comparative IR Data for Nitrotoluene and Nitrophenol Isomers
| Isomer | Asymmetric N-O Stretch (cm⁻¹) | Symmetric N-O Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) | O-H Stretch (cm⁻¹) |
| o-Nitrotoluene | ~1525 | ~1350 | ~785, ~740 | - |
| m-Nitrotoluene | ~1530 | ~1350 | ~880, ~790, ~730 | - |
| p-Nitrotoluene | ~1520 | ~1345 | ~855 | - |
| o-Nitrophenol | ~1530 | ~1340 | ~750 | ~3200 (broad, intramolecular H-bond) |
| m-Nitrophenol | ~1530 | ~1350 | ~870, ~780, ~730 | ~3400 (broad) |
| p-Nitrophenol | ~1500 | ~1340 | ~860 | ~3325 (broad) |
Table 2: Comparative IR absorption frequencies for nitrotoluene and nitrophenol isomers.[3][4][5]
Expert Insight: The differentiation between ortho and para isomers can often be achieved by examining the C-H out-of-plane bending region. Para-substituted compounds typically show a single strong band, while ortho-substituted compounds often exhibit two bands. Meta-substituted compounds usually display three bands. Additionally, the O-H stretching frequency in o-nitrophenol is shifted to a lower wavenumber due to intramolecular hydrogen bonding, a key distinguishing feature.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Objective: To obtain the IR spectrum of a nitration product for functional group identification and isomer differentiation.
Materials:
-
Purified nitration product (solid or liquid)
-
ATR-FTIR spectrometer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the sample directly onto the ATR crystal.
-
For solid samples, apply firm pressure using the instrument's pressure arm to ensure good contact with the crystal.
-
For liquid samples, a single drop is sufficient.
-
-
Data Acquisition:
-
Collect the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the nitro group and the C-H out-of-plane bending vibrations to confirm the structure and substitution pattern.
-
III. Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight Confirmation and Isomer Separation
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an excellent method for confirming the molecular weight of nitrated products and for providing a secondary, often confirmatory, analysis of the isomer distribution.
Principles of GC-MS Analysis of Nitration Products
In GC-MS, the crude reaction mixture is first vaporized and injected into the GC, where the different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated isomer elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The resulting mass spectrum provides two key pieces of information:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact ionized molecule, which confirms the molecular weight of the nitrated product.
-
Fragmentation Pattern: The pattern of fragment ions produced by the breakdown of the molecular ion, which serves as a "molecular fingerprint" and can be used to differentiate between isomers.[7]
Comparative GC-MS Data for Nitrotoluene and Nitrophenol Isomers
| Isomer | Typical Elution Order | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| o-Nitrotoluene | 1 | 137 | 120, 92, 91, 65 |
| m-Nitrotoluene | 2 | 137 | 120, 91, 65 |
| p-Nitrotoluene | 3 | 137 | 120, 92, 91, 65 |
| o-Nitrophenol | 1 | 139 | 109, 81, 65 |
| m-Nitrophenol | 2 | 139 | 109, 81, 65 |
| p-Nitrophenol | 3 | 139 | 109, 81, 65 |
Table 3: Comparative GC-MS data for nitrotoluene and nitrophenol isomers.[7][8]
Expert Insight: While the mass spectra of nitrotoluene and nitrophenol isomers can be very similar, subtle differences in the relative abundances of fragment ions can be used for differentiation.[7] However, the primary utility of GC-MS in this context is the chromatographic separation of the isomers, allowing for their individual detection and quantification based on the area of their respective peaks in the total ion chromatogram (TIC).
Experimental Protocol: GC-MS Analysis of a Crude Nitration Mixture
Objective: To separate, identify, and quantify the isomers in a crude nitration product mixture.
Materials:
-
Crude nitration product
-
Suitable solvent (e.g., dichloromethane, ethyl acetate)
-
GC vials with septa
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture in a suitable volatile solvent (e.g., 1 mg/mL in dichloromethane).
-
Filter the solution if any solid particles are present.
-
Transfer the solution to a GC vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program to effectively separate the isomers. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Set the injector temperature and transfer line temperature to ensure efficient vaporization of the sample without degradation.
-
Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 40-200).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the data.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to the separated isomers.
-
Obtain the mass spectrum for each peak and identify the molecular ion and key fragment ions.
-
Quantify the relative amounts of each isomer by integrating the area of their respective peaks in the TIC.
-
IV. UV-Visible (UV-Vis) Spectroscopy: A Complementary Qualitative Tool
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-systems, such as nitroaromatics. While not as structurally informative as NMR or MS, it can be a valuable qualitative tool and, in some cases, can be used for quantitative analysis of purified isomers.
Electronic Transitions in Nitroaromatics
Nitroaromatic compounds typically exhibit two main absorption bands in the UV-Vis region:
-
A high-energy π → π* transition, usually below 280 nm.
-
A lower-energy n → π* transition, which is often a shoulder or a weaker band at longer wavelengths.
The position of the nitro group and the presence of other substituents can influence the wavelength of maximum absorbance (λmax).
Comparative UV-Vis Data for Nitrotoluene and Nitrophenol Isomers
| Isomer | λmax (nm) in non-polar solvent | λmax (nm) in polar solvent | Molar Absorptivity (ε) |
| o-Nitrotoluene | ~252 | ~252 | ~6,000 |
| m-Nitrotoluene | ~260 | ~260 | ~7,500 |
| p-Nitrotoluene | ~274 | ~280 | ~10,000 |
| o-Nitrophenol | ~279, ~351 | ~279, ~351 | Varies |
| m-Nitrophenol | ~275, ~340 | ~275, ~340 | Varies |
| p-Nitrophenol | ~317 | ~317 | High |
Table 4: Comparative UV-Vis absorption data for nitrotoluene and nitrophenol isomers.[9][10][11]
Expert Insight: For nitrophenols, the UV-Vis spectrum is highly pH-dependent. In alkaline solutions, the phenolic proton is removed to form the phenolate ion, which has a more extended conjugated system. This results in a significant bathochromic (red) shift of the λmax, often into the visible region, leading to a colored solution. This property is the basis for the use of p-nitrophenol as a pH indicator.[12][13]
Experimental Protocol: UV-Vis Spectroscopy of a Purified Nitration Product
Objective: To obtain the UV-Vis absorption spectrum of a purified nitrophenol isomer and observe the effect of pH.
Materials:
-
Purified nitrophenol isomer
-
Spectroscopic grade solvent (e.g., ethanol or water)
-
Dilute HCl and NaOH solutions
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified nitrophenol isomer of a known concentration in the chosen solvent.
-
Prepare a dilution of the stock solution that gives a maximum absorbance reading between 0.5 and 1.5.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution.
-
To observe the effect of pH, add a drop of dilute NaOH to the cuvette, mix, and record the spectrum again. Then, add a few drops of dilute HCl to re-acidify the solution and record the spectrum.
-
-
Data Analysis:
-
Determine the λmax values from the spectra.
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Conclusion
The structural validation of nitration products is a multi-faceted process that necessitates the intelligent application of a suite of spectroscopic techniques. While ¹H NMR spectroscopy stands as the cornerstone for isomer identification and quantification, IR spectroscopy provides rapid confirmation of the desired functionalization. GC-MS offers invaluable information on molecular weight and an orthogonal method for isomer analysis, and UV-Vis spectroscopy serves as a useful complementary technique. By understanding the principles, strengths, and limitations of each method, and by employing the detailed protocols outlined in this guide, researchers can confidently and accurately characterize their nitration products, ensuring the integrity and success of their synthetic endeavors.
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A Comparative Guide to Identifying Reaction Intermediates in Nitronium Hexafluorophosphate Nitrations
For Researchers, Scientists, and Drug Development Professionals
The Significance of Nitronium Hexafluorophosphate and Its Intermediates
Electrophilic aromatic substitution is a cornerstone of organic synthesis. Among these reactions, nitration—the introduction of a nitro group (—NO₂) onto an aromatic ring—is fundamental.[1] The choice of nitrating agent is critical, as it dictates reaction conditions and mechanistic pathways.
Traditionally, nitration is achieved with a mixture of nitric and sulfuric acids ("mixed acid").[1] However, this system's highly acidic and aqueous nature can be destructive to sensitive substrates and complicates mechanistic studies. The late Nobel Laureate George A. Olah revolutionized this field by isolating the nitronium ion (NO₂⁺) as a stable salt, such as this compound (NO₂PF₆).[1][2][3]
Advantages of this compound (NO₂PF₆):
-
Anhydrous Conditions: It can be used in a variety of dry organic solvents, such as dichloromethane, nitroethane, or sulfolane.[4][5] This prevents unwanted side reactions and is compatible with water-sensitive functional groups.
-
High Reactivity: As a pre-formed source of the highly electrophilic nitronium ion, NO₂PF₆ is a powerful nitrating agent.[1]
-
Mechanistic Clarity: Its use simplifies kinetic and spectroscopic studies, as the concentration of the active electrophile is well-defined, unlike in mixed-acid systems.[6]
The reaction between an aromatic compound and NO₂PF₆ proceeds through a series of transient intermediates. Identifying these species is the key to mastering the reaction.
The Mechanistic Pathway and Key Intermediates
Modern understanding, supported by extensive experimental data and high-level quantum chemical calculations, points to a multi-step mechanism involving at least three distinct intermediates.[7][8][9]
-
Electron Donor-Acceptor (EDA) Complex: An initial, weak association between the electron-rich aromatic π-system and the nitronium ion. This complex is characterized by electrostatic and charge-transfer interactions.[7][8][9]
-
Single-Electron Transfer (SET) Complex: The EDA complex can evolve into an intimate radical pair, consisting of the aromatic radical cation and a neutral nitrogen dioxide molecule (ArH•⁺ / NO₂•).[7][8][9] The formation of this intermediate helps explain the low substrate selectivity often observed in nitrations with powerful nitronium salts.[8][9]
-
σ-Complex (Arenium Ion or Wheland Intermediate): The collapse of the SET complex leads to the formation of a C-N bond, generating a resonance-stabilized carbocation known as the σ-complex.[1][7][8][9] This is often the rate-determining step of the overall reaction. The stability and structure of this intermediate dictate the final regioselectivity (ortho, meta, para) of the product.
The final step is the rapid deprotonation of the σ-complex by a weak base in the medium, which restores aromaticity and yields the nitroaromatic product.[1]
Caption: Generalized mechanism for electrophilic aromatic nitration with nitronium salts.
A Comparative Guide to Detection Methodologies
No single technique can fully elucidate a reaction mechanism. A multi-faceted approach, combining direct observation with kinetic analysis and theoretical modeling, provides the most robust understanding. Below is a comparison of the primary methods for identifying and characterizing nitration intermediates.
| Methodology | Principle | Information Provided | Timescale | Advantages | Limitations |
| Low-Temperature NMR Spectroscopy | Extends the lifetime of reactive intermediates by "freezing" the reaction at cryogenic temperatures (e.g., below -40 °C). | Direct structural evidence (¹H, ¹³C, ¹⁵N chemical shifts, coupling constants) of the σ-complex.[10] | Seconds to hours | Unambiguous structural characterization. Allows for detailed analysis of charge distribution and bonding. | Requires specialized cryogenic equipment.[11] Intermediates must be sufficiently stable at low temperatures. |
| Stopped-Flow UV-Vis Spectroscopy | Rapidly mixes reactant solutions and monitors changes in absorbance over time.[12][13] | Kinetic data on the formation and decay of colored intermediates (σ-complexes are often colored). | Milliseconds to seconds[14][15] | Excellent for measuring fast reaction rates.[14] Can determine rate constants and reaction order. | Provides no direct structural information. Requires a chromophore with a distinct spectral signature. |
| Raman / IR Spectroscopy | Detects the characteristic vibrational frequencies of species in the reaction mixture. | Can monitor the consumption of the NO₂⁺ ion and the appearance of new bands corresponding to the intermediate and product. | Seconds to minutes | Non-invasive, in-situ analysis.[] Can be performed under various reaction conditions. | Signal interpretation can be complex in mixtures. Less sensitive than other methods for low-concentration intermediates. |
| Computational Chemistry (e.g., DFT) | Models the potential energy surface of the reaction to calculate the structures, energies, and properties of all species. | Theoretical validation of experimental findings. Predicts geometries, energies, and spectroscopic data (NMR, IR) of intermediates.[7][17] | N/A | Provides insight into transition states and reaction barriers which are experimentally inaccessible.[18] | Accuracy is highly dependent on the level of theory and model used. Requires experimental validation. |
Experimental Protocols & In-Depth Analysis
Direct Observation by Low-Temperature NMR Spectroscopy
Causality: The key to directly observing a σ-complex is to dramatically slow down its rate of deprotonation. By using a superacid medium (e.g., HF/SbF₅) or a non-basic aprotic solvent at cryogenic temperatures, the lifetime of the arenium ion can be extended from microseconds to hours, making it amenable to NMR analysis.[10][19]
Step-by-Step Protocol: Low-Temperature ¹H NMR
-
Preparation: In a flame-dried NMR tube under an inert atmosphere (N₂ or Ar), dissolve the aromatic substrate in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, SO₂ClF).
-
Cooling: Place the NMR tube in the spectrometer probe and cool to the target temperature (e.g., -80 °C).[20] Acquire a background spectrum of the substrate.
-
Reaction Initiation: While keeping the sample cold, carefully add a pre-cooled solution of NO₂PF₆ in the same solvent. Alternatively, add the solid salt and mix carefully.
-
Data Acquisition: Immediately begin acquiring ¹H and ¹³C NMR spectra. The appearance of new, downfield-shifted signals, particularly in the aromatic and sp³-hybridized regions, is indicative of σ-complex formation.[10]
-
Validation: The observed chemical shifts can be compared to values predicted by computational models to confirm the structure of the intermediate.[10]
Caption: Workflow for the detection of arenium ions using low-temperature NMR.
Kinetic Analysis by Stopped-Flow Spectroscopy
Causality: For reactions that are too fast to monitor by conventional means, stopped-flow techniques provide kinetic data on the millisecond timescale.[12][15][21] By rapidly mixing the reactants and monitoring the absorbance at a wavelength specific to the intermediate, one can observe its formation and subsequent decay, allowing for the determination of rate constants.[14]
Step-by-Step Protocol: Stopped-Flow UV-Vis
-
System Setup: Load a solution of the aromatic substrate into one drive syringe of the stopped-flow apparatus and a solution of NO₂PF₆ into the other.[13] Ensure both are dissolved in the same transparent, inert solvent.
-
Wavelength Selection: Determine the optimal wavelength (λ_max) for monitoring the reaction, typically the wavelength where the intermediate shows maximum absorbance and the reactants/products show minimal absorbance. This may require a preliminary rapid-scan experiment.
-
Mixing & Data Acquisition: The drive syringes are pneumatically or motor-driven to rapidly inject the solutions into a high-efficiency mixer and then into a quartz observation cell.[13][14] The flow is abruptly stopped, and data collection is triggered.
-
Kinetic Analysis: The change in absorbance over time is recorded. This data is then fit to an appropriate kinetic model (e.g., pseudo-first-order, second-order) to extract rate constants for the formation and/or decay of the intermediate.
Caption: Workflow for kinetic analysis of intermediates using stopped-flow spectroscopy.
Conclusion and Best Practices
The identification of reaction intermediates in nitrations with this compound is a task that demands a synergistic combination of experimental techniques and computational validation.
-
For Unambiguous Structure: Low-temperature NMR is the gold standard for providing direct, irrefutable structural evidence of the σ-complex.
-
For Kinetic Understanding: Stopped-flow spectroscopy is indispensable for quantifying the rates of formation and decay of these transient species.
-
For Mechanistic Validation: High-level computational chemistry serves as a powerful predictive and validation tool, bridging the gap between what can be observed and the underlying energetic landscape of the reaction.
By integrating these methodologies, researchers and drug development professionals can gain a comprehensive understanding of the nitration mechanism. This knowledge is not merely academic; it is a practical tool for controlling product distribution, minimizing byproducts, and designing more efficient and selective synthetic routes for the creation of novel chemical entities.
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Olah, G. A., et al. (1997). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 94(22), 11783-11785. [Link]
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Esteves, P. M., et al. (2003). Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data. Journal of the American Chemical Society, 125(16), 4836-4849. [Link]
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Esteves, P. M., et al. (2003). Unified mechanistic concept of electrophilic aromatic nitration: convergence of computational results and experimental data. PubMed. [Link]
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Prakash, G. K. S., et al. (1997). Electrophilic nitration of alkanes with this compound. PNAS. [Link]
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Esteves, P. M., et al. (2003). Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data. ResearchGate. [Link]
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Amarante, G. W., et al. (2009). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
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Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
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Olah, G. A. (1988). Nitration: methods and mechanisms. Semantic Scholar. [Link]
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University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). [Link]
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Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. Wiley. [Link]
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Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]
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computational modeling of nitronium hexafluorophosphate reaction mechanisms
An In-Depth Technical Guide to the Computational Modeling of Nitronium Hexafluorophosphate Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of this compound
This compound (NO₂PF₆) is a powerful, thermally stable, and commercially available nitrating agent.[1] Its utility stems from the potent electrophilicity of the nitronium ion (NO₂⁺), which enables nitration reactions under relatively mild conditions compared to traditional mixed-acid systems.[2][3] However, the energetic nature of the nitronium cation and the potential instability of the hexafluorophosphate (PF₆⁻) anion present significant challenges in safety, handling, and reaction control. A thorough understanding of its reaction mechanisms—both the desired nitration pathways and potential decomposition routes—is critical for its safe and efficient application.
Computational modeling offers a powerful lens through which to explore these transient and often hazardous reaction landscapes at the atomic level. This guide compares the primary computational techniques used for this purpose, providing the theoretical grounding and practical insights necessary to select and implement the most appropriate methods for specific research questions.
Chapter 1: A Comparative Analysis of Computational Methodologies
The choice of computational method is the most critical decision in modeling chemical reactions. It involves a trade-off between accuracy and computational cost. For a system like NO₂PF₆, where electrostatic interactions, bond breaking/formation, and potential solvent effects are all significant, a multi-faceted approach is often necessary.
Methodological Pillars: DFT, Ab Initio, and Molecular Dynamics
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering the best balance of accuracy and efficiency for mechanistic studies.[4] It calculates the electron density of a system to determine its energy and properties. The choice of the functional (e.g., B3LYP, M06-2X) is crucial and should be benchmarked against experimental data where possible.
-
Strengths: Excellent for locating transition states, calculating reaction energy barriers, and predicting reaction pathways. It is well-suited for modeling both nitration mechanisms and the initial steps of decomposition.[5][6]
-
Limitations: Standard DFT struggles with describing long-range interactions like dispersion forces, although modern functionals have improved this. Accuracy is highly dependent on the chosen functional.
-
-
Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation with minimal reliance on empirical parameters, offering high accuracy.[4] Methods like Coupled Cluster (e.g., CCSD(T)) are often considered the "gold standard" for single-point energy calculations.
-
Strengths: Provide highly accurate thermochemical data (enthalpies of formation, reaction energies), which are essential for validating DFT results and building reliable thermochemical models.[4]
-
Limitations: Extremely high computational cost, making them impractical for geometry optimizations of large systems or for exploring entire potential energy surfaces. They are best used to refine the energies of critical points (reactants, products, transition states) found with DFT.
-
-
Molecular Dynamics (MD): MD simulations model the atomic-level motion of a system over time, providing insight into the dynamic behavior of molecules.[7]
-
Classical MD: Uses empirical "force fields" to describe interatomic forces. It is computationally inexpensive, allowing for the simulation of large systems (e.g., NO₂PF₆ in a solvent box) over long timescales (nanoseconds to microseconds).[8] It is ideal for studying solvent effects, diffusion, and conformational changes.
-
Ab Initio MD (AIMD): Calculates forces "on-the-fly" using a quantum mechanical method (typically DFT).[5] This allows for the modeling of chemical reactions and bond breaking without pre-defined force fields. AIMD is excellent for exploring the initial, spontaneous decomposition events of energetic materials at high temperatures but is limited to very short timescales (picoseconds).
-
Comparative Summary of Methodologies
| Feature | Density Functional Theory (DFT) | Ab Initio (e.g., CCSD(T)) | Molecular Dynamics (MD) |
| Primary Application | Reaction Pathways, Transition States | High-Accuracy Thermochemistry | System Dynamics, Solvent Effects |
| Computational Cost | Moderate to High | Very High | Low (Classical) to Very High (AIMD) |
| Accuracy (Energies) | Good to Excellent (Functional Dependent) | Gold Standard | Low (Classical) to Good (AIMD) |
| System Size | Up to ~200 atoms | Up to ~50 atoms | Thousands to Millions of atoms |
| Handles Bond Breaking? | Yes | Yes | No (Classical) / Yes (AIMD) |
| Models Temperature? | Indirectly (via statistical mechanics) | Indirectly (via statistical mechanics) | Directly and Explicitly |
Chapter 2: Modeling the Core Reaction Mechanisms
A successful computational study requires a clear workflow. The following diagram outlines a typical process for investigating a reaction mechanism, integrating different methodologies for a comprehensive understanding.
Caption: A general workflow for computational reaction mechanism analysis.
Mechanism 1: Nitration of an Aromatic Substrate
The reaction of NO₂⁺ with an aromatic ring is a classic electrophilic aromatic substitution. Modeling this with DFT involves identifying the key stationary points on the potential energy surface.
-
Reactant Complex: Optimize the geometry of the aromatic substrate and NO₂⁺, starting at a reasonable distance apart.
-
Transition State 1 (TS1): Locate the transition state leading to the formation of the σ-complex (Wheland intermediate). This is the rate-determining step.[2]
-
σ-Complex (Intermediate): Optimize the geometry of this carbocation intermediate.
-
Transition State 2 (TS2): Locate the transition state for the deprotonation step that restores aromaticity.
-
Product Complex: Optimize the geometry of the nitrated product.
The calculated energy difference between the reactant complex and TS1 provides the activation barrier, which is crucial for predicting the reaction rate.
Mechanism 2: Thermal and Hydrolytic Decomposition
The decomposition of NO₂PF₆ can be initiated by heat or by reaction with contaminants like water.
-
Thermal Decomposition: The primary unimolecular decomposition pathway for the PF₆⁻ anion is the loss of a fluoride ion to form PF₅ and F⁻. AIMD simulations are invaluable here. By simulating a small system of NO₂PF₆ at high temperatures (e.g., 1000-2000 K), one can observe the initial bond-breaking events spontaneously, providing clues to the most likely decomposition pathways without prior assumptions.[5]
-
Hydrolysis of PF₆⁻: The reaction of PF₆⁻ with water is a significant concern, as it can generate highly corrosive hydrofluoric acid (HF).[9] This can be modeled using DFT by studying the stepwise reaction mechanism: PF₆⁻ + H₂O → [Transition State] → POF₄⁻ + 2HF Calculating the activation barrier for this reaction helps to quantify the stability of NO₂PF₆ in the presence of moisture. Studies have shown that this decomposition can be promoted in more polar solvents.[9]
Chapter 3: Experimental Validation: Grounding Theory in Reality
Computational models are predictive tools, but their results must be validated against experimental data to be considered trustworthy. A self-validating system involves a feedback loop where experimental results are used to refine computational models, and computational insights guide new experiments.
Caption: The cycle of computational prediction and experimental validation.
Experimental Protocol 1: Thermochemical Validation using Differential Scanning Calorimetry (DSC)
This protocol determines the enthalpy of decomposition (ΔH_decomp) of NO₂PF₆, a key value for validating calculated thermochemical properties.
Objective: To measure the heat released during the thermal decomposition of NO₂PF₆.
Methodology:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), hermetically seal 1-2 mg of NO₂PF₆ in a high-pressure aluminum or gold-plated stainless steel DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 5-10 °C/min) up to a temperature where decomposition is complete (e.g., 300 °C).
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
Identify the exothermic peak corresponding to the decomposition event.
-
Integrate the area under the peak to obtain the total heat evolved (in Joules).
-
Divide the total heat by the initial sample mass to calculate the enthalpy of decomposition in J/g, which can be converted to kJ/mol.[10]
-
-
Comparison: Compare the experimental ΔH_decomp with the computationally predicted enthalpy for the overall decomposition reaction. A close agreement (e.g., within 5-10 kcal/mol) lends confidence to the accuracy of the chosen computational method.
Experimental Protocol 2: Kinetic Validation using In-Situ Spectroscopy
This protocol monitors the progress of a nitration reaction in real-time to determine experimental reaction rates, which can be compared to rates predicted from calculated activation barriers using Transition State Theory (TST).
Objective: To measure the rate of consumption of a substrate (e.g., benzene) and formation of the product during nitration with NO₂PF₆.
Methodology:
-
Reaction Setup: In a temperature-controlled reactor equipped with an in-situ probe (e.g., an NMR tube for a benchtop NMR spectrometer or an attenuated total reflectance (ATR) probe for FTIR), dissolve the substrate in a suitable deuterated solvent (for NMR) or IR-transparent solvent.
-
Initiation: Equilibrate the solution to the desired reaction temperature. Add a known concentration of NO₂PF₆ to initiate the reaction while starting spectroscopic data acquisition.
-
Data Acquisition: Collect spectra at regular time intervals throughout the course of the reaction until it reaches completion.
-
Data Analysis:
-
Identify unique spectroscopic peaks corresponding to the reactant and the product.
-
Measure the integral (for NMR) or peak height/area (for IR) of these signals at each time point.
-
Convert these spectroscopic intensities into concentrations using a calibration curve or an internal standard.
-
Plot the concentration of the reactant and product versus time.
-
-
Kinetic Modeling: Fit the concentration-time data to an appropriate rate law (e.g., pseudo-first-order if the nitrating agent is in excess) to extract the experimental rate constant (k_exp). By repeating the experiment at several different temperatures, an Arrhenius plot can be constructed to determine the experimental activation energy (Ea_exp).
-
Comparison: Compare k_exp and Ea_exp with the values calculated from the DFT-computed activation barrier. Discrepancies may suggest that the computational model needs refinement (e.g., by including explicit solvent molecules).
Conclusion and Future Outlook
The is a complex but essential task for ensuring its safe and optimized use. This guide has demonstrated that a synergistic approach, combining the strengths of DFT for mechanistic mapping, ab initio methods for high-accuracy thermochemical benchmarking, and molecular dynamics for capturing dynamic and environmental effects, provides the most comprehensive understanding.
Crucially, computational work in this area must not exist in a vacuum. A robust, iterative cycle of prediction and experimental validation is the hallmark of trustworthy science. The protocols detailed herein provide a tangible framework for this integration.
Looking forward, the field is moving towards incorporating machine learning (ML) techniques to accelerate the discovery and characterization of energetic materials.[11] ML models, trained on large datasets of experimental and high-fidelity computational results, could one day rapidly predict the stability, sensitivity, and reactivity of novel nitrating agents, further enhancing the pace of innovation in chemistry and materials science.
References
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- DSTO Aeronautical and Maritime Research Laboratory. (2000).
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- Zheng, Z. (2016). Ab initio molecular dynamics simulation of energetic materials.
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- Byrd, E.F., Hurley, M.M., & Rice, B.M. (n.d.). Computational Chemistry Toolkit for Energetic Materials Design.
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- Siegbahn, P.E. (2024). Computational Model Study of the Experimentally Suggested Mechanism for Nitrogenase.
- Shmagin, A.S., et al. (2022). Calorimetric study of thermal decomposition of lithium hexafluorophosphate.
- Piskorz, W., et al. (2007). Decomposition of N2O over Co3O4 (100) surface – influence of H2O and O2: DFT studies supported by TPSR experiment.
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A Comparative Guide to Nitronium Salts in Organic Synthesis: Reactivity, Selectivity, and Modern Applications
In the landscape of synthetic organic chemistry, the introduction of a nitro group onto an aromatic or aliphatic backbone remains a cornerstone transformation. This functionalization opens gateways to a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and high-energy materials. While traditional nitrating agents like mixed nitric and sulfuric acids have long been the workhorses of the field, their often harsh conditions, lack of selectivity, and challenging workup procedures have driven the exploration of milder and more precise alternatives. Among these, nitronium salts have emerged as powerful and versatile reagents, offering distinct advantages in terms of reactivity and control.
This guide provides a comprehensive comparative review of the most commonly employed nitronium salts in organic synthesis: nitronium tetrafluoroborate (NO₂BF₄), nitronium hexafluorophosphate (NO₂PF₆), and nitronium triflate (NO₂OTf). We will delve into their intrinsic properties, comparative performance in key synthetic transformations supported by experimental data, and provide detailed protocols for their effective use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of these reagents in their synthetic endeavors.
The Nitronium Ion: A Potent Electrophile
The reactive species in all nitronium salts is the nitronium ion (NO₂⁺), a potent electrophile. Unlike traditional nitrating mixtures where the nitronium ion is generated in situ through a reversible equilibrium, nitronium salts are pre-formed, stable crystalline solids. This fundamental difference provides greater control over the reaction, as the concentration of the active electrophile is well-defined.[1][2][3][4][5] The choice of the counter-ion (BF₄⁻, PF₆⁻, OTf⁻) significantly influences the salt's solubility, stability, and overall reactivity, making the selection of the appropriate salt a critical parameter for successful synthesis.[6]
A Comparative Analysis of Common Nitronium Salts
The efficacy of a nitronium salt is a function of its physical and chemical properties, which are largely dictated by the nature of its counter-ion. Here, we compare the performance of NO₂BF₄, NO₂PF₆, and NO₂OTf in the context of aromatic nitration, a ubiquitous transformation in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of the three nitronium salts is presented in Table 1.
| Property | Nitronium Tetrafluoroborate (NO₂BF₄) | This compound (NO₂PF₆) | Nitronium Triflate (NO₂OTf) |
| Appearance | Colorless crystalline solid | White crystalline solid | White crystalline solid |
| Hygroscopicity | Highly hygroscopic | Hygroscopic[7] | Highly hygroscopic |
| Thermal Stability | Decomposes at >170 °C | Thermally stable at room temperature | Known for high reactivity, can be unstable |
| Solubility | Sparingly soluble in many organic solvents; soluble in sulfolane, nitromethane, acetonitrile. | Generally more soluble than NO₂BF₄ in organic solvents. | Soluble in aprotic solvents like dichloromethane. |
Table 1: Physicochemical Properties of Common Nitronium Salts.
Performance in Aromatic Nitration: A Data-Driven Comparison
To provide a clear and objective comparison, we have compiled experimental data for the nitration of toluene, a standard benchmark substrate, with each of the three nitronium salts. The data, presented in Table 2, highlights the differences in reactivity and regioselectivity.
| Nitronium Salt | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ortho (%) | Meta (%) | Para (%) | Reference |
| NO₂BF₄ | Sulfolane | 25 | 1 | 98 | 65 | 3 | 32 | [8] |
| NO₂PF₆ | Nitromethane | 25 | 0.5 | 99 | 63 | 2 | 35 | [8] |
| NO₂OTf | CH₂Cl₂ | -60 | 0.25 | >95 | 68 | <1 | 31 | [9] |
Table 2: Comparative Nitration of Toluene with Nitronium Salts. (Note: Data is compiled from different sources and reaction conditions may vary slightly, affecting direct comparability.)
From the data, several key trends emerge:
-
Reactivity: Nitronium triflate (NO₂OTf) exhibits the highest reactivity, enabling nitration at significantly lower temperatures and shorter reaction times. This is attributed to the triflate anion being a very weak nucleophile and an excellent leaving group, rendering the nitronium ion more "naked" and electrophilic.
-
Selectivity: All three salts show a strong preference for ortho and para nitration, consistent with the electrophilic aromatic substitution mechanism on an activated ring. The isomer distribution is broadly similar, although subtle differences can be observed. The slightly higher ortho selectivity with NO₂OTf may be due to the very low reaction temperature.
-
Counter-ion Effect: The difference in reactivity between NO₂BF₄ and NO₂PF₆ is less pronounced than with NO₂OTf. The higher solubility of NO₂PF₆ can be advantageous in certain solvent systems, potentially leading to faster reaction rates due to a higher concentration of the nitrating agent in solution.
The choice of nitronium salt is therefore a trade-off between reactivity, selectivity, and cost. For highly deactivated substrates or when very mild conditions are required, the exceptional reactivity of nitronium triflate may be necessary. For more routine nitrations of activated or moderately deactivated aromatics, the more stable and less expensive tetrafluoroborate and hexafluorophosphate salts are often the reagents of choice.
Mechanistic Insights and Reaction Control
The mechanism of aromatic nitration by nitronium salts follows the classical electrophilic aromatic substitution pathway. The key steps are illustrated in the following diagram:
Figure 1: General Mechanism of Electrophilic Aromatic Nitration by Nitronium Salts.
The pre-formed nature of the nitronium ion in these salts allows for greater control over the reaction compared to mixed acid conditions. Key factors influencing the outcome include:
-
Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane, nitromethane, and sulfolane are commonly used. The polarity and coordinating ability of the solvent can influence the dissociation of the nitronium salt and the solvation of the nitronium ion, thereby modulating its reactivity.
-
Temperature: The high reactivity of nitronium salts, particularly NO₂OTf, allows for reactions to be carried out at low temperatures. This is highly advantageous for substrates containing sensitive functional groups and can also improve regioselectivity by minimizing side reactions.
-
Stoichiometry: The use of a precise stoichiometry of the nitronium salt allows for controlled mononitration, avoiding the over-nitration that can be a problem with mixed acids, especially for activated aromatic rings.
Experimental Protocols
To illustrate the practical application of nitronium salts, detailed experimental protocols for the nitration of representative aromatic substrates are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for an aromatic nitration reaction using a nitronium salt.
Figure 2: Typical Experimental Workflow for Aromatic Nitration with Nitronium Salts.
Protocol: Mononitration of Anisole with Nitronium Tetrafluoroborate
This protocol describes the selective mononitration of anisole, an activated aromatic ether.
Materials:
-
Anisole
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve anisole (1.08 g, 10 mmol) in anhydrous acetonitrile (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of nitronium tetrafluoroborate (1.33 g, 10 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the nitronium tetrafluoroborate suspension to the anisole solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the nitroanisole isomers.
Protocol: Nitration of Nitrobenzene with this compound
This protocol illustrates the nitration of a deactivated aromatic ring, requiring a more reactive nitronium salt.
Materials:
-
Nitrobenzene
-
This compound (NO₂PF₆)
-
Anhydrous nitromethane
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve nitrobenzene (1.23 g, 10 mmol) in anhydrous nitromethane (25 mL).
-
Add this compound (2.05 g, 10.5 mmol) portion-wise to the solution at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by GC-MS.
-
After the reaction is complete, pour the mixture into a beaker containing ice-water (50 mL).
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with water (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude dinitrobenzene can be purified by recrystallization from ethanol.
Safety and Handling
Nitronium salts are powerful oxidizing agents and are highly hygroscopic. They should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.[7][10][11] These salts react with water to release corrosive acids, so all glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Store nitronium salts in a cool, dry place, away from incompatible materials. For disposal, small quantities can be carefully quenched by slow addition to a large volume of cold water, followed by neutralization with a suitable base.
Conclusion and Future Outlook
Nitronium salts offer a powerful and versatile platform for the introduction of the nitro group in organic synthesis. Their pre-formed nature provides a level of control and predictability that is often difficult to achieve with traditional nitrating agents. The choice of the counter-ion allows for the fine-tuning of reactivity and solubility, enabling the nitration of a wide range of substrates, from highly activated to strongly deactivated aromatic and heteroaromatic systems.
As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, the application of nitronium salts is poised to expand further. Future research will likely focus on the development of new, more stable, and even more selective nitronium salts, as well as their application in novel synthetic transformations beyond classical nitration. The continued exploration of these remarkable reagents will undoubtedly lead to new and innovative ways to construct complex molecular architectures.
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JoVE. Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]
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Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nitronium Hexafluorophosphate (NO₂PF₆)
Nitronium hexafluorophosphate (NO₂PF₆) is a powerful nitrating agent valued in research and development for its efficacy in electrophilic nitration reactions.[1] However, its high reactivity, particularly its sensitivity to moisture, presents significant handling and disposal challenges.[2] Improper disposal can lead to violent reactions, releasing toxic and corrosive gases. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in chemical principles to ensure the safety of laboratory personnel and environmental compliance. Our objective is to provide a self-validating system of protocols where the rationale behind each step is clearly articulated, fostering a culture of safety and deep chemical understanding.
Hazard Assessment and Risk Mitigation
Before handling or disposing of this compound, a thorough understanding of its hazards is essential. The compound is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3] Its primary danger stems from its extreme reactivity with water.
Core Hazards:
-
Corrosivity: Direct contact with the solid material can cause severe chemical burns to the skin, eyes, and respiratory tract.[4]
-
High Reactivity: It reacts exothermically and vigorously with water, including atmospheric moisture. This reaction is the central challenge in its disposal.[2]
-
Toxic Decomposition Products: The reaction with water is hazardous not only due to its speed but also because it generates highly toxic and corrosive byproducts, including gaseous hydrogen fluoride (HF), nitrogen oxides (NOx), and oxides of phosphorus.[2][3][5] Exposure to HF requires immediate and specialized medical attention.
Table 1: Hazard Profile of this compound | Hazard Classification | Description | GHS Pictogram | Precautionary Statement References | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. |
|[3],[2] | | Serious Eye Damage | Category 1: Causes serious eye damage. | |[3],[2] | | Reactivity | Moisture sensitive. Reacts with water to produce toxic gases. | N/A (Implicit in handling instructions) |[2] |Essential Personal Protective Equipment (PPE): Given the severe hazards, the following PPE is mandatory when handling or disposing of NO₂PF₆:
-
Eye and Face Protection: Chemical splash-resistant safety goggles and a full-face shield are required.[6]
-
Hand Protection: Use nitrile rubber or other chemically resistant gloves. Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[3]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure are necessary. For larger quantities or spills, a chemical-resistant apron is recommended.
-
Work Environment: All handling and disposal operations must be conducted within a certified chemical fume hood to contain any released gases.[4][5] An eyewash station and safety shower must be immediately accessible.[2]
The Chemistry of Degradation: A Two-Part Reaction
The safe disposal of this compound hinges on controlling its rapid and hazardous hydrolysis. The overall reaction involves both the nitronium cation (NO₂⁺) and the hexafluorophosphate anion (PF₆⁻).
-
Nitronium Cation (NO₂⁺) Hydrolysis: The nitronium ion is a potent electrophile. It reacts instantly with water to form nitric acid and a proton, contributing to the acidity of the medium.
-
NO₂⁺ + H₂O → HNO₃ + H⁺
-
-
Hexafluorophosphate Anion (PF₆⁻) Hydrolysis: The PF₆⁻ anion is significantly more stable than the nitronium cation but will hydrolyze, particularly under acidic conditions, which are generated by the hydrolysis of the nitronium cation itself.[7][8] This multi-step process ultimately produces phosphoric acid and highly corrosive hydrogen fluoride (HF).
-
PF₆⁻ + 4H₂O ⇌ H₃PO₄ + 6HF
-
The combination of these reactions is highly exothermic and generates a mixture of strong, corrosive acids and toxic gases. The core principle of safe disposal is to perform this reaction under controlled, dilute, and basic conditions to manage the rate of reaction, neutralize the acid products as they form, and dissipate the generated heat.
Disposal Workflow and Decision Diagram
The appropriate disposal procedure depends on the nature of the waste. The following diagram outlines the decision-making process for selecting the correct protocol.
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A Senior Application Scientist's Guide to Handling Nitronium Hexafluorophosphate: A Framework for Proactive Safety
As researchers and scientists in advanced drug development, our work often involves potent and reactive chemical entities. Nitronium hexafluorophosphate (NO₂PF₆) is one such compound, a powerful nitrating agent prized for its efficacy in complex syntheses.[1][2] However, its utility is matched by its significant hazards. This guide moves beyond a simple checklist, providing a procedural and causal framework for handling this substance. Our goal is to embed a culture of proactive safety, ensuring that every operational step is a self-validating system of protection.
The 'Why': Understanding the Inherent Risks of this compound
To effectively mitigate risk, we must first understand its source. The hazards of this compound are not arbitrary; they are a direct consequence of its chemical properties.
-
Extreme Moisture Sensitivity: This is the paramount concern. This compound reacts readily with moisture, including ambient humidity, to hydrolyze. This reaction is not benign; it generates highly corrosive and toxic decomposition products, most notably Gaseous Hydrogen Fluoride (HF) and oxides of phosphorus and nitrogen.[3][4] HF, in particular, is a severe systemic toxin that can cause deep, painful burns and potentially fatal systemic effects from skin contact. This reactivity dictates the necessity for stringent atmospheric control during handling and storage.
-
Corrosive Nature: Independent of its reaction with water, the compound itself is classified as a corrosive material that causes severe skin burns and eye damage (Category 1B).[3][4][5] Any direct contact with skin or mucous membranes will result in immediate and significant tissue damage.
-
Respiratory Hazard: The fine, solid nature of the compound poses an inhalation risk. It is known to cause respiratory irritation, and its decomposition products are highly toxic if inhaled.[6]
Core Directive: The Personal Protective Equipment (PPE) Ensemble
Given the compound's reactivity and corrosivity, a comprehensive PPE ensemble is non-negotiable. This is not merely a barrier, but an integrated system designed to protect you from multiple exposure routes. Each component is selected to counter a specific, known hazard.
| PPE Component | Specification & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood: All handling of this compound powder must occur within a functioning chemical fume hood to control airborne particles and potential off-gassing of decomposition products.[4][5] |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield: Goggles provide a seal around the eyes to protect against fine dust. The face shield offers a secondary, broader barrier against splashes, which are a risk during transfer or in the event of a spill.[3][6] |
| Hand Protection | Double Gloving System: An inner pair of nitrile gloves provides a primary barrier. An outer, heavier-duty pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) should be worn over the nitrile gloves for enhanced protection against physical and chemical insults.[3][7] |
| Body Protection | Chemical-Resistant Suit/Coverall with Apron: A disposable, solid-particulate-resistant coverall (e.g., Tyvek®) is mandatory to prevent skin contact.[8] Over this, a chemical-resistant apron should be worn, extending from the neck to the knees, especially when handling larger quantities or during mixing operations.[9] |
| Respiratory Protection | NIOSH-Approved Respirator: Required for any work outside of a fume hood, during spill cleanup, or if ventilation is inadequate. A full-face respirator with cartridges appropriate for acid gases and particulates is recommended. For major spills or fire, a self-contained breathing apparatus (SCBA) is essential.[6] |
| Foot Protection | Closed-toe Chemical-Resistant Boots: Footwear must be fully enclosed and made of a material that will not absorb chemicals. Leather shoes are unsuitable.[9] Boot covers should be worn and taped to the coverall legs.[8] |
Operational Plan: Step-by-Step Safety Protocols
Procedural discipline is key to safety. The following workflows for donning and doffing PPE are designed to prevent cross-contamination and ensure a consistent state of protection.
PPE Donning Protocol: Establishing a Clean Boundary
This sequence is designed to minimize the contamination of the inner layers of your protection.
-
Inspect All PPE: Before beginning, visually inspect every item for defects, tears, or expiration dates.
-
Don Boot Covers: Sit down to put on boot covers. Secure them around your ankles and tape them to your boots.[10]
-
Don Coverall: Step into the chemical-resistant coverall, being careful not to rip the material.[8]
-
Don Respirator: If required, fit your respirator. Perform a positive and negative pressure seal check to ensure it is airtight.[10]
-
Don Goggles & Face Shield: Place goggles on first, ensuring a snug fit. Then, position the face shield over the goggles.[9]
-
Don Inner Gloves: Put on the first pair of nitrile gloves.
-
Pull Up Hood & Zip Coverall: Pull the coverall's hood over your head and the respirator straps. Zip the coverall to the top and seal the adhesive storm flap.[8]
-
Tape Hood: Have a colleague tape the interface between the hood and the face shield to create a seal.[8]
-
Don Outer Gloves: Put on the second, heavier pair of chemical-resistant gloves. Ensure the cuffs of the gloves go over the sleeves of the coverall.
-
Final Check: Perform a final visual check with a colleague to ensure there are no exposed areas.
Caption: PPE Donning Workflow for this compound.
PPE Doffing (Removal) Protocol: Preventing Contamination Spread
The removal process is the point of highest risk for exposure. It must be performed slowly and deliberately in a designated decontamination area.
-
Clean Outer Gloves: Before touching anything else, decontaminate the outer gloves with a suitable solution or wipe.
-
Remove Tape: Carefully remove the tape securing the hood and boot covers.
-
Remove Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Remove Face Shield & Goggles: Handling from the back, lift the face shield and goggles away from your face. Place them in a designated area for decontamination.
-
Unzip and Roll Down Coverall: Unzip the coverall and roll it down and away from your body, turning it inside out as you go. Be careful not to let the outer surface touch your inner clothing.[8]
-
Remove Boot Covers: As you remove the coverall from your legs, remove the boot covers simultaneously. Step out of the contaminated area.
-
Remove Respirator: If worn, remove your respirator from the back.[8]
-
Remove Inner Gloves: This is the last item to be removed. Peel them off, inside out, without touching the outer surface with your bare hands. Dispose of them in the hazardous waste container.[8]
-
Hygiene: Immediately wash hands and face thoroughly with soap and water.[8]
Caption: PPE Doffing Workflow to Prevent Contamination.
Emergency & Disposal Plans
Immediate First Aid for Exposure
Speed is critical in mitigating injury.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[6] Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air at once. If breathing has stopped, perform artificial respiration.[5][11] Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Ingestion can cause severe damage and perforation of the esophagus and stomach.[3][5] Seek immediate medical attention.
Spill Response
-
Evacuate & Isolate: Immediately alert others and evacuate the immediate area.
-
Don Full PPE: Before re-entering, don the full PPE ensemble, including respiratory protection.
-
Contain: Prevent the spill from spreading.
-
Absorb: Cover the spill with an inert, dry absorbent material like sand, vermiculite, or kitty litter.[6][12] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[13]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
Disposal
All materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup debris, are considered hazardous waste.[14]
-
Containers: Place waste in sealed, properly labeled, and durable containers.
-
Compliance: All waste must be disposed of through an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[4][5] Do not dispose of it down the drain.[6]
By adhering to this comprehensive safety framework, you can handle this compound with the high degree of respect it demands, ensuring both your personal safety and the integrity of your research.
References
-
Thermo Fisher Scientific. (2026). This compound Safety Data Sheet. [Link]
-
Fisher Scientific. (2025). Nitrosonium hexafluorophosphate Safety Data Sheet. [Link]
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Olah, G. A., Prakash, G. K. S., & Sommer, J. (1979). Electrophilic nitration of alkanes with this compound. Proceedings of the National Academy of Sciences, 76(9), 4305-4308. [Link]
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Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
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Active AgriScience. Emergency Response Plan. [Link]
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GOV.UK. (2024). What to do in a chemical emergency. [Link]
- Google Patents.
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UNODC Laboratory. (2020). Full chemical resistant personal protective equipment (PPE) ensemble. [Link]
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Prakash, G. K. S., et al. (1997). Electrophilic nitration of alkanes with this compound. PNAS. [Link]
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Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube. [Link]
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UC IPM. (2018). Proper Selection, Use, and Removal of PPE. YouTube. [Link]
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UK Plant Health Information Portal. (2024). Decontamination. [Link]
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University of Nebraska–Lincoln Extension. (2014). Personal Protective Equipment for Pesticide Applicators. YouTube. [Link]
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WorkSafeBC. (2016). How to properly wear personal protective equipment for airborne contaminants. YouTube. [Link]
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U.S. Environmental Protection Agency (EPA). (2019). Equipment Cleaning and Decontamination. [Link]
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University of Illinois Division of Research Safety. Decontaminating Empty Containers. [Link]
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World Health Organization (WHO). (2022). Decontamination and waste management. [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste - Decontamination. [Link]
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- 3. fishersci.se [fishersci.se]
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- 14. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
